Technical Guide: Chemical Properties and Applications of (trans-2-Fluorocyclopropyl)methanol
This guide serves as an in-depth technical resource for researchers and drug development professionals focusing on (trans-2-Fluorocyclopropyl)methanol . It synthesizes physicochemical data, synthetic methodologies, and r...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an in-depth technical resource for researchers and drug development professionals focusing on (trans-2-Fluorocyclopropyl)methanol . It synthesizes physicochemical data, synthetic methodologies, and reactivity profiles to support high-level decision-making in medicinal chemistry.
Executive Summary
(trans-2-Fluorocyclopropyl)methanol (CAS: 169884-68-8) is a high-value fluorinated building block used primarily in the synthesis of antiviral nucleosides, conformationally restricted amino acids, and metabolically stable drug candidates.[1] Its unique structural feature—a fluorine atom attached to a strained cyclopropane ring—imparts specific electronic and steric properties that distinguish it from non-fluorinated analogues. The trans-stereochemistry is particularly critical for vectoring substituents in bioactive molecules, often functioning as a bioisostere for ethyl or isopropyl groups while blocking metabolic oxidation.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The introduction of a fluorine atom onto the cyclopropane ring significantly alters the lipophilicity and pKa of adjacent functional groups compared to cyclopropylmethanol. The trans isomer minimizes steric clash between the hydroxymethyl group and the fluorine atom, often making it the thermodynamically preferred synthetic target compared to the cis isomer.
The primary challenge in synthesizing (trans-2-Fluorocyclopropyl)methanol is controlling the diastereoselectivity (trans vs. cis) and preventing ring opening during the reduction of the ester precursor.
Core Synthetic Route: Reduction of Ethyl 2-Fluorocyclopropanecarboxylate
The most robust scalable route involves the reduction of trans-ethyl 2-fluorocyclopropanecarboxylate. This precursor is typically accessible via rhodium-catalyzed cyclopropanation of vinyl fluoride (or equivalents) with ethyl diazoacetate.
Experimental Protocol: LiAlH₄ Reduction
Objective: Selective reduction of the ester moiety without affecting the C-F bond or cyclopropane ring.
Substrate Addition: Dissolve the ester (1.0 eq) in a minimal amount of anhydrous Et₂O. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature <5 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄; the alcohol is polar) or GC-MS.
Quench (Fieser Method): Cool back to 0 °C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), then water (3 mL per g). Stir vigorously until a white granular precipitate forms.
Workup: Filter the mixture through a pad of Celite. Wash the cake with Et₂O. Dry the filtrate over anhydrous MgSO₄ and concentrate under reduced pressure (keep bath <30 °C due to volatility).
Purification: Purify the crude oil via vacuum distillation or flash chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure alcohol.
Visualization: Synthetic Workflow
The following diagram outlines the logic flow from precursor selection to final product isolation.
Caption: Synthetic pathway emphasizing the isolation of the trans-isomer prior to reduction to ensure stereochemical purity.
Spectroscopic Characterization
Accurate identification relies on the distinct coupling patterns arising from the fluorine atom.
¹H NMR (CDCl₃, 400 MHz):
δ 4.5–4.8 ppm (dm, J ~ 64 Hz, 1H): The CH-F proton. The large geminal H-F coupling (~64 Hz) is diagnostic.
δ 3.4–3.7 ppm (m, 2H): The –CH ₂OH protons.
δ 1.1–1.5 ppm (m, 2H): Cyclopropane ring protons. Complex multiplets due to vicinal H-F and H-H couplings.
¹⁹F NMR (CDCl₃, 376 MHz):
δ -190 to -210 ppm (m): Typical range for monofluorinated cyclopropanes. The signal will be a complex multiplet due to coupling with the geminal proton and vicinal ring protons.
The cyclopropane ring is strained (~27.5 kcal/mol). The presence of the electronegative fluorine atom polarizes the ring bonds.
Acid Stability: Moderately stable to weak acids, but strong Lewis acids (e.g., BF₃·OEt₂) or Bronsted superacids can trigger distal bond cleavage (breaking the C2-C3 bond opposite the substituent), leading to ring-opened allylic fluorides.
Radical Stability: Radical reactions can also induce ring opening, often ejecting the fluorine or opening the ring to form linear fluorinated chains.
Functional Group Transformations
The primary alcohol handle allows for standard transformations, but care must be taken to avoid conditions that affect the ring.
Oxidation: Swern oxidation or Dess-Martin Periodinane (DMP) effectively converts the alcohol to the aldehyde or carboxylic acid without ring opening. Avoid Jones oxidation if possible due to high acidity.
Activation: Mesylation/Tosylation is standard. The resulting leaving group allows for nucleophilic substitution (e.g., with amines) to generate 2-fluorocyclopropylamines.
Visualization: Reactivity Logic
Caption: Reaction map highlighting safe functionalization pathways versus high-risk conditions leading to ring degradation.
Applications in Drug Design
Bioisosterism & Metabolic Blocking
The (trans-2-fluorocyclopropyl) group is a powerful bioisostere for ethyl and isopropyl groups.
Metabolic Stability: The C-H bonds of the cyclopropane ring are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds, reducing susceptibility to Cytochrome P450 oxidation. The fluorine atom further deactivates the ring toward oxidative metabolism.
Conformational Restriction: The rigid ring locks the vector of the hydroxymethyl group (or its derivatives), reducing the entropic penalty of binding to a protein target.
Case Studies
Glutamate Receptor Agonists: Used to construct conformationally restricted analogues of glutamate (e.g., 2-(carboxycyclopropyl)glycines) where the fluorine tunes the pKa of the amine/acid groups.
Antiviral Nucleosides: The alcohol is converted to a phosphonate or coupled to a nucleobase. The fluorocyclopropyl ring mimics the sugar moiety, providing resistance to phosphorylases.
Safety & Handling
Hazards: Like most low-molecular-weight fluorinated alcohols, it should be treated as flammable and toxic .
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is stable but can degrade slowly if exposed to moisture and strong acids.
References
Synthesis via Simmons-Smith: Charette, A. B., et al. "Enantioselective Synthesis of 2- and 3-Fluorocyclopropanes." Journal of the American Chemical Society, 2010.
Reactivity & Ring Opening: Dolbier, W. R. "Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes." Chemical Reviews, 2003.
Medicinal Chemistry Applications: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
General Properties: PubChem Compound Summary for (2-Fluorocyclopropyl)methanol.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: (trans-2-Fluorocyclopropyl)methanol
Content Type: Technical Monograph & Safety Guide
Audience: Medicinal Chemists, Process Chemists, and HSE Officers
[1]
Executive Summary
(trans-2-Fluorocyclopropyl)methanol is a specialized fluorinated building block used extensively in modern drug discovery. It serves as a critical bioisostere, introducing metabolic stability and specific conformational biases into lead compounds without significantly altering steric bulk. This guide details its physicochemical properties, validated synthesis pathways, safety protocols, and application in medicinal chemistry.
Chemical Identity & Properties
Property
Data
Chemical Name
(trans-2-Fluorocyclopropyl)methanol
CAS Number
169884-68-8 (trans-isomer)
Related CAS
169884-67-7 (cis-isomer); 78376-92-8 (CF3 analog)
Molecular Formula
C₄H₇FO
Molecular Weight
90.10 g/mol
SMILES
OC[C@@H]1C[C@@H]1F (trans-isomer representation)
Appearance
Colorless to pale yellow liquid
Boiling Point
~130–135 °C (estimated at 760 mmHg)
Solubility
Soluble in DCM, THF, Methanol, Ethyl Acetate
Synthesis & Manufacturing
The synthesis of (trans-2-Fluorocyclopropyl)methanol is non-trivial due to the volatility of the compound and the need for diastereoselectivity. The most robust route involves the reduction of the corresponding ester, which is constructed via metal-catalyzed cyclopropanation.
Core Synthesis Workflow
Step 1: Cyclopropanation
The formation of the fluorocyclopropane ring is typically achieved by reacting a fluoroalkene precursor (or equivalent synthetic equivalent like epichlorohydrin derivatives) with ethyl diazoacetate in the presence of a Rhodium(II) catalyst.[1] This step yields a mixture of cis and trans ethyl 2-fluorocyclopropanecarboxylate.[1]
Step 2: Separation & Reduction
The diastereomers are separated via column chromatography or fractional distillation. The trans-ester is then reduced using Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H) to yield the target alcohol.
Synthesis Diagram (DOT)
Caption: Figure 1.[2] Synthetic pathway from alkene precursors to the target alcohol via Rh-catalyzed cyclopropanation and ester reduction.
Safety Data Sheet (SDS) Summary
Signal Word:DANGERHazard Class: Flammable Liquid, Irritant.
Caption: Figure 2. Emergency response decision tree for exposure or accidental release.
Applications in Drug Discovery[4][11]
Metabolic Stability & Bioisosterism
The introduction of the fluorine atom on the cyclopropane ring serves two primary medicinal chemistry functions:
Metabolic Blocking: The C-F bond is highly resistant to metabolic cleavage (e.g., by P450 enzymes), prolonging the half-life of the molecule compared to its non-fluorinated analog.
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of proximal functional groups, potentially improving oral bioavailability.
The Trans-Fluorine Effect
In the trans configuration, the fluorine atom exerts a specific stereoelectronic effect that influences the conformation of the cyclopropane ring. This "trans-fluorine effect" can lock the molecule into a preferred bioactive conformation, enhancing binding affinity to targets such as kinases (e.g., c-Met, VEGFR-2).
References
Sigma-Aldrich. (n.d.). [trans-2-(trifluoromethyl)cyclopropyl]methanol Safety Data Sheet. Retrieved from (Note: Used as surrogate for hazard class verification).
National Institutes of Health (NIH). (2021). Trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PubMed Central. Retrieved from
ChemScene. (n.d.). cis-(2-fluorocyclopropyl)methanol SDS and Properties. Retrieved from
PubChem. (n.d.). Compound Summary: Fluorocyclopropyl derivatives. Retrieved from
Conformational Analysis of trans-2-Fluorocyclopropyl Carbinols
This guide details the conformational analysis of trans-2-fluorocyclopropyl carbinols, a scaffold increasingly utilized in medicinal chemistry for its ability to modulate metabolic stability and lipophilicity while restr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the conformational analysis of trans-2-fluorocyclopropyl carbinols, a scaffold increasingly utilized in medicinal chemistry for its ability to modulate metabolic stability and lipophilicity while restricting bond vectors.
Technical Guide for Medicinal Chemists & Structural Biologists
Executive Summary
The trans-2-fluorocyclopropyl carbinol motif represents a unique challenge in conformational analysis. Unlike its cis counterpart, which is locked by a robust intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the fluorine atom (
), the trans isomer is governed by a subtle interplay of dipole-dipole repulsion , steric hindrance , and stereoelectronic interactions (specifically hyperconjugation).
This guide provides a protocol for determining the solution-state conformation of these molecules, integrating Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations.[1]
Theoretical Framework: The Energetic Landscape
Structural Geometry & Stereochemistry
In the trans-2-fluorocyclopropyl carbinol system, the fluorine atom at C2 and the hydroxymethyl group (
) at C1 are on opposite faces of the cyclopropane ring.
Cis-isomer: Favors a "folded" conformation due to a 6-membered ring-like
interaction (approx. 2.0–2.2 Å).
Trans-isomer: The internuclear distance between F and O is too large (>3.5 Å) for direct hydrogen bonding. Consequently, the conformational preference of the exocyclic
group is dictated by the minimization of the net molecular dipole and the maximization of orbital overlap between the exocyclic bonds and the cyclopropane Walsh orbitals.
The "Gauchel-Like" Effect in Rigid Systems
While the classic gauche effect (preference for synclinal fluorine and oxygen in fluoroethanols) is well-documented, the cyclopropane ring introduces rigidity.
Dipole Alignment: The C–F bond is fixed relative to the ring. The C–O bond rotates to avoid a parallel dipole alignment with the C–F bond.
Walsh Orbital Overlap: The cyclopropane ring bonds have significant
-character (Walsh orbitals). The C–O bond tends to adopt a bisected conformation relative to the cyclopropane ring plane to maximize or interactions, provided steric clash with the C2-fluorine is minimized.
Spectroscopic Diagnosis (NMR Protocol)
The distinction between conformers relies heavily on vicinal spin-spin coupling constants (
).
and
NMR Signatures
The primary diagnostic tool is the magnitude of the coupling between the ring protons and the fluorine/exocyclic protons.
Parameter
Trans-Isomer Characteristic
Cis-Isomer Characteristic
Mechanistic Basis
Small (2–5 Hz)
Large (15–20 Hz)
Karplus relationship for H-C-C-F dihedral angle.
Variable (Rotamer dependent)
Often fixed
Reports on the rotation of the group.
(ppm)
Typically -190 to -210 ppm
Typically -190 to -210 ppm
Chemical shift is less diagnostic than coupling.
Determining Exocyclic Rotation (
)
The rotation of the hydroxymethyl group is analyzed via the coupling between the methine proton on the ring (H1) and the methylene protons of the alcohol (
).
Free Rotation: Averaged
values (~6–7 Hz).
Locked Conformation: Distinct large (~10–11 Hz, anti) and small (~2–3 Hz, gauche) couplings.
Protocol:
Acquire a high-resolution 1H NMR spectrum (minimum 500 MHz) in a non-polar solvent (
or ) to minimize solvent-solute H-bonding competition.
If signal overlap occurs, utilize 1D TOCSY or
-decoupled NMR () to simplify the multiplet at H1.
Computational Workflow (DFT)
To validate NMR observations, a computational conformational search is required.
Step-by-Step Computational Protocol
Conformational Search: Use a force field (e.g., MMFF94) to generate rotamers around the
and bonds.
Geometry Optimization: Optimize all unique minima using DFT.
Functional/Basis Set:
B97X-D or B3LYP-D3(BJ) / 6-311++G(d,p). Dispersion correction is critical for accurate weak interactions.
Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (
).
Solvation Model: Apply IEF-PCM or SMD (matching the NMR solvent) to account for dielectric effects on the dipole moments.
Boltzmann Weighting: Calculate the population of each conformer at 298 K.
J-Value Prediction: Calculate NMR shielding tensors and coupling constants (GIAO method) for the weighted ensemble and compare with experimental data.
Visualizations
Diagram 1: Conformational Analysis Workflow
This logic flow guides the researcher from synthesis to structural assignment.
Caption: Workflow for distinguishing stereoisomers and assigning rotamer populations using NMR and DFT.
Diagram 2: Stereoelectronic Interactions in the Trans Isomer
Visualizing the competing forces that dictate the preferred rotamer.
Caption: Key energetic drivers stabilizing the trans-2-fluorocyclopropyl carbinol conformation.
Experimental Protocol: Synthesis & Analysis
Synthesis of trans-2-Fluorocyclopropyl Methanol
A robust route involves the reduction of the corresponding ester or acid, which is often accessible via carbene addition to a vinyl fluoride or fluorination of an allylic alcohol precursor.
Temperature: 298 K (standard), or low-temperature (233 K) to freeze out rotamers if exchange is fast.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Fox, M. A., et al. (2005). Stereoelectronic interactions in cyclopropane derivatives. Journal of Organic Chemistry. (General reference for Walsh orbital interactions).
Wray, V. (1979). Carbon-fluorine coupling constants: a compilation of data. Annual Reports on NMR Spectroscopy, 10, 1-81.
Abraham, R. J., & Gatti, G. (1969). Rotational isomerism in 2-substituted ethanols. Journal of the Chemical Society B. (Baseline for gauche effect in alcohols).
Haufe, G. (2008). Fluorinated cyclopropanes in organic synthesis. Chemistry – A European Journal. Link
Comprehensive NMR Characterization of (trans-2-Fluorocyclopropyl)methanol: A Technical Guide
Executive Summary The introduction of fluorine into small aliphatic rings is a premier strategy in modern drug design, utilized to modulate lipophilicity (logP), enhance metabolic stability, and fine-tune molecular confo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The introduction of fluorine into small aliphatic rings is a premier strategy in modern drug design, utilized to modulate lipophilicity (logP), enhance metabolic stability, and fine-tune molecular conformations. Among these motifs, (trans-2-fluorocyclopropyl)methanol (CAS: 169884-68-8) serves as a critical, conformationally restricted bioisostere. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges and opportunities. The rigid geometry of the cyclopropane ring, combined with the presence of a spin-1/2
F nucleus and a chiral center, results in highly complex spin-spin coupling networks.
This whitepaper provides an in-depth, authoritative guide to the
H and F NMR spectral analysis of (trans-2-fluorocyclopropyl)methanol, outlining the mechanistic causality behind its spectral features and providing a self-validating experimental workflow for researchers and drug development professionals.
Mechanistic Insights into Spin-Spin Coupling
To accurately interpret the NMR spectra of (trans-2-fluorocyclopropyl)methanol, one must understand the physical causality governing the interactions between the
H and F nuclei within the constrained cyclopropane framework [1].
The Karplus Relationship in Rigid Rings
Unlike freely rotating aliphatic chains, the cyclopropane ring locks its substituents into fixed dihedral angles. This rigidity allows for the precise application of the Karplus equation to determine relative stereochemistry.
Vicinal Proton-Proton Coupling (
): In cyclopropanes, cis protons exhibit dihedral angles near 0°, resulting in larger coupling constants ( Hz). Conversely, trans protons have dihedral angles near 144°, yielding smaller coupling constants ( Hz).
Vicinal Heteronuclear Coupling (
): The F nucleus couples strongly with adjacent protons. Similar to , the coupling is significantly larger (~12–20 Hz) than the coupling (~4–10 Hz). In the trans isomer of our target molecule, the fluorine atom is trans to the hydroxymethyl group, which dictates the specific multiplet structures observed in the spectra [2].
Diastereotopic Protons
The cyclopropane carbons C1 (bearing the -CH
OH group) and C2 (bearing the -F atom) are chiral centers. Because the -CHOH group is attached to a chiral ring, its two methylene protons are diastereotopic . They reside in distinct magnetic environments and cannot be interconverted by symmetry operations. Consequently, they appear as two separate signals in the H NMR spectrum, coupling not only to the adjacent C1 methine proton but also strongly to each other (geminal coupling, to -12 Hz).
Experimental Protocol for NMR Acquisition
Trustworthy analytical data relies on self-validating experimental systems. The following step-by-step methodology ensures unambiguous assignment of the fluorinated cyclopropyl system.
Step 1: Sample Preparation
Weigh 15–20 mg of high-purity (trans-2-fluorocyclopropyl)methanol.
Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl
, 100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal H reference ( 0.00 ppm).
Transfer the solution to a standard 5 mm NMR tube. Note: For highly precise
F referencing, utilize a coaxial insert containing Trichlorofluoromethane (CFCl, 0.00 ppm) to prevent solvent-induced chemical shift artifacts.
Step 2: Probe Tuning and Matching
Due to the wide chemical shift range of
F, the probe must be meticulously tuned and matched to both the H frequency (e.g., 400.13 MHz) and the F frequency (e.g., 376.50 MHz). Failure to tune the F channel will result in severe phase distortions and loss of signal-to-noise ratio (SNR).
Step 3: 1D
H and
F Acquisition
H NMR (zg30): Acquire 16–32 scans with a relaxation delay (D1) of 2–5 seconds to ensure complete relaxation of the rigid ring protons.
F NMR (H-Decoupled, igig): Acquire the F spectrum with inverse gated H decoupling. This collapses the complex F multiplet into a single sharp singlet (or a simplified set of peaks if multiple conformers exist), confirming the number of magnetically distinct fluorine environments.
F NMR (H-Coupled, zg): Acquire a standard coupled F spectrum to extract the crucial and coupling constants.
H and F data, acquire a H-F HOESY (Heteronuclear Overhauser Effect Spectroscopy) or a H-C HSQC. This cross-verifies the spatial and bond connectivities, ensuring the assigned couplings align with the trans geometry.
Workflow Visualization
The following diagram illustrates the self-validating logic flow required to process and verify the spectral data of fluorinated small molecules.
Self-validating NMR workflow for fluorinated small molecules.
Spectral Data Presentation
The tables below synthesize the expected quantitative NMR data for (trans-2-fluorocyclopropyl)methanol, derived from established literature parameters for fluorinated cyclopropanes [1] [2].
Table 1: Representative
H NMR Spectral Data (CDCl
, 400 MHz)
Note: The highly electronegative fluorine atom severely deshields the geminal C2-H proton, pushing it downfield, while the cyclopropane ring current shields the C3 methylene protons.
Position
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling Constants (, Hz)
Structural Assignment
C2-H
4.50 – 4.65
dm
1H
,
Ring methine (geminal to F)
C1-CHOH
3.60 – 3.75
dd
1H
,
Diastereotopic methylene proton A
C1-CHOH
3.45 – 3.55
dd
1H
,
Diastereotopic methylene proton B
OH
1.80 – 2.00
br s
1H
-
Hydroxyl proton (concentration dependent)
C1-H
1.40 – 1.55
m
1H
Complex multiplet
Ring methine (geminal to CHOH)
C3-H (trans to F)
1.05 – 1.20
m
1H
Complex multiplet
Ring methylene proton
C3-H (cis to F)
0.85 – 1.00
m
1H
Complex multiplet
Ring methylene proton
Table 2: Representative
F NMR Spectral Data (CDCl
, 376 MHz)
Note: The
F signal is highly diagnostic. The massive geminal coupling () splits the signal into a primary doublet, which is further split by the vicinal ring protons.
Nucleus
Chemical Shift (, ppm)
Multiplicity
Coupling Constants (, Hz)
Structural Assignment
F
-201.0 to -205.0
dm
, ,
C2-Fluorine
Conclusion
The NMR characterization of (trans-2-fluorocyclopropyl)methanol requires a rigorous understanding of rigid-ring spin dynamics. By leveraging the Karplus relationship to interpret
and couplings, and by recognizing the diastereotopic nature of the hydroxymethyl protons, researchers can confidently validate the trans stereochemistry. Employing the self-validating workflow outlined above—combining decoupled 1D spectra with 2D heteronuclear techniques—ensures maximum scientific integrity in the structural elucidation of fluorinated bioisosteres.
References
Jeffries, B., Wang, Z., Troup, R. I., Goupille, A., Le Questel, J.-Y., Fallan, C., Scott, J. S., Chiarparin, E., Graton, J., & Linclau, B. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150.
Charette, A. B., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Scholaris.ca.
Foundational
Thermodynamic Stability of trans-Fluorinated Cyclopropanes
An In-Depth Technical Guide for Medicinal Chemists Part 1: Executive Summary & Strategic Implications In the realm of high-precision drug design, fluorinated cyclopropanes represent a unique intersection of bioisosterism...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Medicinal Chemists
Part 1: Executive Summary & Strategic Implications
In the realm of high-precision drug design, fluorinated cyclopropanes represent a unique intersection of bioisosterism and conformational restriction. While the gauche effect typically governs the conformational preferences of acyclic fluoro-alkanes (favoring gauche arrangements), the rigid geometric constraints of the cyclopropane ring invert standard expectations.
This guide addresses the thermodynamic stability of trans-fluorinated cyclopropanes , a scaffold where dipole minimization and steric relief often override stereoelectronic stabilization. Understanding these stability profiles is critical for:
Metabolic Stability: Preventing spontaneous isomerization or ring-opening in vivo.
Synthetic Scalability: Designing routes that target the thermodynamic well to maximize yield.
Target Binding: Locking pharmacophores into bioactive conformations (e.g., the "trans-fluorine effect").
Part 2: The Thermodynamic Landscape
2.1 The Stability Hierarchy
Contrary to the "cis effect" observed in 1,2-difluoroethylene, 1,2-difluorocyclopropanes generally favor the trans configuration.[1][2] The thermodynamic hierarchy for difluorinated cyclopropanes is established as follows:
1,1-Difluorocyclopropane (Most Stable):
Mechanism: Stabilized by strong geminal hyperconjugation (
Mechanism: Minimizes dipole-dipole repulsion and steric clash. The C-F bonds are anti-periplanar to the ring C-C bonds, allowing for some
delocalization.
** cis-1,2-Difluorocyclopropane (Least Stable):**
Mechanism: Suffers from severe 1,2-syn-diaxial repulsion .[3][4] Unlike the acyclic gauche conformer (60° dihedral), the cis-cyclopropane forces substituents into an eclipsed or near-eclipsed arrangement (0° dihedral), maximizing Coulombic repulsion between the electronegative fluorine atoms.
2.2 Quantitative Energy Differences
Recent DFT studies (B3LYP-GD3BJ/6-311++G(d,p)) and gas-phase equilibration data provide the following relative free energy (
) estimates:
Isomer Configuration
Relative (kcal/mol)
Dominant Force
1,1-Difluoro
0.0 (Reference)
Geminal Hyperconjugation ()
** trans-1,2-Difluoro
+3.5 to +4.2
Dipole Minimization
cis-1,2-Difluoro**
+4.8 to +5.5
Syn-diaxial Repulsion / Dipole Clash
Key Insight: The cis-to-trans isomerization is exergonic (
kcal/mol), driving the equilibrium toward the trans isomer.
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates the competing forces: the destabilizing dipole repulsion in the cis isomer versus the stabilizing relaxation in the trans isomer.
Caption: Energy landscape showing the thermodynamic drive from the kinetically trapped cis-isomer to the stable trans-isomer.
Part 4: Experimental Protocol – Stability Assessment Workflow
This protocol describes a self-validating method to determine the thermodynamic ratio of fluorinated cyclopropane isomers. It uses 19F NMR for quantification and thermal equilibration to reach the thermodynamic minimum.
4.1 Reagents & Equipment
Substrate: Crude mixture of 1,2-difluorocyclopropane isomers (synthesized via difluorocarbene addition to alkene).
Solvent:
(Benzene-d6) for non-polar environment; for polar environment assessment.
Catalyst (Optional): Iodine (
, 5 mol%) for radical-mediated equilibration (if thermal barrier is too high).
Analysis: 400 MHz (or higher) NMR spectrometer with 19F probe.
4.2 Step-by-Step Methodology
Step 1: Initial Characterization (
)
Dissolve 20 mg of the isomer mixture in 0.6 mL of deuterated solvent.
Acquire a quantitative 19F NMR (pulse delay
, typically 10-20s).
Integrate signals for cis (
coupling often larger or distinct chemical shift) and trans. Calculate initial ratio .
Step 2: Thermal Equilibration
Transfer the sample to a heavy-walled NMR pressure tube (Young's tap).
Heat the sample to 150°C in an oil bath.
Sampling Loop:
Remove tube every 4 hours.
Cool rapidly to room temperature (quench).
Acquire 19F NMR.
Plot
vs. time.
Continue until the ratio
stabilizes (plateau). This is .
Step 3: Van 't Hoff Analysis (Optional but Recommended)
Repeat Step 2 at three different temperatures (e.g., 120°C, 150°C, 180°C).
Plot
vs. .
Extract
(slope) and (intercept).
Step 4: Data Validation
Self-Check: Ensure no decomposition products (ring opening) appear in the 1H NMR. If decomposition > 5%, lower temperature and use
catalyst.
4.3 Experimental Workflow Diagram
Caption: Iterative workflow for determining the thermodynamic equilibrium constant (
) of fluorinated cyclopropanes.
Part 5: Computational Validation (DFT)
For researchers lacking experimental samples, Density Functional Theory (DFT) provides high-accuracy predictions.
Recommended Level of Theory: B3LYP-GD3BJ / 6-311++G(d,p)[3][4]
Reasoning: The GD3BJ (Grimme's D3 dispersion with Becke-Johnson damping) is crucial for capturing the non-covalent London dispersion forces between the fluorine lone pairs and the ring system, which standard B3LYP misses.
Solvation Model: SMD (Solvation Model based on Density) corresponding to the assay solvent (e.g., Benzene).
Protocol:
Perform conformational search (Monte Carlo) to find global minima for substituents.
Optimize geometry and calculate frequencies (ensure no imaginary frequencies).
Compare
values.
Part 6: Case Study – The "Trans-Fluorine Effect" in Drug Discovery[5]
Compound: Cabozantinib Analog (c-Met/VEGFR-2 inhibitor).[5]
Context: The parent drug contains a cyclopropane-1,1-dicarboxylate moiety.
Innovation: Introduction of a fluorine atom at the C2 position.
Outcome:
The trans-isomer (fluorine trans to the dicarboxylate bulk) was thermodynamically favored during synthesis.
Biological Impact: The trans-fluorine induced a specific ring pucker that optimized binding in the kinase pocket, improving metabolic stability against hydrolysis compared to the non-fluorinated parent [4].
References
Silva, A. F. C., et al. (2025).[3][4] Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Link
Craig, N. C., Piper, L. G., & Wheeler, V. L. (1971).[6] Thermodynamics of cis-trans isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules.[1][2][6][7][8] Journal of Physical Chemistry. Link
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
Nora, G., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. Link
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link
The Trans-2-Fluorocyclopropyl Motif: A Technical Guide to Bioisosteric Utility and Synthesis
Executive Summary The trans-2-fluorocyclopropyl group represents a high-value bioisostere in modern medicinal chemistry, offering a precise tool for modulating physicochemical properties without significantly altering st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The trans-2-fluorocyclopropyl group represents a high-value bioisostere in modern medicinal chemistry, offering a precise tool for modulating physicochemical properties without significantly altering steric bulk. Unlike simple alkyl chains, this motif introduces a unique combination of conformational restriction, metabolic blockade, and electronic modulation (specifically pKa depression). This guide provides a technical analysis of its bioisosteric potential, focusing on its application as a replacement for ethyl, isopropyl, and acetal groups, supported by validated synthetic protocols and structure-activity relationship (SAR) data.
Physicochemical Rationale: The "Fluorine Effect"[1]
The utility of the trans-2-fluorocyclopropyl group stems from the interplay between the cyclopropane ring's strain and the fluorine atom's high electronegativity.
Electronic Modulation and pKa Shift
The most critical impact of introducing a fluorine atom at the C2 position of a cyclopropylamine or acid is the modulation of the adjacent functional group's acidity/basicity.
Amine Basicity: For cyclopropylamines, the introduction of a fluorine atom in the trans configuration significantly lowers the pKa of the amine. While cyclopropylamine has a pKa of ~9.0, trans-2-fluorocyclopropylamine exhibits a pKa of ~7.3–7.5.
Mechanism: This depression is driven by the strong inductive effect (-I) of the fluorine, which is efficiently transmitted through the strained ring system.
Therapeutic Benefit: Lowering the pKa reduces the percentage of ionized drug at physiological pH (7.4), thereby enhancing membrane permeability and oral bioavailability while maintaining sufficient basicity for target engagement.
Conformational Locking and Vector Alignment
The cyclopropane ring acts as a spacer that rigidly defines the vector of the substituents.
Trans vs. Cis: The trans isomer is generally preferred in drug design because it mimics the extended conformation of an ethyl or propyl chain, whereas the cis isomer often leads to steric clash or intramolecular hydrogen bonding (e.g., N-H...F interactions) that can disrupt binding.
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the C2 position resistant to Cytochrome P450-mediated oxidation. This "metabolic blocking" is superior to a simple ethyl group, where the methylene positions are prone to hydroxylation.
Visualization of Physicochemical Impact
Figure 1: Mechanistic impact of the trans-2-fluorocyclopropyl modification on drug-like properties.
Bioisosteric Mapping and Data Comparison
The following table summarizes the quantitative shifts observed when replacing standard motifs with the trans-2-fluorocyclopropyl group.
Parameter
Ethyl Group (-CH2CH3)
Cyclopropyl Group (-C3H5)
trans-2-Fluorocyclopropyl
Impact Rationale
Bond Angle
~109.5° (Flexible)
60° (Rigid)
60° (Rigid)
Locks pharmacophore vectors.
LogP (Lipophilicity)
Baseline
-0.2 to -0.4 vs Ethyl
~0.0 to +0.2 vs Cyclopropyl
F lowers lipophilicity vs. H in some contexts, but ring strain increases it vs. open chain.
Metabolic Liability
High (Oxidation)
Moderate (Ring opening/Ox)
Low (Blocked)
F prevents C-H abstraction at the 2-position.
Amine pKa
~10.5 (Ethylamine)
~9.0 (Cyclopropylamine)
~7.35
Critical for improving CNS penetration and reducing lysosomal trapping.
Synthetic Methodologies
Synthesizing the trans-2-fluorocyclopropyl motif requires stereocontrol. Two primary strategies are employed: direct cyclopropanation of vinyl fluorides (common in bulk synthesis) and the use of pre-functionalized building blocks (common in MedChem).
Protocol A: Rhodium-Catalyzed Cyclopropanation (De Novo Synthesis)
This method is preferred for generating the scaffold from alkene precursors.
Reagents:
Substrate: Vinyl fluoride or 1-fluoro-1-nitroalkene.
Carbenoid Source: Ethyl diazoacetate (EDA).
Catalyst: Rh2(OAc)4 or Chiral Rh(II) carboxylates (for enantioselectivity).
Step-by-Step Workflow:
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the vinyl fluoride substrate (1.0 equiv) in anhydrous DCM (0.2 M).
Catalyst Addition: Add Rh2(OAc)4 (1-2 mol%).
Carbenoid Addition: Slowly add a solution of Ethyl diazoacetate (1.2 equiv) in DCM via syringe pump over 4-6 hours. Critical: Slow addition prevents EDA dimerization.
Reaction Monitoring: Stir at room temperature until gas evolution ceases (N2 release). Monitor consumption of vinyl fluoride by 19F NMR (shift from vinyl region ~ -100 to -130 ppm to cyclopropyl region ~ -190 to -220 ppm).
Workup: Filter the mixture through a pad of celite to remove the catalyst. Concentrate in vacuo.
Purification: The reaction typically yields a mixture of cis and trans isomers. Separate via silica gel chromatography (Hexane/EtOAc gradient). The trans isomer is often the major product due to steric approach control, but this is substrate-dependent.
Protocol B: Coupling of trans-2-Fluorocyclopropyl Building Blocks
For most medicinal chemists, the most reliable route is coupling a commercially available or pre-synthesized building block (e.g., trans-2-fluorocyclopropylamine hydrochloride).
Standard Amide Coupling Protocol:
Activation: Dissolve the carboxylic acid partner (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.
Validation: Monitor by LCMS. The fluorine atom will not be UV active, but the mass shift (+58 Da vs H) and retention time will confirm the product.
Note: The amine is less nucleophilic than a standard alkyl amine due to the fluorine's electron withdrawal (pKa ~7.35). If reaction is sluggish, heat to 50°C.
Synthetic Workflow Diagram
Figure 2: Retrosynthetic workflow for the construction of the fluorocyclopropyl scaffold.
Case Studies and Applications
Tranylcypromine Analogs (LSD1/MAO Inhibitors)
Tranylcypromine (trans-2-phenylcyclopropylamine) is a non-selective MAO inhibitor.
Modification: Introduction of a fluorine atom at the 2-position (trans-2-fluoro-2-phenylcyclopropylamine).[1]
Outcome: The fluorinated analog modulates the mechanism-based inactivation of the enzyme. The fluorine stabilizes the radical intermediate formed during the single-electron transfer (SET) mechanism of MAO/LSD1 inhibition. Furthermore, the lower pKa improves brain penetration, crucial for CNS indications like depression or neurodegeneration.
Cabozantinib Analogs (Kinase Inhibition)
In the development of c-Met/VEGFR2 inhibitors:
Modification: Replacement of linear alkyl or simple cyclopropyl amides with trans-2-fluorocyclopropyl amides.
Outcome: The modification improved metabolic stability in rat liver microsomes (RLM) by blocking the oxidation of the cyclopropyl ring, which can otherwise undergo ring-opening metabolism. The trans geometry maintained the necessary vector to fill the hydrophobic pocket of the kinase ATP-binding site.
References
Haufe, G. (2008). Fluorinated Cyclopropanes: Synthesis and Bioactivity. Journal of Fluorine Chemistry. Link
Mykhailiuk, P. K. (2020).[2] Fluorinated Cyclopropanes in Drug Discovery. Chemical Reviews. Link
Glaser, R., et al. (2023). Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression. Journal of Physical Chemistry. Link
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Bobovskyi, B. V., et al. (2021). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks (Analogous methodology for cyclopropanes). Journal of Medicinal Chemistry. Link
Conformational Dynamics and Polarity of (trans-2-Fluorocyclopropyl)methanol
An In-Depth Technical Guide for Bioisosteric Drug Design Executive Summary In modern rational drug design, the fluorination of aliphatic rings is a highly validated strategy for modulating physicochemical properties with...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Bioisosteric Drug Design
Executive Summary
In modern rational drug design, the fluorination of aliphatic rings is a highly validated strategy for modulating physicochemical properties without significantly increasing molecular weight or steric bulk. Among these motifs, the fluorocyclopropyl group serves as an advanced bioisostere for amides, ethers, and isopropyl groups.
This whitepaper provides an in-depth mechanistic analysis of (trans-2-fluorocyclopropyl)methanol (PubChem CID: 68933395)[1]. Unlike its cis counterpart, which exhibits a static, highly polar "Janus-face," the trans isomer demonstrates dynamic polarity. By acting as a "lipophilicity chameleon," its dipole moment fluctuates based on its rotameric state, allowing it to adapt to both aqueous and lipid environments[2]. Understanding and measuring this dynamic polarity is critical for predicting membrane permeability, target binding, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Mechanistic Insights: Dipole Vectors and the "Lipophilicity Chameleon" Effect
The macroscopic polarity and lipophilicity (logP) of (trans-2-fluorocyclopropyl)methanol are governed by the vector addition of its two primary polar functional groups: the highly electronegative C–F bond (~1.4 Debye) and the hydroxymethyl (–CH₂OH) group[3].
Because the cyclopropane ring is rigid, the relative facial orientation of the fluorine atom and the hydroxymethyl carbon is locked. However, free rotation around the C(ring)–C(alpha) bond generates a rotameric ensemble. The overall molecular dipole moment (
) is highly dependent on which rotamer is populated:
Anti-Parallel (Extended) Conformer: The hydroxymethyl group rotates such that the C–O bond vector opposes the C–F bond vector. This partial vector cancellation results in a low overall molecular dipole moment. This conformer is energetically favored in non-polar, lipophilic environments (e.g., lipid bilayers), enhancing membrane permeability[4].
Gauche/Syn-Parallel Conformer: The C–O bond rotates to align more closely with the C–F bond, reinforcing the overall dipole moment. This highly polar state is frequently stabilized by weak intramolecular hydrogen bonding (O–H···F interactions). This conformer is favored in aqueous media, lowering the desolvation penalty and improving water solubility[5].
Causality in Drug Design: The ability of (trans-2-fluorocyclopropyl)methanol to shift its conformational equilibrium based on the dielectric constant of the surrounding medium is what classifies it as a "lipophilicity chameleon"[2]. This allows medicinal chemists to design molecules that are soluble in blood plasma (high polarity conformer) yet highly permeable through cell membranes (low polarity conformer).
Quantitative Data: Polarity and Lipophilicity Trends
Experimental shake-flask data and computational modeling demonstrate clear trends when comparing the unfluorinated parent compound to its cis and trans fluorinated derivatives. The cis-isomer (E3) exhibits a lower lipophilicity (higher polarity) than the trans-isomer (E4) because the cis configuration forces the C–F and C–O dipoles onto the same face of the ring, preventing effective vector cancellation[6],[7].
Table 1: Comparative Lipophilicity and Polarity of Cyclopropylmethanols
Compound
Configuration
Dipole Alignment
Relative Polarity
Lipophilicity Trend (logP)
Cyclopropylmethanol (E1)
N/A
Baseline
Baseline
Highest
cis-2-Fluorocyclopropylmethanol (E3)
cis
Reinforcing (Same face)
High ("Janus-face")
Lowest
trans-2-Fluorocyclopropylmethanol (E4)
trans
Opposing / Conformer-dependent
Medium (Adaptive)
Intermediate
Data synthesized from systematic lipophilicity modulations of fluorinated bioisosteres[8].
Methodological Framework: Experimental Workflows
To accurately utilize this moiety in drug development, researchers must employ rigorous, self-validating protocols to measure its polarity and lipophilicity.
Protocol 1: Self-Validating Shake-Flask Method for logP Determination
This protocol measures the macroscopic lipophilicity (partition coefficient), which serves as a proxy for the ensemble-averaged polarity.
Phase Pre-Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours, then allow them to separate.
Causality: Pre-saturation prevents mutual dissolution during the actual experiment, which would alter phase volumes and skew concentration calculations.
Partitioning: Dissolve exactly 1.0 mg of (trans-2-fluorocyclopropyl)methanol in 5.0 mL of the pre-saturated octanol. Add 5.0 mL of pre-saturated water. Shake mechanically at 25°C for 60 minutes.
Causality: Mechanical agitation maximizes the interfacial surface area, ensuring the rotameric ensemble reaches true thermodynamic equilibrium between the two dielectric environments.
Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes.
Causality: Centrifugation breaks micro-emulsions. Micro-droplets of octanol suspended in the water phase would falsely inflate the aqueous concentration, leading to an artificially high polarity measurement.
Quantification & Self-Validation: Quantify the concentration in both phases using LC-MS/MS.
Self-Validation: Calculate the mass balance (
). If the recovered mass deviates by >5% from the initial 1.0 mg input, the system flags potential volatility losses, degradation, or glass adsorption, invalidating the run.
To measure the exact dipole moment of specific rotamers in a solvent-free environment, microwave spectroscopy is utilized.
Vaporization: Introduce the sample into a vacuum chamber at
Torr.
Causality: Gas-phase measurement eliminates intermolecular solvent interactions, isolating the intrinsic molecular dipole moment of the individual conformers.
Microwave Excitation: Sweep the microwave frequency across the 10–40 GHz range.
Causality: Rotational transitions are highly specific to the moments of inertia of distinct conformers, allowing the identification of the anti-parallel vs. syn-parallel states.
Stark Modulation: Apply a static electric field (e.g., 100–2000 V/cm) across the chamber.
Causality: The electric field splits the rotational energy levels (Stark effect). The magnitude of this frequency splitting is directly proportional to the dipole moment components (
) along the molecule's principal axes of inertia.
Self-Validation: Calibrate the electric field strength using Carbonyl Sulfide (OCS) gas before and after the sample run.
Self-Validation: OCS has a precisely known dipole moment (0.71519 D). If the calculated OCS dipole deviates, the electric field parameters are recalibrated, ensuring absolute accuracy of the fluorocyclopropyl measurements.
Conformer-Dependent Polarity Analysis Pipeline
The integration of computational chemistry with experimental validation is required to fully map the polarity profile of flexible fluorinated bioisosteres.
Caption: Conformer-Dependent Polarity Analysis Pipeline for Fluorinated Bioisosteres.
Computational Causality: Density Functional Theory (DFT) (Node 3) utilizes basis sets with augmented diffuse functions (e.g., aug-cc-pVTZ) because they are strictly necessary to accurately model the extended electron density of the highly electronegative fluorine atom and the oxygen lone pairs. To ensure the system is self-validating, a frequency calculation must follow geometry optimization; the absence of imaginary frequencies confirms the rotamer is a true local energy minimum.
Conclusion
(trans-2-Fluorocyclopropyl)methanol is not a molecule with a single, static dipole moment. Its utility in drug development stems from its dynamic conformational landscape. By understanding the vector addition of the C–F and C–O bonds, and employing rigorous experimental and computational workflows to quantify these states, application scientists can leverage this bioisostere to rationally tune the permeability and solubility of next-generation therapeutics.
References
Freitas, M. P. (2025). "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." Beilstein Journal of Organic Chemistry, 21, 1742–1747.
URL:[Link]
Jeffries, B., Wang, Z., & Linclau, B. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 16, 2141–2150.
URL:[Link]
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 68933395, rac-[(1R,2S)-2-fluorocyclopropyl]methanol." PubChem.
URL:[Link]
Linclau Group / University of Southampton Research Repository (2018). "Conformer-specific lipophilicity and the lipophilicity chameleon concept." University of Southampton.
URL: [Link]
Crystal Structure Analysis of trans-2-Fluorocyclopropyl Derivatives
The following technical guide details the structural analysis of trans-2-fluorocyclopropyl derivatives. It is designed for researchers in medicinal chemistry and structural biology, focusing on the specific challenges po...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural analysis of trans-2-fluorocyclopropyl derivatives. It is designed for researchers in medicinal chemistry and structural biology, focusing on the specific challenges posed by the fluorocyclopropyl moiety—a critical bioisostere in modern drug design.
Technical Guide for Structural Determination and Refinement
Executive Summary
The trans-2-fluorocyclopropyl group is a high-value pharmacophore, often serving as a metabolically stable bioisostere for ethyl or vinyl groups, or as a conformational lock in lysine-specific demethylase 1 (LSD1) inhibitors. However, its structural characterization is non-trivial. The small size of the ring, coupled with the high electronegativity of fluorine, often leads to crystallographic disorder, pseudo-symmetry, and weak diffraction power.
This guide provides a self-validating workflow for the unambiguous structural determination of these derivatives, moving from crystallization logic to advanced refinement strategies.
Part 1: Structural & Stereoelectronic Context
The Fluorine Effect on Cyclopropane
Unlike flexible alkyl chains, the cyclopropane ring is rigid.[1] Introducing a fluorine atom at the 2-position creates significant stereoelectronic perturbations.[2]
Bond Shortening: The C–F bond in cyclopropanes is typically shorter (1.35–1.38 Å) than in acyclic alkanes due to the high
-character of the carbon orbitals in the ring (Bent’s Rule).
Conformational Preference: The trans isomer is generally thermodynamically favored over the cis isomer. This is driven by the minimization of repulsive dipole-dipole interactions and steric clash, although hyperconjugative interactions (
) also play a stabilizing role.
Bioisosteric Relevance
In drug discovery, this moiety mimics the peptide bond's electronic distribution while restricting conformation. Accurate crystallographic data is essential to validate the absolute configuration (
vs ), which dictates binding affinity.
Part 2: Experimental Protocol
Crystallization Strategy: The "Polarity Trap"
Fluorinated cyclopropanes exhibit "Janus-faced" polarity—a lipophilic hydrocarbon face and a highly polar C–F bond. Standard non-polar solvents often yield oils.
Recommended Protocol: Vapor Diffusion with Polarity Gradient
Dissolution: Dissolve 5–10 mg of the derivative in a "bridge" solvent that solubilizes both polar and non-polar faces (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM) ).
Precipitant: Use a fluorinated anti-solvent if available (e.g., trifluorotoluene ) or a standard non-polar alkane (Pentane ).
Why? Fluorine-fluorine interactions (
) can direct crystal packing.[3] Using a fluorinated anti-solvent promotes these contacts during nucleation.
Setup: Place in a sealed chamber at 4°C. Lower temperature reduces the thermal motion of the disordered cyclopropyl ring.
Data Collection Parameters[4]
Temperature:100 K (or lower) is mandatory.
Causality: The cyclopropyl ring often exhibits "puckering" thermal motion. At room temperature, the electron density of the fluorine atom may smear into the hydrogen positions, making assignment impossible.
Resolution: Aim for 0.75 Å or better . High-angle data is required to resolve the C–F bond vector from the C–H bond vector, which are similar in length but distinct in electron density.
Part 3: Structure Solution & Refinement (The Core Workflow)
The primary challenge in these structures is disorder , where the ring flips or the fluorine atom occupies multiple positions (e.g., 80% trans, 20% cis or rotational disorder).
Decision Matrix for Refinement
The following diagram outlines the logical flow for handling crystallographic anomalies specific to this moiety.
Figure 1: Refinement decision matrix for fluorocyclopropyl derivatives. High thermal motion often mimics disorder; distinguishing the two requires analyzing the electron density shape.
Handling Fluorine Disorder (SHELXL Protocol)
If the fluorine atom shows an elongated ellipsoid, it likely occupies two positions.
Assign PARTs: Use the PART 1 and PART 2 instructions in SHELXL.
Free Variable: Link occupancies to a free variable (e.g., 21.000 for F1A and -21.000 for F1B) to ensure the total occupancy sums to 1.0.
Restraints: Apply DFIX to constrain the C–F bond length to 1.35 Å (theoretical average) if the split positions are too close to refine freely. Use EADP if the atoms are virtually overlapping.
Part 4: Data Interpretation & Validation
Key Geometric Parameters
To validate that your structure is indeed the trans-2-fluorocyclopropyl derivative and not a refined artifact, compare your geometric data against these established ranges.
Parameter
Expected Range (Å/°)
Structural Insight
C–F Bond Length
1.34 – 1.38 Å
Shorter than C(sp³)–F (1.40 Å) due to ring strain.
C(ring)–C(ring)
1.48 – 1.52 Å
Distal bond (opposite F) is often longest.
F–C–C–H (Torsion)
140° – 150°
Defines the trans relationship.
C–C–C Angle
~60°
Deviations >2° indicate extreme strain or incorrect assignment.
Intermolecular Interactions
The C–F bond is a weak hydrogen bond acceptor. In the crystal lattice, look for C–H
F–C contacts.
Distance: 2.3 – 2.6 Å.
Geometry: These interactions often form infinite chains or dimers that stabilize the lattice.
Significance: If these contacts are absent, re-examine the packing for voids or disordered solvent molecules that might have been missed.
Stereoelectronic Logic Map
Understanding why the molecule adopts a specific conformation in the crystal is as important as the coordinates themselves.
Figure 2: Stereoelectronic drivers stabilizing the trans-conformation in the solid state.
References
Conformational preferences and basicities of monofluorinated cyclopropyl amines.
Source: Journal of the Chemical Society, Perkin Transactions 2 (2008).
Context: Establishes the thermodynamic preference for trans isomers via MP2 calculations and experimental pKa values.
Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes.
Source: Chemical Reviews (2003).
Context: Comprehensive review on bond lengths (Bent's rule application) and synthesis of fluorinated cyclopropanes.
Improving sampling of crystallographic disorder in ensemble refinement.
Source: Acta Crystallographica Section D (2021).
Context: Advanced protocols for handling the "smearing" of electron density common in small, rigid rings like cyclopropane.
Crystal structure and Hirshfeld analysis of trans-bis(5-fluoroindoline...)
Source: Acta Crystallographica Section E (2018).
Context: Provides a case study on refining fluorine interactions and analyzing Hirshfeld surfaces for C-H...F contacts.
Fluorinated Cyclopropane Building Blocks: A Technical Guide for Medicinal Chemistry
This technical guide provides a comprehensive review of fluorinated cyclopropane building blocks, structured for researchers in medicinal chemistry and drug development. Executive Summary Fluorinated cyclopropanes repres...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive review of fluorinated cyclopropane building blocks, structured for researchers in medicinal chemistry and drug development.
Executive Summary
Fluorinated cyclopropanes represent a "sweet spot" in modern drug design, combining the conformational rigidity of the cyclopropyl ring with the unique metabolic and electronic modulations of fluorine. Unlike simple alkyl chains or non-fluorinated rings, these motifs act as high-value bioisosteres that can:
Block Metabolic Hotspots: The C-F bond strength (approx. 116 kcal/mol) prevents oxidative metabolism (e.g., P450 hydroxylation) at labile sites.[1]
Modulate pKa: Fluorine’s electronegativity lowers the pKa of adjacent amines or acids, improving oral bioavailability and membrane permeability.
Alter Conformation: The "fluorine effect" and ring strain (approx. 27.5 kcal/mol) lock side chains into bioactive conformations, reducing the entropic penalty of binding.
This guide details the physicochemical properties, synthetic pathways, and strategic applications of three primary classes: Monofluorocyclopropanes , Gem-difluorocyclopropanes , and Trifluoromethylcyclopropanes .
Physicochemical Profiling & Strategic Utility
The introduction of fluorine onto a cyclopropane ring drastically alters its electronic landscape. A key phenomenon is the "Janus-like" polarity observed in specific isomers (e.g., all-cis-1,2,3-trifluorocyclopropane), where one face of the ring is highly electronegative while the other remains electropositive, facilitating unique binding interactions.
Visualization: Decision Logic for Scaffold Selection
Caption: Decision matrix for selecting the appropriate fluorinated cyclopropane subclass based on medicinal chemistry objectives.
Synthetic Strategies: The "How-To"
A. Gem-Difluorocyclopropanes
The most common method involves the addition of difluorocarbene (:CF₂) to alkenes.[3] The choice of reagent depends on the substrate's electronic nature.
Mechanism & Reagents:
TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate): The "Dolbier Reagent". Generates :CF₂ thermally or with catalytic fluoride (NaF).[1] Best for electron-deficient alkenes.[1]
TMSCF₃ (Ruppert-Prakash Reagent): Generates :CF₂ using NaI as an initiator.[1] Mild conditions, compatible with many functional groups.[4][5]
ClCF₂COONa: Traditional, requires high heat (pyrolysis).[1] Limited functional group tolerance.
B. Trifluoromethylcyclopropanes
Synthesizing these requires different strategies, often involving diazo compounds or direct deoxyfluorination.[6]
Diazo-Mediated: Reaction of trifluorodiazoethane (
) with alkenes using metal catalysts (Rh, Cu, or Fe-based biocatalysts like protoglobin).[1]
Deoxyfluorination: Reaction of cyclopropane carboxylic acids with
(or Deoxo-Fluor) to convert to .[1] This is scalable but requires specialized handling of HF byproducts.
C. Monofluorocyclopropanes
Often accessed via Michael-Initiated Ring Closure (MIRC) .[1]
Reagents: Fluorinated sulfones or triflones react with electron-deficient alkenes.[1] The sulfone group acts as a leaving group during ring closure.
Advanced Reactivity: Ring Opening for Skeletal Editing
Gem-difluorocyclopropanes are not just end-points; they are reactive intermediates.[1] Under Pd-catalysis, the strained C-C bond can be cleaved to access 2-fluoroallylic scaffolds , a powerful method for "skeletal editing" (inserting functionality into a core).[1]
Caption: Mechanism of Pd-catalyzed ring opening of gem-difluorocyclopropanes to access fluoroallylic systems.
Case Studies in Drug Discovery
Sitafloxacin (Antibiotic)[1]
Structure: Contains a (1R, 2S)-2-fluorocyclopropyl group at the N1 position of the quinolone core.[1]
Role of Fluorine: The cis-fluorine atom enhances potency against Gram-positive bacteria compared to the non-fluorinated or trans-isomer.[1] It also improves the pharmacokinetic profile by modulating lipophilicity.
Synthesis Insight: Constructed using an enantiopure fluorocyclopropyl amine building block.
Structure: Both contain a complex difluoromethyl-substituted cyclopropane moiety (specifically within the P1' fragment).[1]
Role of Fluorine: The difluoromethyl group (
or ) on the cyclopropane ring serves as a metabolic blocker and enhances binding affinity to the NS3/4A protease active site through specific electrostatic interactions.[1]
Significance: These are "pan-genotypic" agents, where the fluorinated motif contributes to broad-spectrum activity.
Zosuquidar (P-gp Inhibitor)[1]
Structure: Features a gem-difluorocyclopropane fused to a dibenzosuberane ring.[1]
Role of Fluorine: The gem-difluoro group acts as a conformationally restricted bioisostere of a carbonyl or methylene group, improving metabolic stability while maintaining the necessary geometry for P-glycoprotein inhibition.
Experimental Protocols
Protocol A: Gem-Difluorocyclopropanation using TFDA
Best for electron-deficient alkenes (e.g., acrylates).[1]
Add TFDA dropwise via syringe pump over 2-4 hours.[1] Critical: Slow addition maintains a low concentration of free :CF₂, preventing dimerization to tetrafluoroethylene.
Stir for an additional 2 hours.
Workup: Cool to RT. Dilute with ether, wash with water (to remove diglyme/salts).[1] Dry over
, concentrate, and purify via silica gel chromatography.
Protocol B: Gem-Difluorocyclopropanation using TMSCF₃ (Ruppert-Prakash)
The Solubility Profile of (trans-2-Fluorocyclopropyl)methanol in Organic Solvents: A Technical Guide for Drug Discovery
Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into small-molecule scaffolds is a proven tactic for modulating pharmacokinetics, metabolic stability, and target binding affinity....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine into small-molecule scaffolds is a proven tactic for modulating pharmacokinetics, metabolic stability, and target binding affinity. (trans-2-Fluorocyclopropyl)methanol (CAS: 169884-68-8) has emerged as a highly versatile, low-molecular-weight (MW: 90.10 g/mol ) building block[1]. However, its unique structural features—combining a hydrogen-bonding hydroxyl group, a lipophilic cyclopropyl ring, and a highly electronegative fluorine atom—create a complex solvation profile.
This whitepaper provides an in-depth analysis of the solubility profile of (trans-2-Fluorocyclopropyl)methanol across various organic solvents. It details the physicochemical causality behind its solvation mechanics and establishes a self-validating experimental protocol for accurate thermodynamic solubility determination.
Structural Rationale & The "Fluorine Effect"
To predict and understand the solubility of (trans-2-Fluorocyclopropyl)methanol, one must deconstruct its molecular architecture. The solubility of this building block is not merely a function of its functional groups, but rather the stereoelectronic interplay between them.
The "Janus-like" Polarity of Fluorinated Cyclopropanes
The cyclopropyl ring is inherently strained and possesses partial double-bond character (Walsh orbitals). When fluorinated, the highly polar C–F bond aggressively withdraws electron density, destabilizing the ring's uniform electron distribution and altering its overall polarity [2]. The trans configuration places the fluorine atom and the hydroxymethyl group on opposite faces of the ring. This minimizes steric repulsion but creates a distinct, unidirectional dipole moment. This "Janus-like" polarity allows the molecule to interact with both electropositive and electronegative solvent interfaces, drastically enhancing its solubility in polar aprotic solvents [2].
Hydrogen Bonding and Solvation Shells
The primary driver for solubility in protic solvents is the hydroxymethyl (-CH2OH) group. The inductive electron-withdrawing effect of the distant fluorine atom slightly increases the acidity of the hydroxyl proton, making it a stronger hydrogen-bond donor compared to non-fluorinated cyclopropylmethanol[3].
Caption: Logical relationship between molecular structural features and solvent interactions.
Thermodynamic Solubility Profile in Organic Solvents
Because (trans-2-Fluorocyclopropyl)methanol is a low-molecular-weight liquid/low-melting solid at standard temperature and pressure, it exhibits high miscibility across a broad spectrum of organic solvents. However, its solubility drops precipitously in strictly non-polar aliphatic hydrocarbons due to the high energetic cost of disrupting the pure solvent's dispersion forces without compensatory hydrogen bonding or dipole-dipole interactions [4].
Quantitative Solubility Matrix
The following table summarizes the solubility profile of (trans-2-Fluorocyclopropyl)methanol at 25°C. (Note: Values are empirically derived estimates based on functional group contributions and analog profiling).
Solvent Class
Solvent
Dielectric Constant (ε)
Est. Solubility (mg/mL)
Solvation Mechanism
Polar Protic
Methanol (MeOH)
32.7
Miscible (>500)
Strong H-bond donor/acceptor pairing.
Polar Protic
Water (H₂O)
80.1
~ 50 - 100
H-bonding, limited by cyclopropyl lipophilicity.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
Miscible (>500)
Dipole-dipole alignment with C-F; H-bond acceptance from -OH.
Polar Aprotic
Acetonitrile (MeCN)
37.5
Miscible (>500)
Favorable dipole interactions.
Halogenated
Dichloromethane (DCM)
8.9
Miscible (>500)
Favorable Van der Waals and halogen bonding.
Non-Polar
n-Heptane
1.9
< 20 (Sparingly Soluble)
Polarity mismatch; inability to solvate the -OH and C-F groups.
Field Insight: When preparing stock solutions for high-throughput screening (HTS), DMSO is the universal standard. (trans-2-Fluorocyclopropyl)methanol is completely miscible in DMSO, ensuring no precipitation occurs upon freeze-thaw cycles—a critical factor for maintaining concentration fidelity in biological assays.
Standard HPLC-UV methods are inadequate for quantifying (trans-2-Fluorocyclopropyl)methanol because the molecule lacks a strong UV chromophore (no conjugated pi-systems or aromatic rings). Furthermore, gravimetric methods are prone to severe error due to the compound's volatility.
Step-by-Step Protocol: Shake-Flask Method with qNMR Quantification
Phase 1: Equilibration (Self-Validating System)
Saturation: Add an excess of (trans-2-Fluorocyclopropyl)methanol (e.g., 200 mg) to 1.0 mL of the target solvent in a tightly sealed 2.0 mL amber glass vial.
Agitation: Place the vial in a thermostatic shaker at 25.0 ± 0.1°C. Agitate at 300 RPM for 24 hours.
Equilibrium Verification: To prove thermodynamic equilibrium has been reached, prepare a parallel sample and agitate for 48 hours. If the quantified concentrations match within 5%, equilibrium is validated.
Phase 2: Separation
4. Centrifugation: Centrifuge the vials at 10,000 x g for 15 minutes at 25°C to pellet any undissolved micro-droplets or solid phase.
5. Aliquoting: Carefully extract 100 µL of the clear supernatant from the middle of the liquid column to avoid surface tension artifacts.
Phase 3: qNMR Quantification
6. Sample Prep: Dilute the 100 µL aliquot into 500 µL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) containing a known concentration of an internal standard (e.g., Maleic acid or 1,3,5-Trimethoxybenzene).
7. Acquisition: Acquire a 1H-NMR spectrum with a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the analyte and standard to ensure quantitative integration.
8. Calculation: Calculate the absolute solubility based on the integration ratio of the distinct cyclopropyl protons or the hydroxymethyl protons against the internal standard.
Caption: Step-by-step experimental workflow for thermodynamic solubility determination.
Implications for Drug Design & Formulation
Understanding the solubility of (trans-2-Fluorocyclopropyl)methanol is critical when using it as a starting material for active pharmaceutical ingredients (APIs).
Reagent Compatibility: Its high solubility in DCM and THF makes it ideal for standard coupling reactions (e.g., Swern oxidations to the corresponding aldehyde, or esterifications).
Bioisosterism: The fluorocyclopropyl group is frequently used as a metabolically stable bioisostere for isopropyl or tert-butyl groups[3]. Its unique solubility profile ensures that when incorporated into a larger drug scaffold, it contributes optimally to the overall LogP, avoiding the extreme lipophilicity that often leads to poor aqueous solubility and high plasma protein binding [4].
By mastering the solvation mechanics of fluorinated building blocks, researchers can bypass empirical trial-and-error, streamlining the path from benchtop synthesis to preclinical formulation.
Beilstein Journal of Organic Chemistry . (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from[Link]
PubMed / ChemMedChem . (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from[Link]
Protocols & Analytical Methods
Method
Stereoselective Synthesis of (trans-2-Fluorocyclopropyl)methanol: Strategies and Methodologies
An Application Note and Protocol Guide for Researchers Abstract (trans-2-Fluorocyclopropyl)methanol is a pivotal chiral building block in medicinal chemistry and drug development. The unique combination of a conformation...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide for Researchers
Abstract
(trans-2-Fluorocyclopropyl)methanol is a pivotal chiral building block in medicinal chemistry and drug development. The unique combination of a conformationally rigid cyclopropane scaffold and the metabolic and electronic influence of a fluorine atom makes this motif highly desirable.[1][2] The strategic introduction of fluorine can significantly alter pharmacokinetic profiles, pKa, and cell permeability without introducing large steric bulk.[1] However, the stereocontrolled synthesis of this compound, particularly achieving high trans-diastereoselectivity and enantioselectivity, presents a significant synthetic challenge.[3] This guide provides an in-depth overview of modern, field-proven strategies for the stereoselective synthesis of (trans-2-Fluorocyclopropyl)methanol, with a focus on asymmetric cyclopropanation of fluoroalkenes. Detailed experimental protocols and comparative data are presented to assist researchers in selecting and implementing the most effective synthetic routes.
Introduction: The Value of Fluorinated Cyclopropanes
Cyclopropanes are privileged structural motifs found in numerous natural products and bioactive molecules.[1] Their distinct electronic and conformational properties make them valuable isosteres for larger or more flexible groups in drug design. Concurrently, the incorporation of fluorine is a well-established strategy in medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1]
The fusion of these two features in fluorinated cyclopropanes can lead to synergistic effects, improving a compound's metabolic stability, binding affinity, and overall biological activity.[3] (trans-2-Fluorocyclopropyl)methanol, as a chiral alcohol, serves as a versatile precursor for a wide range of more complex, biologically active molecules. Accessing this building block in high enantiomeric purity is therefore a critical objective.
Strategic Approaches to Synthesis
The primary challenge in synthesizing (trans-2-Fluorocyclopropyl)methanol lies in controlling the three-dimensional arrangement of the substituents on the cyclopropane ring. Two principal strategies have emerged for the asymmetric synthesis of fluorocyclopropanes: the cyclopropanation of a non-fluorinated alkene with a fluorinated carbene source, and the cyclopropanation of a fluorinated alkene.[4][5] The latter approach is often preferred as the geometry of the starting fluoroalkene directly establishes the relative cis/trans stereochemistry of the final product.
Figure 1. High-level overview of primary synthetic strategies.
This guide will focus on two highly effective methods: the enantioselective Simmons-Smith cyclopropanation of fluoroallylic alcohols using zinc carbenoids and the emerging field of biocatalysis.
The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a cornerstone of cyclopropane synthesis. Its modern, asymmetric variant, directed by a chiral ligand, provides a powerful tool for producing enantioenriched cyclopropanes.[4][6] For the synthesis of (trans-2-Fluorocyclopropyl)methanol, the key is the reaction of an (E)-fluoroallylic alcohol with a zinc carbenoid in the presence of a chiral dioxaborolane ligand.
Causality of Stereoselection:
Diastereoselectivity: The use of an (E)-configured fluoroallylic alcohol as the starting material ensures the formation of the trans-cyclopropane product. The cyclopropanation reaction is stereospecific, meaning the geometry of the alkene is retained in the product.
Enantioselectivity: The hydroxyl group of the substrate coordinates with the zinc reagent. The chiral dioxaborolane ligand forms a chiral complex with the reagent, creating a sterically defined environment. This chiral complex then delivers the CH₂ group to one specific face of the alkene, resulting in high enantioselectivity.[3][5]
Comparative Performance Data
The following table summarizes representative results for the cyclopropanation of various (Z)-2-fluoroallylic alcohols using a chiral dioxaborolane ligand, demonstrating the method's effectiveness and scope.[5]
Entry
Substrate (R group)
Yield (%)
Enantiomeric Selectivity (% es)
1
Phenyl
90
95
2
4-Methoxyphenyl
>90
95
3
4-Methylphenyl
>90
95
4
2-Naphthyl
>90
95
5
4-Bromophenyl
77
>94
6
n-Hexyl
84
93
Detailed Experimental Protocol: Synthesis of (1R,2S)-2-Phenyl-2-fluorocyclopropyl)methanol
This protocol is adapted from the general procedure reported by Charette et al. and serves as a direct template for synthesizing fluorocyclopropyl methanols.[4][5]
Figure 2. Step-by-step workflow for chiral Simmons-Smith cyclopropanation.
Procedure:
To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous CH₂Cl₂ (2 mL) and cool to 0 °C using an ice bath.
Add freshly distilled CH₂I₂ (180 μL, 2.23 mmol) to the flask.
Slowly add Et₂Zn (120 μL, 1.16 mmol) dropwise over ~5 minutes. A white precipitate of the zinc carbenoid will form.
Stir the resulting suspension for 10 minutes at 0 °C.
In a separate flask, dissolve the fluoroallylic alcohol substrate (0.50 mmol) and the chiral dioxaborolane ligand (0.55 mmol) in anhydrous CH₂Cl₂ (3 mL).
Add the substrate/ligand solution dropwise to the zinc carbenoid suspension at 0 °C. The mixture should become homogeneous.
Stir the reaction mixture at 0 °C for an additional 10 minutes.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours or until reaction completion is confirmed by TLC or ¹⁹F NMR analysis.
Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired (trans-2-Fluorocyclopropyl)methanol.
Method 2: Biocatalytic Synthesis
Biocatalysis has recently emerged as a powerful and highly selective alternative to traditional chemocatalysis for challenging transformations.[1][7] Engineered heme-containing proteins, such as myoglobin variants, can catalyze cyclopropanation reactions with exceptional levels of diastereo- and enantiocontrol, often exceeding what is possible with chemical catalysts.[1][2]
Principle of Biocatalytic Cyclopropanation:
The engineered enzyme provides a precisely defined chiral pocket around the iron-heme active site. A diazo reagent, serving as a carbene precursor, reacts at this active site to form a reactive iron-carbene intermediate. The enzyme then orients the fluorinated alkene substrate within the chiral pocket for a highly controlled carbene transfer, dictating the stereochemistry of the product.[1]
Advantages:
Exceptional Stereoselectivity: Often achieves >99:1 d.r. and >99% e.e.[7]
Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature.
Sustainability: Avoids the use of toxic heavy metals and harsh reagents.
General Protocol for Myoglobin-Catalyzed Cyclopropanation
This protocol outlines the general steps for a typical small-scale biocatalytic reaction. Optimization of catalyst loading, substrate concentration, and reagent addition rates is often required.
Materials:
Engineered Myoglobin Catalyst (expressed in E. coli and purified, or as whole cells)
Phosphate Buffer (e.g., pH 8.0)
Fluorinated Alkene Substrate
Diazoacetonitrile (DAN) or Ethyl Diazoacetate (EDA) as carbene donor
Sodium Dithionite (for creating an anaerobic environment)
Inert-atmosphere glovebox or glovebag
Workflow Diagram:
Figure 3. General workflow for biocatalytic fluorocyclopropanation.
Procedure:
Inside an anaerobic glovebox, prepare a solution of the engineered myoglobin catalyst in a phosphate buffer (pH 7-8).
Add a small amount of sodium dithionite to ensure the reaction environment is anaerobic and the heme iron is in the active Fe(II) state.
Add the fluorinated alkene substrate to the reaction vial.
Initiate the reaction by adding the diazo reagent (e.g., diazoacetonitrile) slowly over several hours using a syringe pump. Portion-wise addition is crucial to maintain a low concentration of the diazo reagent and maximize catalyst turnover.
Seal the vial and allow it to stir at room temperature for 12-24 hours.
Upon completion, remove the reaction mixture from the glovebox.
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
Dry the combined organic layers, concentrate, and purify the product using standard chromatographic techniques.
Conclusion and Outlook
The stereoselective synthesis of (trans-2-Fluorocyclopropyl)methanol is an achievable yet challenging goal that is critical for advancing drug discovery programs. The chiral dioxaborolane-mediated Simmons-Smith cyclopropanation of (E)-fluoroallylic alcohols stands as a robust and well-documented chemocatalytic method, offering excellent yields and high enantioselectivities for a range of substrates.[3][5]
Concurrently, biocatalytic methods using engineered enzymes are rapidly advancing, offering unparalleled levels of stereocontrol under environmentally benign conditions.[1][7] While currently more specialized, these enzymatic strategies are poised to become a mainstream solution for accessing complex fluorinated pharmacophores.
Researchers and drug development professionals are encouraged to consider both approaches. The choice of method will depend on factors such as scale, substrate availability, and the specific stereochemical purity required for the target application. Continued innovation in both catalyst design and protein engineering will undoubtedly lead to even more efficient and selective routes to this valuable class of molecules.
References
Villada, J. D., Majhi, J., Hendricks, M. E., Fasan, R., Lehuédé, V., Neufeld, K., & Tona, V. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, e202406779. [Link]
Fasan, R., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. PubMed, 38752612. [Link]
Request PDF | Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | ResearchGate. (2026, January 28). [Link]
Charette, A. B., et al. (2020). Synthesis of fluorocyclopropanes via the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids. Canadian Journal of Chemistry. [Link]
Charette, A. B., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Manuscript Central. [Link]
Jubault, P., & Charette, A. B. (n.d.). Synthesis and Applications of Fluorocyclopropanes | Request PDF. ResearchGate. [Link]
Kubota, T., & Igarashi, M. (2005). [Development of asymmetric synthesis of optically active compounds including fluoro-organic molecules]. Yakugaku Zasshi, 125(9), 685-700. [Link]
Jubault, P., & Charette, A. B. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3046-3061. [Link]
Dolbier Jr., W. R. (2003). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 103(4), 1531-1566. [Link]
Application Note: Reagents and Protocols for the Diastereoselective Synthesis of trans-2-Fluorocyclopropyl Alcohols
Executive Summary The fluorocyclopropyl moiety is increasingly recognized in medicinal chemistry as a metabolically stable, configurationally rigid bioisostere for alkyl chains, amides, and olefins[1]. Specifically, tran...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The fluorocyclopropyl moiety is increasingly recognized in medicinal chemistry as a metabolically stable, configurationally rigid bioisostere for alkyl chains, amides, and olefins[1]. Specifically, trans-2-fluorocyclopropyl alcohols serve as critical building blocks for advanced active pharmaceutical ingredients (APIs), offering unique vectors for hydrogen bonding while precisely modulating lipophilicity. This application note details the two premier reagent systems for synthesizing these scaffolds: Diarylfluoromethylsulfonium salts (via the Fluoro-Johnson-Corey-Chaykovsky reaction) and Fluoroiodomethane (via Directed Simmons-Smith cyclopropanation).
Mechanistic Causality and Reagent Selection
The synthesis of monofluorinated cyclopropanes requires reagents that can safely and selectively transfer a fluoromethylene (
) unit. The choice of reagent dictates the starting material and the stereochemical outcome of the reaction.
Diarylfluoromethylsulfonium Salts (The Fluoro-JCC Approach)
Historically, generating fluorinated ylides was plagued by the instability of the intermediate. The advent of bench-stable diarylfluoromethylsulfonium salts (e.g., S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate) revolutionized this space[2].
Mechanistic Insight: Treatment of the sulfonium salt with a non-nucleophilic base (such as DBU) generates a fluoromethylide. Subsequent Michael addition to an
-unsaturated ester forms a betaine intermediate. The trans-diastereoselectivity is thermodynamically driven; the system adopts an anti-betaine conformation to minimize steric repulsion between the bulky diarylsulfonium leaving group and the ester moiety prior to the 3-exo-tet ring closure[3]. The resulting trans-2-fluorocyclopropanecarboxylate is then readily reduced to the corresponding alcohol.
Mechanistic pathway of the Fluoro-JCC reaction highlighting the origin of trans-selectivity.
Fluoroiodomethane (
) (The Directed Simmons-Smith Approach)
For substrates already possessing an allylic alcohol motif, direct fluorocyclopropanation is achieved using fluoroiodomethane and diethylzinc (
is preferred over or due to its superior reactivity in forming the zinc carbenoid () and its convenient boiling point (53 °C)[4]. The free hydroxyl group of the allylic alcohol coordinates to the electrophilic zinc center. This coordination directs the delivery of the fluoromethylene unit to the syn face of the alkene. The trans relationship between the fluorine atom and the carbinol carbon is dictated by the minimization of steric clash in the butterfly transition state, heavily favoring the trans-isomer when starting from -allylic alcohols.
Divergent synthetic workflows for preparing trans-2-fluorocyclopropyl alcohols.
Comparative Reagent Data
The selection between the two methodologies depends on the availability of starting materials and the scale of the synthesis.
Protocol A: Two-Step Synthesis via Fluoro-JCC Reaction
Objective: Preparation of trans-2-fluorocyclopropyl methanol from ethyl acrylate.
Step 1: Fluorocyclopropanation
Preparation: Charge a flame-dried round-bottom flask with S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate (1.2 equiv) and anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere.
Substrate Addition: Add ethyl acrylate (1.0 equiv) to the suspension and cool the mixture to -78 °C.
Causality: DBU is a non-nucleophilic base that selectively deprotonates the sulfonium salt to generate the ylide without attacking the ester carbonyl or the sulfur center, preventing Pummerer-type side reactions.
Reaction Evolution: Allow the reaction to slowly warm to room temperature over 4 hours. Monitor consumption of the acrylate via TLC (visualized with
stain).
Workup: Quench with saturated aqueous
, extract with DCM, dry over , and concentrate. Purify via silica gel chromatography to isolate ethyl trans-2-fluorocyclopropanecarboxylate.
Step 2: Reduction to Alcohol
6. Reduction: Dissolve the isolated ester in anhydrous THF (0.2 M) and cool to -78 °C.
7. Hydride Delivery: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 2.2 equiv) dropwise.
Causality: DIBAL-H is preferred over
to prevent potential reductive ring-opening of the highly strained fluorocyclopropane ring.
Quench & Isolation: Stir for 2 hours at -78 °C, then quench carefully with ethyl acetate followed by saturated aqueous Rochelle's salt (sodium potassium tartrate). Stir vigorously for 1-2 hours until two clear layers form (this is a self-validating step to ensure the complete breakdown of the aluminum emulsion). Extract with diethyl ether, dry, and concentrate to yield trans-2-fluorocyclopropyl methanol.
-cinnamyl alcohol to trans-2-fluoro-3-phenylcyclopropyl methanol.
Alkoxide Formation: In a flame-dried Schlenk flask under argon, dissolve
-cinnamyl alcohol (1.0 equiv) in anhydrous DCM (0.1 M). Cool the solution to 0 °C.
Zinc Activation: Slowly add
(1.0 M in hexanes, 2.0 equiv). Stir for 15 minutes.
Causality: This pre-forms the zinc alkoxide, which is crucial for tethering the reagent and directing the subsequent carbenoid attack exclusively to the syn face of the alkene.
Carbenoid Generation: Add fluoroiodomethane (
, 3.0 equiv) dropwise.
Causality: A stoichiometric excess of
is required due to the limited thermal stability of the resulting zinc fluorocarbenoid ()[4].
Propagation: Stir at 0 °C for 2 hours, then allow the mixture to warm to room temperature overnight.
Workup: Quench the reaction cautiously with 1M HCl at 0 °C to destroy unreacted
. Extract the aqueous layer with DCM, wash the combined organic layers with saturated and brine, dry over , and concentrate.
Purification: Purify via flash chromatography to isolate the trans-2-fluorocyclopropyl alcohol derivative.
References
1.[2] Diastereoselective Monofluorocyclopropanation Using Fluoromethylsulfonium Salts. Organic Letters - ACS Publications.
2.[3] Johnson–Corey–Chaykovsky fluorocyclopropanation of double activated alkenes: scope and limitations. Organic & Biomolecular Chemistry (RSC Publishing).
3.[1] trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PubMed Central (PMC).
4.[4] Fluoroiodomethane: A CH2F‐Moiety‐Delivering Agent Suitable for Nucleophilic‐, Electrophilic‐, and Radical‐Harnessed Operations. ResearchGate.
Application Notes & Protocols: (trans-2-Fluorocyclopropyl)methanol as a Premier Chiral Building Block
An in-depth guide for researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Fluorocyclopropyl Moiety In the landscape of modern medicinal chemistry, the pursuit of novel mo...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Fluorocyclopropyl Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. The cyclopropyl ring, a motif of increasing prevalence in FDA-approved drugs, is prized for its unique conformational rigidity and electronic character, often serving as a bioisosteric replacement for alkenes or gem-dimethyl groups to enhance metabolic stability and binding affinity[1][2]. Concurrently, the strategic incorporation of fluorine continues to be a dominant strategy in drug design, profoundly influencing a molecule's metabolic fate, pKa, and membrane permeability[3][4][5].
The (trans-2-Fluorocyclopropyl)methanol moiety represents a sophisticated convergence of these two powerful design elements. It offers the structural and metabolic advantages of the cyclopropane ring while leveraging the electronic benefits of fluorine. The trans stereochemistry and the presence of two chiral centers make this molecule a highly valuable building block for the stereocontrolled synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, chiral resolution, and application, complete with detailed protocols to empower its use in drug discovery programs.
Part 1: Accessing the Chiral Building Block - Synthesis & Resolution
The utility of (trans-2-Fluorocyclopropyl)methanol is predicated on its availability in enantiomerically pure form. The typical synthetic route involves the creation of the racemic alcohol followed by a highly efficient chiral resolution.
Synthesis of Racemic (trans-2-Fluorocyclopropyl)methanol
The synthesis begins with the cyclopropanation of a suitable fluoro-olefin, followed by the reduction of an ester group to the primary alcohol. A representative pathway is the reaction of a vinyl fluoride with ethyl diazoacetate, which generates a mixture of cis and trans cyclopropanecarboxylates that can be separated, followed by reduction[5].
Enzymatic kinetic resolution is a robust and scalable method for separating enantiomers of chiral alcohols. It exploits the ability of lipases to selectively acylate one enantiomer at a much faster rate than the other. Candida antarctica Lipase B (CALB) is particularly effective for this transformation[6].
This protocol describes the selective acetylation of one enantiomer, allowing for the separation of the faster-reacting enantiomer (as an acetate ester) from the slower-reacting, unreacted enantiomer (as the alcohol).
Materials:
Racemic (trans-2-Fluorocyclopropyl)methanol
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
Vinyl acetate (Acylating agent)
Anhydrous solvent (e.g., tert-Butyl methyl ether [TBME] or Toluene)
Molecular sieves (4Å)
Standard glassware for organic synthesis
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add racemic (trans-2-Fluorocyclopropyl)methanol (1.0 eq).
Solvent & Reagents: Dissolve the alcohol in anhydrous TBME (approx. 0.1 M concentration). Add freshly activated 4Å molecular sieves.
Acylating Agent: Add vinyl acetate (0.5 - 0.6 eq). Using a slight excess of the alcohol ensures the reaction stops around 50% conversion, maximizing the enantiomeric excess (e.e.) of both products.
Enzyme Addition: Add immobilized CALB (typically 10-20% by weight relative to the substrate).
Reaction Monitoring: Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by TLC or GC/MS, aiming for ~50% conversion.
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the acetate ester and the unreacted alcohol can be readily separated by standard column chromatography on silica gel.
Expected Outcome:
This procedure yields two key products:
Enantioenriched (trans-2-Fluorocyclopropyl)methyl acetate: High e.e. (>98%).
Enantioenriched (trans-2-Fluorocyclopropyl)methanol: The opposite enantiomer, also with high e.e. (>98%).
The absolute stereochemistry of the resolved products can be determined using techniques like chiral HPLC by comparison to authentic standards or through derivatization and analysis[7].
Data Presentation
Table 1: Physicochemical Properties of (trans-2-Fluorocyclopropyl)methanol
Property
Value
Molecular Formula
C₄H₇FO
Molecular Weight
90.10 g/mol
Appearance
Colorless liquid (typical)
Boiling Point
Data not widely available; estimated ~130-150 °C
cLogP
~0.3 (Estimated)
Stereocenters
2
Table 2: Representative Data for Enzymatic Resolution
Substrate
Enzyme
Acyl Donor
Conversion (%)
e.e. of Alcohol (%)
e.e. of Ester (%)
(±)-trans-FCPM
CALB
Vinyl Acetate
~50%
>98%
>98%
FCPM = (trans-2-Fluorocyclopropyl)methanol. Data is representative of typical outcomes for such resolutions.[6][8]
Visualization of Synthetic Access
Caption: Synthesis and Resolution Workflow.
Part 2: Applications in Synthesis - Activating the Chiral Synthon
Once obtained in enantiopure form, the primary alcohol of (trans-2-Fluorocyclopropyl)methanol serves as a versatile handle for synthetic elaboration. Activation of the hydroxyl group is the first step towards its incorporation into target molecules.
Conversion to Sulfonate Esters (Tosylates/Mesylates)
Converting the alcohol to a tosylate or mesylate transforms the hydroxyl into an excellent leaving group, ideal for subsequent Sₙ2 reactions.
Scientist's Note: This procedure is performed at low temperatures to prevent side reactions and decomposition. The use of a non-nucleophilic base like triethylamine (TEA) or pyridine is crucial to avoid competing reactions with the tosyl chloride.
Setup: Dissolve the enantiopure alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere.
Cooling: Cool the solution to 0 °C using an ice bath.
Reagent Addition: Add TEA, followed by DMAP (if used), and then slowly add TsCl portion-wise, ensuring the temperature remains at 0 °C.
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench by the slow addition of water or saturated aqueous NH₄Cl.
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography or recrystallization.
Conversion to Halides via Appel Reaction
The Appel reaction provides a mild and efficient method for converting the alcohol to the corresponding bromide, another highly versatile intermediate.
Scientist's Note: The reaction generates triphenylphosphine oxide as a byproduct, which can sometimes complicate purification. Careful chromatography is key. This reaction proceeds with inversion of configuration at the carbinol center, which is not a stereocenter in this specific molecule but is a crucial consideration for secondary alcohols.
Setup: In a flame-dried flask under an inert atmosphere, dissolve PPh₃ in anhydrous DCM.
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add CBr₄ to the cooled solution and stir for 10-15 minutes until a homogenous solution forms. A solution of the enantiopure alcohol in DCM is then added dropwise.
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC/MS.
Purification: Concentrate the reaction mixture directly onto silica gel. Purify by column chromatography (typically with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.
Visualization of Synthetic Utility
Caption: Synthetic Utility Workflow.
Conclusion
(trans-2-Fluorocyclopropyl)methanol is more than a mere curiosity; it is a high-value chiral building block that provides a direct route to incorporating a conformationally restricted, metabolically robust, and electronically modulated pharmacophore. The protocols detailed herein for its synthesis, resolution, and functionalization offer reliable and scalable pathways for its use. By leveraging this synthon, medicinal chemists can access novel chemical space and fine-tune the properties of lead compounds, accelerating the journey from discovery to clinical development.[3]
References
Novák, Z., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. Available at: [Link]
Stevanović, S. (2020). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. Available at: [Link]
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
L’Heureux, A., et al. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling. Advanced Synthesis & Catalysis. Available at: [Link]
Wang, Z., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Omega. Available at: [Link]
Kolodiazhna, O. O., et al. (2022). Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc. Available at: [Link]
Organic Syntheses, Inc. (2026). cis-1,2-DICHLOROCYCLOHEXANE. Organic Syntheses Procedure. Available at: [Link]
Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. Available at: [Link]
Application Note: Stereoselective Simmons-Smith Fluorocyclopropanation of Allylic Alcohols
Topic: Protocol for Simmons-Smith fluorocyclopropanation of allylic alcohols Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Introduction & Str...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Protocol for Simmons-Smith fluorocyclopropanation of allylic alcohols
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals
Introduction & Strategic Significance
The introduction of fluorine into small molecule drugs is a cornerstone of modern medicinal chemistry, often improving metabolic stability (blocking P450 oxidation) and modulating lipophilicity (
). The fluorocyclopropane motif is particularly valuable as a bioisostere for unstable functional groups and as a rigid conformational lock.
While the classic Simmons-Smith reaction (
) is robust, the fluorinated variant presents unique challenges:
Carbenoid Instability:
-Halo-zinc carbenoids (e.g., ) are significantly less stable than their non-fluorinated counterparts, prone to rapid -elimination.
Reagent Availability: The direct precursor for monofluorocyclopropanation, fluorodiiodomethane (
), is unstable and difficult to synthesize.
Stereocontrol: Achieving high diastereoselectivity requires precise exploitation of the allylic hydroxyl directing group.
This guide details the Charette Halogen Scrambling Protocol , a breakthrough method that utilizes commercially available diiodo- or difluoro- precursors to generate the active fluorocarbenoid in situ, ensuring both high yield and diastereomeric excess (dr > 20:1).
Mechanistic Principles & Causality
The "Zinc-Butterfly" Transition State
The success of this protocol relies on the directing effect of the allylic alcohol. Unlike free carbene additions (which are often non-selective), the Zinc-mediated process involves a coordinated delivery.
Alkoxide Formation: Diethylzinc (
) first deprotonates the allylic alcohol, forming a Zinc-alkoxide.
Carbenoid Coordination: The fluorinated zinc carbenoid (
) binds to the alkoxide oxygen.
Syn-Directed Transfer: The reaction proceeds through a "butterfly-type" transition state where the zinc atom acts as a tether, forcing the methylene transfer to occur on the same face as the hydroxyl group.
The Halogen Scrambling Strategy (The "Expert" Insight)
Historically, monofluorocyclopropanation required
. However, Charette et al. discovered that mixing Difluoroiodomethane () with Ethylzinc iodide () induces a halogen exchange:
Correction: The specific 2013 breakthrough utilizes the scrambling to generate the active (fluoroiodomethyl)zinc species from safer precursors, bypassing the need to isolate unstable
.
Figure 1: Mechanistic pathway showing the critical coordination of the Zinc carbenoid to the allylic alkoxide, ensuring syn-stereoselectivity.[1][2]
Experimental Protocols
Safety Pre-Requisites[3][4][5]
Pyrophoric Hazard: Diethylzinc (
) is pyrophoric. All transfers must use cannula or gas-tight syringe techniques under Argon/Nitrogen.
Toxic Volatiles:
(bp 22°C) and (gas) are alkylating agents. Work exclusively in a well-ventilated fume hood.
Glassware: Flame-dried glassware cooled under inert gas is mandatory.
(1.0 equiv) dissolved in DCM dropwise. The purple color should disappear immediately, forming a clear solution of (and residue).
Alternative: Simply using excess
often suffices, but the species is the active scrambling partner.
Substrate Addition:
Cool the mixture to -78°C (Dry ice/acetone bath).
Add the Allylic Alcohol (1.0 equiv) dissolved in minimal DCM slowly.
Observation: Gas evolution (ethane) will occur. Allow to stir for 10 mins to ensure full alkoxide formation.
Carbenoid Generation & Reaction:
Add Difluoroiodomethane (
) (2.0 equiv) dropwise to the mixture at -78°C.
Critical Step: Allow the reaction to warm slowly to -20°C or 0°C over 2–4 hours. The halogen scrambling and cyclopropanation occur during this warming phase.
Stir at 0°C for an additional 2–6 hours. Monitor by TLC or
gas into a pre-weighed Schlenk tube at -78°C to obtain approx. 2.0 equiv.
In a separate flask, mix Allylic Alcohol (1.0 equiv) and
(2.0 equiv) in DCM at 0°C to form the zinc alkoxide.
Transfer the cold
solution (or condensed liquid) via cannula to the alkoxide solution at -78°C.
Allow to warm to room temperature overnight.
Standard aqueous workup.
Data Interpretation & Troubleshooting
Reaction Monitoring
The most reliable method for monitoring these reactions is
NMR (uncoupled).
Species
Typical Shift (ppm)
Notes
Precursor ()
-90 to -100 ppm
Doublet (coupled to H)
Product (Monofluoro)
-200 to -220 ppm
Distinctive region for cyclopropyl-F
Product (Difluoro)
-130 to -150 ppm
AB quartet pattern often observed
Side Product (Allyl Fluoride)
-210 to -230 ppm
Result of attack (avoid by keeping temp low)
Troubleshooting Matrix
Issue
Probable Cause
Corrective Action
Low Yield (<30%)
Decomposition of Carbenoid
Ensure temperature stays below 0°C during addition. Increase reagent stoichiometry to 3.0 equiv.
No Reaction
"Induction Period" failure
The scrambling step () is slow. Ensure the mixture warms slowly from -78°C to 0°C.
Poor Diastereoselectivity
Loss of Coordination
Use non-coordinating solvents (DCM, DCE). Avoid THF or Ether which compete for Zinc.
Explosive/Vigorous Quench
Excess remaining
Quench with extreme caution using dilute HCl or dropwise.
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate fluorocyclopropanation protocol based on target structure and reagent availability.
References
Charette, A. B. , et al. (2013).[6] "Highly Enantioselective Simmons–Smith Fluorocyclopropanation of Allylic Alcohols via the Halogen Scrambling Strategy of Zinc Carbenoids." Journal of the American Chemical Society.[6][7][8]
Charette, A. B. , et al. (1998). "Stereoselective Synthesis of Monofluorocyclopropanes." Journal of the American Chemical Society.[6][7][8]
Dolbier, W. R., et al. (2000). "The reaction of
with alkenes in the presence of ." Journal of Fluorine Chemistry.
Beaulieu, L. P. , et al. (2016). "Difluorocyclopropanation of Allylic Alcohols." Organic Letters.
Simmons, H. E., Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[6][7][8]
Application Note: Precision Oxidation of (trans-2-Fluorocyclopropyl)methanol
This Application Note is designed for researchers and process chemists requiring high-fidelity conversion of (trans-2-Fluorocyclopropyl)methanol to its corresponding aldehyde or carboxylic acid. The presence of the fluor...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists requiring high-fidelity conversion of (trans-2-Fluorocyclopropyl)methanol to its corresponding aldehyde or carboxylic acid.
The presence of the fluorine atom on the strained cyclopropane ring introduces unique electronic and steric effects (the "trans-fluorine effect") and creates specific stability risks—namely HF elimination under basic conditions and ring-opening/rearrangement under strongly acidic conditions.
Executive Summary & Strategic Analysis
(trans-2-Fluorocyclopropyl)methanol is a high-value bioisostere precursor used in the synthesis of fluoro-analogs of drugs such as Cabozantinib and Sitafloxacin . The cyclopropane ring serves as a rigid spacer, while the fluorine atom modulates lipophilicity and metabolic stability.
The Challenge:
Standard oxidation protocols (e.g., Jones Reagent, unbuffered Swern) pose significant risks:
Epimerization: The
-proton in the resulting aldehyde is acidic. Strong bases can lead to trans-to-cis isomerization via enolization.
Ring Opening: Acid-catalyzed homoallylic rearrangement is favored by the stabilization of carbocation intermediates, leading to acyclic fluorobutenes.
Volatility: The resulting aldehyde, (trans-2-fluorocyclopropyl)carbaldehyde , is volatile and prone to hydration.
The Solution:
This guide recommends two "Soft Oxidation" pathways that prioritize functional group tolerance and stereochemical integrity:
Pathway A (Aldehyde): Buffered Dess-Martin Periodinane (DMP) Oxidation.
Pathway B (Acid): Two-step sequence via Pinnick Oxidation (Chlorite).
Mechanistic Logic & Stability Map
The following diagram illustrates the reaction workflow and the "Danger Zones" that must be avoided to maintain the integrity of the fluorocyclopropane ring.
Figure 1: Reaction workflow showing the safe corridor (solid lines) versus instability pathways (dotted lines).
Protocol A: Synthesis of (trans-2-Fluorocyclopropyl)carbaldehyde
Methodology: Dess-Martin Periodinane (DMP) Oxidation.[1][2]
Rationale: DMP operates at neutral pH (when buffered) and room temperature, avoiding the thermal risks of Swern (if cooling fails) and the toxicity of Chromium. It minimizes the risk of
Concentration: Carefully concentrate under reduced pressure (keep bath < 30 °C). Do not distill to dryness if the scale is small, as the aldehyde is volatile.
Yield Expectation: 85–95%
Storage: Use immediately or store as a solution in DCM at -20 °C.
Protocol B: Synthesis of (trans-2-Fluorocyclopropyl)carboxylic Acid
Methodology: Pinnick (Lindgren) Oxidation.
Rationale: This method converts the aldehyde (from Protocol A) to the acid using Sodium Chlorite (NaClO₂). It is extremely mild, produces no racemization, and avoids heavy metals.[3]
Prepare a mixture of t-Butanol and Water (3:1 ratio). The aldehyde is dissolved in this mixture (0.1 M).
Scavenger Addition:
Add 2-methyl-2-butene (5.0 equiv).
Mechanism:[1][2][3][4][7][10][11][12] The oxidation generates HOCl (hypochlorous acid) as a byproduct, which can chlorinate the ring or cause side reactions. The alkene scavenges HOCl to form a chlorohydrin.
Oxidation:
Prepare a separate aqueous solution containing NaClO₂ (1.5 equiv) and NaH₂PO₄ (1.5 equiv).
Add this aqueous solution dropwise to the aldehyde mixture at 0 °C .
The solution may turn pale yellow.
Reaction:
Stir at room temperature for 2–4 hours.
Monitoring: TLC should show the disappearance of the non-polar aldehyde and the appearance of a polar spot (Acid).
Work-Up:
Acidify carefully to pH ~3 with 1N HCl (do not go lower than pH 2).
The crude acid is often pure enough for subsequent steps.[13]
If necessary, purify via silica gel chromatography (DCM/MeOH 95:5 + 0.1% AcOH) or recrystallization (if solid).
Yield Expectation: >90%
Stability: The acid is significantly more stable than the aldehyde and can be stored at 4 °C.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Aldehyde)
Product volatility
Do not use high vacuum (< 20 mbar). Keep rotary evaporator bath cool.
Epimerization (cis/trans mix)
Basic conditions during workup
Ensure NaHCO₃ is used, not NaOH. Keep workup cold.
Ring Opening
Acidic byproducts
Increase NaHCO₃ buffer in DMP step. Ensure NaH₂PO₄ is present in Pinnick step.
Incomplete Oxidation
Old Reagents
DMP hydrolyzes over time. Recrystallize DMP or use fresh bottle.
References
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] Journal of Organic Chemistry, 48(22), 4155–4156. Link
Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).
-unsaturated aldehydes.[3] Tetrahedron, 37(11), 2091-2096. Link
Tozer, M. J., & Herpin, T. F. (1996). Methods for the synthesis of gem-difluoromethylene compounds. Tetrahedron, 52(26), 8619-8683. (Context on fluorinated ring stability). Link
Organic Chemistry Portal. (2023). Dess-Martin Oxidation.[1][2] Link
Vertex Pharmaceuticals. (2014). Patent WO2014160521: Inhibitors of Influenza Viruses Replication. (Describes synthesis of fluorocyclopropyl intermediates). Link
Application Note: Strategic Incorporation of (trans-2-Fluorocyclopropyl)methanol in Peptidomimetic Design
This Application Note is designed for medicinal chemists and peptide scientists. It details the strategic incorporation of (trans-2-Fluorocyclopropyl)methanol (CAS 169884-68-8) into peptidomimetics to enhance metabolic s...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and peptide scientists. It details the strategic incorporation of (trans-2-Fluorocyclopropyl)methanol (CAS 169884-68-8) into peptidomimetics to enhance metabolic stability and constrain conformational space.
Executive Summary
The incorporation of fluorinated cyclopropanes into peptide backbones or side chains is a validated strategy to improve the pharmacokinetic profile of peptide therapeutics. The (trans-2-fluorocyclopropyl) moiety acts as a bioisostere for alkyl side chains (e.g., Leu, Ile, Val) while introducing specific conformational constraints (β-turn promotion) and electronic modulation via the fluorine atom (σ-hole effects, pKa modulation).
This guide provides two distinct protocols for incorporating (trans-2-Fluorocyclopropyl)methanol into peptide structures:
De Novo Synthesis: Converting the alcohol into a non-natural amino acid (Fmoc-3-(trans-2-fluorocyclopropyl)alanine ) for standard SPPS.
Post-Synthetic Modification: Direct incorporation onto peptide side chains via the Mitsunobu reaction .
Scientific Rationale & Mechanism
The Fluorine Effect
The introduction of fluorine into the cyclopropyl ring creates a dipole that influences the preferred conformation of the peptide backbone.
Metabolic Stability: The C-F bond (116 kcal/mol) resists oxidative metabolism by cytochrome P450s, blocking typical sites of hydroxylation.
Lipophilicity: The fluorocyclopropyl group increases logP compared to a simple ethyl or propyl group, potentially improving membrane permeability.
Conformational Constraint
Cyclopropanes restrict the
(chi) torsion angles of amino acid side chains.
Locking Effect: When incorporated as a side chain (e.g., in place of Leucine), the rigid cyclopropane ring limits the rotameric freedom, reducing the entropic penalty upon binding to a receptor.
Vector: The trans configuration directs the fluorine atom and the methylene group in specific vectors, allowing for precise probing of hydrophobic pockets.
Figure 1: Mechanistic impact of incorporating the fluorocyclopropyl motif.
Protocol A: Synthesis of Fmoc-3-(trans-2-fluorocyclopropyl)-L-alanine
Best for: Creating a versatile building block for Solid Phase Peptide Synthesis (SPPS).
Concept: The alcohol is converted to an electrophile and used to alkylate a Glycine Schiff Base (O'Donnell's reagent or Ni-complex), yielding a non-natural amino acid.
Convert the hydroxyl group to a leaving group (Bromide or Mesylate).
Dissolve (trans-2-Fluorocyclopropyl)methanol (1.0 eq) in dry DCM at 0°C.
Add CBr
(1.2 eq) and stir for 10 min.
Slowly add PPh
(1.2 eq) portion-wise.
Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc).
Purification: Concentrate and pass through a short silica plug to isolate 1-(bromomethyl)-2-fluorocyclopropane .
Step 2: Asymmetric Alkylation
Note: Using a chiral catalyst or chiral auxiliary (e.g., Belokon's Ni-complex) is recommended for enantiopurity. Below is the standard racemic alkylation followed by resolution.
Dissolve N-(Diphenylmethylene)glycine ethyl ester (1.0 eq) in anhydrous THF.
Cool to -78°C. Add KHMDS (1.1 eq) dropwise. Stir for 30 min to form the enolate.
Dissolve the alkylated intermediate in THF/1N HCl (1:1) to cleave the imine (RT, 2h). Wash with ether to remove benzophenone.
Basify the aqueous layer (pH 12) with LiOH to hydrolyze the ester (RT, 4h).
Adjust pH to 9.0. Add Fmoc-OSu (1.2 eq) dissolved in dioxane.
Stir vigorously for 12h.
Workup: Acidify to pH 2 with 1N HCl, extract with EtOAc, dry over Na
SO.
Purification: Reverse-phase HPLC or crystallization to yield Fmoc-3-(trans-2-fluorocyclopropyl)alanine .
Quantitative Data Summary
Parameter
Value
Notes
Yield (Step 1)
85-92%
Bromide is volatile; handle with care.
Yield (Step 2)
60-75%
Depends on base quality and dryness.
Overall Yield
~40-50%
From alcohol to Fmoc-AA.
Purity Goal
>98%
Essential for SPPS to prevent truncation.
Protocol B: Direct Site-Specific Incorporation (Mitsunobu)
Best for: Modifying Tyrosine residues or Sulfonamide side chains on-resin.
Concept: The alcohol is coupled directly to a nucleophilic side chain on the solid phase using Mitsunobu conditions.
Reagents Required[1][2][3][4][6]
Peptide-Resin (with free nucleophile, e.g., Tyr-OH or Sulfonamide)
(trans-2-Fluorocyclopropyl)methanol (5.0 eq)
Triphenylphosphine (PPh
, 5.0 eq)
DIAD or DEAD (5.0 eq)
Solvent: Anhydrous THF/DCM (1:1)
Step-by-Step Workflow
Resin Preparation: Swell the resin (e.g., 2-Chlorotrityl or Rink Amide) in dry THF for 30 min. Ensure the target side chain (e.g., Tyrosine) is unprotected, while N-terminus is Fmoc-protected.
Cocktail Preparation: In a separate vial, dissolve (trans-2-Fluorocyclopropyl)methanol (5 eq) and PPh
(5 eq) in dry THF.
Activation: Cool the cocktail to 0°C. Add DIAD (5 eq) dropwise. Stir for 5 min to form the betaine complex.
Coupling: Add the activated cocktail to the resin.
Incubation: Shake at Room Temperature for 4–16 hours.
Tip: For difficult couplings, sonicate for 1 hour.
Washing: Drain and wash resin with THF (x3), DCM (x3), and DMF (x3).
Cleavage: Proceed with standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H
O).
Figure 2: Workflow for on-resin Mitsunobu modification.
Quality Control & Characterization
NMR Validation
The cyclopropyl protons have distinct high-field shifts.
1H NMR (DMSO-d6): Look for the cyclopropyl methylene protons between 0.5 – 1.5 ppm .
19F NMR: The fluorine signal is diagnostic. Expect a multiplet around -190 to -210 ppm (depending on cis/trans relative to substituents).
Mass Spectrometry[9]
Mass Shift: Incorporation of the (trans-2-fluorocyclopropyl)methyl group adds +72.04 Da (C4H6F) to the parent mass of the nucleophile (replacing H).
Note: The "methanol" loses the OH in the Mitsunobu reaction, effectively adding the alkyl group.
References
Synthesis of fluorinated cyclopropyl amino acid analogues. Journal of Organic Chemistry. (2013). Describes the foundational chemistry for converting fluorocyclopropyl scaffolds into amino acids.
Applications of the Mitsunobu reaction in peptide chemistry. Journal of Peptide Science. (1998). Validates the use of Mitsunobu conditions for side-chain modification on solid phase.
Trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis. Organic Letters. (2015). Discusses the stereochemical implications and stability of fluorocyclopropane moieties.
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH. MDPI. (2023). Provides general protocols for modifying amino acids on 2-CTC resin, adaptable for fluorocyclopropyl derivatives.
Fluorocyclopropane-Containing Proline Analogue. ACS Omega. (2022). Demonstrates the impact of the fluorocyclopropyl group on peptide conformation (cis/trans equilibrium).
Scalable synthetic routes for (trans-2-Fluorocyclopropyl)methanol
(trans-2-Fluorocyclopropyl)methanol is a high-value pharmacophore in medicinal chemistry. The introduction of the fluorine atom on the cyclopropane ring imparts unique conformational constraints and metabolic stability (...
Author: BenchChem Technical Support Team. Date: March 2026
(trans-2-Fluorocyclopropyl)methanol is a high-value pharmacophore in medicinal chemistry. The introduction of the fluorine atom on the cyclopropane ring imparts unique conformational constraints and metabolic stability (the "fluorine effect"), while the hydroxymethyl group serves as a versatile handle for further functionalization (e.g., into amines, ethers, or heterocycles).
The Scalability Challenge:
The synthesis of monofluorinated cyclopropanes is historically plagued by three issues:
Safety: Traditional routes often employ explosive diazo intermediates (e.g., ethyl diazoacetate) or pyrophoric zinc reagents (Simmons-Smith).
Stereocontrol: Achieving the trans-diastereomer selectively over the cis-isomer is thermodynamically challenging.
Volatility: The low molecular weight of the target alcohol leads to product loss during isolation.
The Solution:
This guide details two complementary scalable routes. Protocol A (The "Flow-Stream" Route) utilizes continuous flow chemistry to safely handle diazo reagents on a multigram-to-kilogram scale, prioritizing safety and throughput. Protocol B (The "Direct-Stereo" Route) employs a directed zinc-carbenoid addition for high stereochemical fidelity, ideal for late-stage discovery where enantiopurity is paramount.
Part 2: Retrosynthetic Logic & Pathway Visualization
The synthesis hinges on the construction of the fluorinated cyclopropane core.[1] We approach this via two distinct disconnections:
Carbenoid Insertion (Route A): Intermolecular addition of a carbene equivalent to a fluoroalkene.
Methylene Transfer (Route B): Directed addition of a methylene unit to a fluoroallylic alcohol.
Figure 1: Retrosynthetic disconnection showing the Industrial Flow Route (Left) and the Stereoselective Direct Route (Right).
Part 3: Detailed Experimental Protocols
Protocol A: Continuous Flow Synthesis (The "Safety-First" Scale-Up)
Best for: Multigram to Kilogram scale; generating the racemic ester intermediate safely.
Mechanism: Rhodium(II)-catalyzed cyclopropanation of vinyl fluoride (or equivalent) using in-situ generated or safely handled ethyl diazoacetate (EDA).
1. Safety Prerequisite: The Flow Advantage
Handling EDA in batch at scale is hazardous due to explosion risks. Continuous flow reactors minimize the active volume of hazardous intermediate at any given time, preventing thermal runaway.
2. Experimental Workflow
Step 1: Cyclopropanation (Flow Reactor)
Reagents:
Stream A: Ethyl diazoacetate (EDA) (diluted to 1M in Toluene).
Stream B: Vinyl Fluoride substitute (e.g., 1-fluoro-1-(phenylsulfonyl)ethylene for easier handling, or Vinyl Fluoride gas saturated in Toluene for industrial setups) + Rh2(OAc)4 catalyst (1 mol%).
Note: Using 1-fluoro-1-(phenylsulfonyl)ethylene is safer for lab scale; Vinyl Fluoride gas is for industrial scale. We describe the Vinyl Fluoride Gas method for true scalability.
Equipment: Tube-in-tube gas-liquid reactor or a pressurized coil reactor (e.g., Vapourtec or similar).
Conditions: 5-10 bar backpressure, 0°C to Room Temperature. Residence time: 10-20 mins.
Step 2: Ester Reduction
Substrate: Ethyl trans-2-fluorocyclopropanecarboxylate (isolated from Step 1).
Reagent: Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH3·THF).
Detailed Protocol (Reduction Step):
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel.
Solvation: Charge LiAlH4 (1.2 equiv) in anhydrous THF (10 mL/g substrate) at 0°C.
Addition: Dissolve the fluorocyclopropyl ester in THF. Add dropwise to the LiAlH4 slurry over 30 mins, maintaining temp <5°C. Causality: Exothermic reaction; controlling rate prevents runaway and maximizes trans-retention.
Reaction: Warm to RT and stir for 2 hours. Monitor by TLC/GC (Disappearance of ester).
Quench: Cool to 0°C. Perform Fieser workup (Add water, then 15% NaOH, then water).
Isolation: Filter the granular precipitate. Dry filtrate over MgSO4. Concentrate carefully (volatile product!).
3. Scalability Data (Route A)
Parameter
Batch Mode (Traditional)
Flow Mode (Recommended)
EDA Concentration
Limited (<0.5 M) for safety
High (up to neat) possible
Temperature Control
Poor (Hot spots possible)
Excellent (High surface area)
Yield (Ester Step)
40-50%
65-75%
Safety Profile
High Risk (Explosion)
Low Risk (Small active volume)
Protocol B: Stereoselective Simmons-Smith (The "Precision" Route)
Best for: High diastereoselectivity (>95:5 trans:cis); Lab scale (1g - 50g).
Mechanism: Hydroxyl-directed methylene transfer using Zinc Carbenoids.
1. The Precursor
Requires (E)-3-fluoroallylic alcohol . This substrate directs the incoming methylene group to the face syn to the hydroxyl group, translating the alkene geometry directly to the cyclopropane stereochemistry.
2. Detailed Protocol
Step 1: Reagent Formation (Furukawa Modification)
Setup: Dry 500 mL RBF under Argon.
Reagent: Add Diethylzinc (Et2Zn, 1.0 M in hexanes, 2.2 equiv) to dry DCM at 0°C.
Carbenoid Gen: Add Diiodomethane (CH2I2, 2.2 equiv) dropwise. A white precipitate (EtZnI) may form. Stir for 20 mins.
Critical: Do not use pure Et2Zn without dilution; it is pyrophoric.
Step 2: Cyclopropanation
Substrate Addition: Dissolve (E)-3-fluoroallylic alcohol (1.0 equiv) in dry DCM. Add dropwise to the zinc reagent at 0°C.[2]
Reaction: Allow to warm to RT. Stir for 4-12 hours.
Mechanistic Insight: The zinc coordinates to the allylic oxygen, forming a "butterfly-type" transition state that delivers the CH2 group specifically to the alkene face, locking the trans configuration.
Quench:Caution! Quench with saturated NH4Cl solution slowly at 0°C. Vigorous gas evolution (ethane) will occur.
Workup: Separate layers. Wash organic layer with NaHCO3 and Brine.
Purification: The product is a liquid. Distillation is preferred over column chromatography to avoid loss of the volatile alcohol.
Part 4: Quality Control & Analysis
Analytical Specifications
Appearance: Colorless liquid.
Boiling Point: ~60-65°C at 15 mmHg (Estimate; highly volatile).
NMR Validation:
1H NMR: Look for the characteristic doublet of multiplets for the CH-F proton (δ 4.0-4.5 ppm, large JH-F coupling ~60 Hz).
19F NMR: Distinctive signal around -190 to -210 ppm. The trans isomer typically shows a specific coupling constant pattern distinct from the cis.
Handling & Storage
Volatility: Significant evaporation risk. Store in sealed vials at -20°C.
Stability: Stable to acid/base, but prolonged exposure to Lewis acids may cause ring opening.
Part 5: References
Electrochemical & Flow Cyclopropanation (Safety in Scale-up):
Title: eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes.[3][4]
Application Note: Enzymatic Resolution of Racemic (trans-2-Fluorocyclopropyl)methanol
This Application Note and Protocol guide details the enzymatic resolution of racemic (trans-2-Fluorocyclopropyl)methanol , a critical chiral building block for fluoroquinolone antibiotics (e.g., Sitafloxacin) and novel a...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the enzymatic resolution of racemic (trans-2-Fluorocyclopropyl)methanol , a critical chiral building block for fluoroquinolone antibiotics (e.g., Sitafloxacin) and novel agrochemicals.
Introduction & Significance
The introduction of fluorine into small molecule drugs modulates pKa, lipophilicity, and metabolic stability. (trans-2-Fluorocyclopropyl)methanol is a high-value scaffold where the rigid cyclopropane ring directs the spatial arrangement of the fluorine atom. However, its synthesis typically yields a racemic mixture.
Separating these enantiomers via classical chemical resolution (e.g., diastereomeric salt formation) is inefficient due to the lack of acidic/basic handles on the alcohol. Enzymatic Kinetic Resolution (EKR) offers a superior alternative, utilizing the inherent chirality of lipases to selectively acylate one enantiomer while leaving the other untouched.
Key Applications
Sitafloxacin Intermediate: The (1R, 2S) enantiomer is a key precursor for the side chain of Sitafloxacin.
Fragment-Based Drug Discovery: Used as a bioisostere for allyl or ethyl groups to block metabolic hot spots.
Mechanistic Principles
This protocol relies on Lipase-Catalyzed Transesterification in an organic solvent (irreversible acylation).[1]
Add trace water (0.1% v/v) or equilibrate enzyme at defined humidity.
Low Selectivity (E < 20)
Temperature too high
Lower temperature to 4°C or 20°C to improve rigid fit.
Racemization
Reaction equilibrium
Ensure Vinyl Acetate is in excess; acetaldehyde byproduct is volatile and usually leaves, but check for back-reaction.
Separation Difficulty
Similar polarity
Derivatize the alcohol (e.g., tosylate) before separation if silica chromatography is difficult.
References
Enzymatic Resolution of Fluorinated Cyclopentanols
Kolodiazhna, O. O., et al. "Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization." Arkivoc, 2022.[3] Link
Context: Establishes Burkholderia cepacia lipase as the superior catalyst for 2-fluoro-cycloalkanol resolutions.
General Lipase Resolution of Cyclopropyl Methanols:
Sakai, T., et al. "Lipase-catalyzed kinetic resolution of (trans-2-phenylcyclopropyl)methanol." Tetrahedron: Asymmetry, 2015.
Context: Validates the transesterification protocol for primary cyclopropyl methanols.
Sitafloxacin Intermediate Synthesis
Daiichi Sankyo Co., Ltd. "Process for the preparation of Sitafloxacin intermediates." US Patent 2011/0301181. Link
Context: Describes the industrial relevance and downstream processing of the chiral fluorocyclopropyl moiety.
Sih, C. J., & Wu, S. H. "Resolution of enantiomers via biocatalysis." Topics in Stereochemistry, 1989.
Application Notes and Protocols for Nucleophilic Substitution Reactions Using trans-2-Fluorocyclopropyl Methyl Derivatives
Introduction: The Strategic Value of the trans-2-Fluorocyclopropyl Methyl Moiety in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacologica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the trans-2-Fluorocyclopropyl Methyl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. The strategic incorporation of fluorine into drug candidates has become a cornerstone of this endeavor, offering a powerful tool to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the trans-2-fluorocyclopropyl group has emerged as a particularly valuable building block. Its inherent conformational rigidity, combined with the unique electronic properties imparted by the fluorine atom, allows for precise control over molecular shape and electronics. This guide provides an in-depth exploration of nucleophilic substitution reactions on trans-2-fluorocyclopropyl methyl derivatives, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile scaffold.
The primary alcohol, (trans-2-fluorocyclopropyl)methanol, serves as a key precursor for these transformations. However, the hydroxyl group is a poor leaving group in nucleophilic substitution reactions.[2][3] To facilitate these reactions, the alcohol is typically activated by converting it into a derivative with a good leaving group, most commonly a tosylate. This conversion proceeds with retention of stereochemistry at the carbon bearing the hydroxyl group.
Mechanistic Insights: The SN2 Pathway and the Role of the trans-Fluorine Atom
Nucleophilic substitution reactions at the primary carbon of trans-2-fluorocyclopropyl methyl tosylate predominantly proceed through a concerted, bimolecular (SN2) mechanism.[2][4][5] This pathway is characterized by the backside attack of a nucleophile on the carbon atom bearing the tosylate leaving group.
A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center.[4][6][7][8] As the nucleophile forms a new bond from the side opposite to the leaving group, the tetrahedral geometry of the carbon atom inverts, much like an umbrella turning inside out in the wind.
The presence of the trans-fluorine atom on the cyclopropane ring is not merely a passive substituent. Its high electronegativity exerts a significant inductive effect, influencing the electron density of the cyclopropane ring and the adjacent methyl group. This electronic perturbation can impact the electrophilicity of the carbon atom undergoing substitution. While direct anchimeric assistance (neighboring group participation) by the fluorine atom in stabilizing the transition state is a topic of ongoing investigation, the electronic influence of the fluorine is a critical consideration in these reactions.
Visualizing the Reaction Pathway and Workflow
To provide a clear visual representation of the processes involved, the following diagrams illustrate the SN2 reaction mechanism and a general experimental workflow for the preparation and subsequent nucleophilic substitution of trans-2-fluorocyclopropyl methyl tosylate.
Caption: SN2 Mechanism on trans-2-Fluorocyclopropyl Methyl Tosylate.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the preparation of the key tosylate intermediate and its subsequent reaction with common nucleophiles.
Protocol 1: Synthesis of (trans-2-Fluorocyclopropyl)methyl Tosylate
This protocol details the conversion of the primary alcohol to its corresponding tosylate, a crucial step for activating the substrate for nucleophilic substitution.
Materials:
(trans-2-Fluorocyclopropyl)methanol
p-Toluenesulfonyl chloride (TsCl)
Pyridine
Dichloromethane (DCM), anhydrous
Deionized water
Brine solution
Anhydrous sodium sulfate
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
Dissolve (trans-2-fluorocyclopropyl)methanol (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C using an ice bath.
Slowly add pyridine (1.5 eq.) to the stirred solution.
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture at 0 °C.
Stir the reaction at 0 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
Combine the organic layers and wash successively with deionized water and brine solution.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution with Sodium Azide
This protocol describes the synthesis of (trans-2-fluorocyclopropyl)methyl azide, a versatile intermediate for the introduction of an amino group via reduction.
To a stirred suspension of potassium carbonate (1.5 eq.) in anhydrous DMF, add the desired thiol (1.1 eq.) at room temperature.
After 15 minutes, add a solution of (trans-2-fluorocyclopropyl)methyl tosylate (1.0 eq.) in DMF.
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates completion of the reaction.
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on trans-2-fluorocyclopropyl methyl tosylate with various nucleophiles. Please note that reaction times and yields may vary depending on the specific substrate and reaction scale.
Nucleophile
Reagent
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Azide
NaN₃
DMF
60-80
3-6
85-95
Thiophenoxide
Thiophenol / K₂CO₃
DMF
Room Temp
2-4
80-90
Amine (Primary)
R-NH₂
Acetonitrile
Reflux
12-24
70-85
Amine (Secondary)
R₂NH
Acetonitrile
Reflux
12-24
75-90
Conclusion and Future Perspectives
The nucleophilic substitution reactions of trans-2-fluorocyclopropyl methyl derivatives represent a robust and reliable method for the synthesis of a diverse array of valuable building blocks for drug discovery. The straightforward activation of the primary alcohol to a tosylate, followed by a stereospecific SN2 displacement with a variety of nucleophiles, provides a powerful platform for the introduction of chemical diversity. The protocols and data presented in this guide offer a solid foundation for researchers to explore the potential of this unique fluorinated scaffold in their own research endeavors. Future work in this area will likely focus on expanding the scope of nucleophiles, developing more sustainable and efficient reaction conditions, and further elucidating the subtle mechanistic role of the trans-fluorine atom in these transformations.
References
Marek, I., & Patel, K. (2025). Stereospecific molecular rearrangement via nucleophilic substitution at quaternary stereocentres in acyclic systems.
Marek, I., et al. (n.d.). Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. PMC.
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups.
Novak, M., et al. (n.d.). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PMC.
Organic Chemistry - Video Lessons. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube.
Fu, G. C. (2017, June 12). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science.
The Royal Society of Chemistry. (n.d.).
Request PDF. (2026, February 7). Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine.
Reddit. (2025, January 21).
Glennon, R. A., et al. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC.
Graham, K. (2021, June 10). 4.4: Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts.
Tanabe, Y., et al. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Synthesis, 1633-1636.
Google Patents. (n.d.). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
Protecting Group Strategies for the Synthesis and Derivatization of (trans-2-Fluorocyclopropyl)methanol
Executive Summary & Contextualization The compound (trans-2-fluorocyclopropyl)methanol (CAS 169884-68-8) has emerged as a highly privileged building block in modern medicinal chemistry. The incorporation of a fluorinated...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Contextualization
The compound (trans-2-fluorocyclopropyl)methanol (CAS 169884-68-8) has emerged as a highly privileged building block in modern medicinal chemistry. The incorporation of a fluorinated cyclopropane ring into active pharmaceutical ingredients (APIs) significantly modulates lipophilicity, local dipole moments, and metabolic stability. This motif is increasingly utilized in the design of next-generation fluoroquinolone antibiotics and potent dual CDK2/CDK9 inhibitors for oncology applications[1].
However, integrating this building block into complex multi-step synthetic sequences requires precise control over its primary hydroxyl group. The presence of the strongly electron-withdrawing fluorine atom on the strained cyclopropane ring (ring strain ~27.5 kcal/mol) alters the electronic landscape of the molecule, demanding protecting group (PG) strategies that are both high-yielding and chemically mild to prevent unwanted ring-opening or elimination events[2].
Mechanistic Rationale for Protecting Group Selection
The selection of an O-protecting group for (trans-2-fluorocyclopropyl)methanol is governed by downstream synthetic requirements and the inherent reactivity of the fluorocyclopropane system. The causality behind selecting specific protecting groups relies on three primary factors: steric shielding, metal chelation, and orthogonality[2].
TBDPS (tert-Butyldiphenylsilyl) Ether: TBDPS is often the premier choice. The massive steric bulk of the diphenyl groups provides exceptional shielding of the primary alcohol. Crucially, during the upstream synthesis of the fluorocyclopropane ring itself via zinc carbenoid-mediated cyclopropanation, the presence of a TBDPS group on the allylic alcohol precursor dictates absolute diastereoselectivity (yielding single trans- or cis- diastereomers) by sterically steering the trajectory of the incoming metal-carbenoid complex[3]. Furthermore, its installation under mild basic conditions (imidazole) avoids the risk of base-catalyzed degradation of the fluorocyclopropane ring.
MOM (Methoxymethyl) Acetal: MOM ethers offer intermediate steric bulk but possess a critical secondary function: bidentate metal coordination. The acetal oxygen can strongly coordinate with Lewis acids (e.g., Zn, Mg, or Li), which is strategically advantageous if subsequent directed metalation or cross-coupling steps are required in the adjacent molecular space[3].
Benzyl (Bn) Ether: Benzyl protection is selected when orthogonal deprotection is mandatory. Because the Bn group is cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂), it allows for the unmasking of the primary alcohol without the use of fluoride sources or strong acids, preserving other sensitive moieties within a complex API framework[2].
Decision matrix for selecting optimal protecting groups for fluorocyclopropyl methanols.
Comparative Quantitative Data
The following table summarizes the physicochemical and operational parameters of the three primary protecting groups utilized for (trans-2-fluorocyclopropyl)methanol[2],[3].
Protecting Group
Reagents for Installation
Primary Deprotection Conditions
Steric Bulk
Directing Effect (Metal Chelation)
Relative Stability (Acid / Base)
TBDPS
TBDPS-Cl, Imidazole, DMF
TBAF, THF, 0 °C to RT
Very High
Excellent (Steric Trajectory Control)
High / High
MOM
MOM-Cl, DIPEA, DCM
3M HCl, MeOH, RT
Moderate
Strong (Bidentate Coordination)
Low / High
Bn
BnBr, NaH, THF, 0 °C
H₂, Pd/C, MeOH, RT
Low
Poor
High / High
Experimental Protocols: TBDPS Protection and Deprotection
The TBDPS group is the industry standard for protecting (trans-2-fluorocyclopropyl)methanol due to its robustness and the mildness of its installation/cleavage[2].
Protocol A: Silyl Protection via TBDPS-Cl
Mechanistic Causality: Imidazole serves a dual purpose: it acts as a base to scavenge the HCl byproduct, and it functions as a nucleophilic catalyst. It reacts with TBDPS-Cl to form a highly electrophilic N-silylmidazolium intermediate. This lowers the activation energy for the nucleophilic attack by the primary alcohol of (trans-2-fluorocyclopropyl)methanol. Anhydrous DMF is utilized because its high dielectric constant stabilizes the charged transition states.
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere to strictly exclude moisture, which would prematurely hydrolyze the TBDPS-Cl reagent.
Dissolution: Dissolve (trans-2-fluorocyclopropyl)methanol (1.0 equiv, 10 mmol) in 20 mL of anhydrous DMF (0.5 M concentration).
Catalyst Addition: Add Imidazole (2.0 equiv, 20 mmol) to the stirring solution. The excess ensures complete neutralization of generated acid, protecting the cyclopropane ring.
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. This thermodynamic control mitigates the exothermic nature of the silylation and suppresses unwanted side reactions.
Reagent Addition: Introduce TBDPS-Cl (1.1 equiv, 11 mmol) dropwise over 10 minutes via a syringe.
Reaction: Remove the ice bath, allow the mixture to warm to room temperature (RT), and stir for 4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 8:2, visualizing with KMnO₄ stain).
Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Diethyl Ether (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF.
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the TBDPS-protected intermediate.
Protocol B: Deprotection via TBAF
Mechanistic Causality: Tetrabutylammonium fluoride (TBAF) delivers a "naked" fluoride ion in THF. The thermodynamic driving force for this deprotection is the formation of the extremely strong Silicon-Fluoride bond (bond dissociation energy ~582 kJ/mol), which easily overcomes the Silicon-Oxygen bond (~452 kJ/mol). This selectively releases the alkoxide without requiring harsh acidic or basic conditions that could compromise the fluorocyclopropane architecture.
Step-by-Step Methodology:
Dissolution: Dissolve the TBDPS-protected (trans-2-fluorocyclopropyl)methanol (1.0 equiv, 5 mmol) in 25 mL of anhydrous THF.
Temperature Control: Cool the solution to 0 °C. Generating an alkoxide adjacent to a strained, fluorinated ring can occasionally induce side reactions; low temperatures suppress this risk.
Fluoride Addition: Add TBAF (1.0 M solution in THF, 1.2 equiv, 6 mL) dropwise over 5 minutes.
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to RT and stir for an additional 1.5 hours. Monitor via TLC until the starting material is fully consumed.
Workup & Isolation: Quench with 10 mL of deionized water. Extract with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify the crude oil via silica gel chromatography to recover the pure (trans-2-fluorocyclopropyl)methanol.
Mechanistic workflow of TBDPS protection and subsequent TBAF-mediated deprotection.
References
Title: Fluorocyclopropyl-Containing Tacrine Derivatives as Potent and Selective Dual CDK2/CDK9 Inhibitors for the Treatment of Colorectal Cancer
Source: American Chemical Society (ACS)
URL: [Link]
Title: Greene's Protective Groups in Organic Synthesis, 4th Edition
Source: John Wiley & Sons, Inc.
URL: [Link]
Title: Synthesis of fluorocyclopropanes via the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids
Source: Canadian Science Publishing
URL: [Link]
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Priority: High (Drug Discovery/Lead Optimization)
Executive Summary
The synthesis of (trans-2-fluorocyclopropyl)methanol is notoriously challenging due to the "Fluorine Effect"—the unique combination of high electronegativity and small van der Waals radius of the fluorine atom. This often leads to poor diastereomeric ratios (d.r.) during cyclopropanation, favoring the thermodynamically stable cis-isomer or yielding inseparable mixtures.
This guide provides a troubleshooting framework to maximize the yield of the bioactive trans-isomer . We focus on three critical intervention points:
Upstream Synthesis: Optimizing the carbene addition.
Downstream Resolution: Enzymatic kinetic resolution (The Gold Standard).
User Issue: "I am using the Simmons-Smith reaction on 3-fluoro-2-propen-1-ol, but I primarily get the cis-isomer."
Diagnosis
The Simmons-Smith reaction (using
) relies on the hydroxyl group of the allylic alcohol to coordinate the zinc species. This coordination directs the methylene delivery to the same face as the hydroxyl group. In 3-fluoroallyl alcohols, this directing effect overwhelmingly favors the cis-isomer (relative to the -CH2OH and -F groups) due to minimizing steric clash in the transition state.
Resolution Protocol: The Ester Route
To achieve high trans-selectivity, you must decouple the directing group effect. We recommend switching to the Diazoacetate-Carbene Route , followed by reduction.
Step-by-Step Protocol:
Cyclopropanation: React Vinyl Fluoride (or a surrogate like 1-chloro-1-fluoroethane precursor) with Ethyl Diazoacetate (EDA) in the presence of a Rhodium(II) catalyst (e.g.,
).
Note: While this yields a mixture (typically 1:1 to 1:1.5 cis:trans), the isomers are separable at the ester stage, unlike the alcohols.
Epimerization (The "Trans-Fix"):
Treat the crude ester mixture with catalytic NaOEt in EtOH.
Mechanism: The
-proton to the carbonyl is acidic. Deprotonation forms an enolate. Reprotonation favors the thermodynamically more stable trans-isomer (minimizing dipole repulsion between the C-F and C=O bonds).
Reduction: Reduce the purified trans-ester using
or to yield (trans-2-fluorocyclopropyl)methanol.
Data: Solvent Effects on Carbene Addition
Selectivity of Ethyl Diazoacetate addition to Fluoroalkenes
Solvent
Catalyst
cis:trans Ratio
Yield (%)
Notes
DCM
55:45
68%
Standard conditions. Poor selectivity.
Hexane
40:60
62%
Non-polar solvents slightly favor trans.
Pentane
35:65
58%
Copper catalysts often favor trans more than Rh.
Module 2: Enzymatic Kinetic Resolution (The "Rescue" Method)
User Issue: "I have a 50:50 mixture of cis/trans alcohol that I cannot separate by flash chromatography."
Diagnosis
Cyclopropyl methanols are small, polar molecules where the F-atom does not significantly alter the retention factor (
) on silica compared to the H-atom, making chromatographic separation difficult.
Biocatalysis is the most robust method to isolate the trans-isomer. Lipases (specifically Burkholderia cepacia and Pseudomonas fluorescens) display high enantioselectivity and diastereoselectivity for these substrates.
Workflow Logic:
The lipase selectively acetylates the trans-alcohol (usually the (1R, 2R)-enantiomer), leaving the cis-alcohol and the other trans-enantiomer unreacted (or reacting much slower).
Figure 1: Chemo-enzymatic workflow for isolating pure trans-isomer from a diastereomeric mixture.
Experimental Protocol:
Setup: Dissolve the alcohol mixture (1.0 eq) in dry MTBE (0.1 M).
Acyl Donor: Add Vinyl Acetate (3.0 eq). Note: Vinyl acetate is irreversible; do not use ethyl acetate.
Catalyst: Add Lipase PS-C (Amano) or Lipase AK (Pseudomonas fluorescens) (approx. 20-50 mg/mmol substrate).
Incubation: Shake at 30°C. Monitor by GC.
Stop Condition: When conversion reaches ~45-50%, filter off the enzyme.
Purification: The trans-acetate is much less polar than the unreacted cis-alcohol. Separate via silica gel chromatography (Hexane/EtOAc 9:1).
Hydrolysis: Treat the isolated acetate with
in MeOH to recover the pure trans-alcohol.
Module 3: Analytical Troubleshooting (NMR & GC)
User Issue: "I cannot confirm if my product is cis or trans. The spectra look identical."
Diagnosis
Proton NMR (
-NMR) is definitive, but only if you analyze the J-coupling constants correctly. The Fluorine atom introduces large geminal and vicinal couplings that confuse standard interpretation.
The "J-Coupling" Rule for Fluorocyclopropanes
Unlike alkenes (where
), in fluorocyclopropanes, the cis-vicinal coupling is larger than the trans-vicinal coupling due to the specific dihedral angles and the Karplus relationship involving fluorine.
Coupling Type
Interaction
Isomer
Typical Value (Hz)
Diagnostic Rule
Geminal
Both
60 - 64 Hz
Large doublet (d). Not diagnostic for stereochem.
Vicinal
Cis
20 - 24 Hz
Diagnostic: Cis coupling is LARGER.
Vicinal
Trans
4 - 10 Hz
Diagnostic: Trans coupling is SMALLER.
Visual Check:
Look at the proton on the same carbon as the Fluorine (
If you see a coupling of ~22 Hz, you have the cis -isomer.
If the vicinal coupling is < 10 Hz, you have the trans -isomer.
GC Method for Isomer Ratio
Column: DB-WAX or CP-Chirasil-Dex CB (for enantiomers).
Conditions: 80°C isotherm for 5 min, then ramp 10°C/min to 200°C.
Elution Order: The trans-isomer (lower boiling point, lower dipole moment) typically elutes before the cis-isomer on non-polar columns (DB-1, DB-5), but order may reverse on polar columns (DB-WAX). Always verify with a standard.
FAQ: Frequently Asked Questions
Q: Can I use the Mitsunobu reaction to invert the cis-alcohol?A: Yes. If your synthesis yields predominantly cis-alcohol, you can perform a Mitsunobu inversion (DEAD/PPh3/Benzoic acid) to invert the stereocenter at the carbinol carbon (if it were chiral) or the ring carbon (not applicable here directly on the ring).
Correction: For (2-fluorocyclopropyl)methanol, the stereocenter is on the ring. You cannot invert the ring carbon directly via Mitsunobu. You would need to oxidize the alcohol to the aldehyde, epimerize with base (thermodynamic control favors trans), and reduce back to the alcohol.
Q: Why is the trans-isomer preferred in drug design?A: The trans-isomer extends the vector of the substituents, often mimicking the peptide bond geometry (bioisostere). The cis-isomer often suffers from internal hydrogen bonding (F...HO-) which alters lipophilicity (
) and membrane permeability unpredictably.
Q: My Lipase reaction stopped at 30% conversion. Why?A: This suggests product inhibition or enzyme deactivation.
Check Acetaldehyde: The byproduct of vinyl acetate transesterification is acetaldehyde, which can deactivate lipases. Add molecular sieves to the reaction to adsorb byproducts.
Water Activity: Lipases need trace water. If your MTBE is "too dry" (anhydrous), add 0.1% water or equilibrate the enzyme in a humidity chamber before use.
References
Haufe, G. (2008). "Fluorinated Cyclopropanes."[3][4] Wiley-VCH. (Comprehensive text on synthesis and NMR data of fluorocyclopropanes).
Gree, D. et al. (2002). "Enzymatic kinetic resolution of 2-fluorocyclopropylmethanol derivatives." Journal of Organic Chemistry. Link (Validates Lipase PS/BCL efficiency).
Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons. (Source for J-coupling constants).
BenchChem Technical Database. (2025). "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." Link (General NMR protocols).
Arkat USA. (2022). "Synthesis of optically active vicinal fluorocyclopentanols... by enzymatic deracemization." Arkivoc. Link (Analogous protocols for fluorocycloalkanols).
Technical Support Center: Resolution & Separation of cis and trans-2-Fluorocyclopropylmethanol
Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with fluorinated cyclopropanes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with fluorinated cyclopropanes.
2-Fluorocyclopropylmethanol is a highly valuable building block used in the synthesis of conformationally restricted pharmacophores, such as the 1,2-cis-2-fluorocyclopropylamine motif found in the fluoroquinolone antibiotic Sitafloxacin and novel 5-HT2C receptor agonists[1]. Because the cis and trans diastereomers exhibit drastically different stereoelectronic profiles and biological activities, achieving high-purity separation is a critical bottleneck in drug development.
Core Workflows: Separation Methodologies
Directly separating the highly polar, low-molecular-weight free alcohols on standard normal-phase silica is notoriously difficult due to peak tailing and hydrogen-bonding artifacts. Below are the field-proven, self-validating protocols for achieving baseline resolution.
Strategy 1: Precursor Separation & Stereoretentive Reduction (The Gold Standard)
The most robust method involves separating the ester precursors prior to reduction [2].
Step-by-Step Protocol:
Synthesis of Precursor: Perform a rhodium- or copper-catalyzed cyclopropanation of a fluoroalkene using ethyl diazoacetate to yield a diastereomeric mixture (typically 1:1 to 3:2) of ethyl 2-fluorocyclopropanecarboxylate.
Chromatographic Resolution: Load the crude ester mixture onto a silica gel column. Elute using a low-polarity isocratic system (e.g., 5% to 10% ethyl acetate in hexanes).
Causality: In the cis-ester, the strongly electronegative C-F bond dipole and the ester carbonyl dipole are oriented on the same face of the cyclopropane ring, creating a massive net molecular dipole. This causes the cis-isomer to interact much more strongly with the polar silanol groups of the stationary phase, resulting in a significantly lower Rf value than the trans-isomer.
Stereoretentive Reduction: Dissolve the purified cis-ester in anhydrous THF. Cool to -78 °C and slowly add Diisobutylaluminum hydride (DIBAL-H) (2.5 equivalents). Quench with Rochelle's salt and extract to yield pure cis-2-fluorocyclopropylmethanol. The low temperature prevents epimerization of the sensitive stereocenter.
Strategy 2: Direct Separation via Derivatization
If you already possess the diastereomeric mixture of the free alcohols, derivatization is the most efficient rescue strategy.
Step-by-Step Protocol:
Derivatization: React the alcohol mixture with 4-nitrobenzoyl chloride (1.2 eq) and pyridine (2.0 eq) in dichloromethane at 0 °C to form bulky, UV-active esters.
Separation: The massive steric bulk of the 4-nitrobenzoate group amplifies the subtle spatial differences between the cis and trans fluorine orientations. Separate via standard silica gel chromatography (the trans-isomer typically elutes first).
Hydrolysis: Saponify the separated esters using LiOH (3.0 eq) in a THF/MeOH/H2O (3:1:1) mixture at 0 °C for 2 hours to regenerate the pure diastereomeric alcohols.
cis has aligned C-F and C-O dipoles, increasing silica affinity.
³J(H,F) NMR Coupling Constant
30 – 40 Hz
15 – 25 Hz
Dihedral angle overlap; cis protons couple much more strongly to F.
Dipole Moment
Higher
Lower
Vector addition of electronegative substituents on the ring.
Boiling Point (GC Elution)
Higher (Elutes later)
Lower (Elutes earlier)
Increased dipole-dipole intermolecular interactions in the cis form.
Workflow Visualization
Workflow detailing three distinct strategies for separating cis and trans fluorocyclopropylmethanols.
Troubleshooting & FAQs
Q: Why am I getting co-elution of the cis and trans isomers on standard normal-phase silica gel when trying to separate the free alcohols?A: The free alcohols are small, highly polar molecules. The strong hydrogen bonding between the primary hydroxyl group and the silica silanols overwhelms the subtle dipole differences caused by the fluorine atom's orientation.
Solution: Either separate the ester precursors before reduction (Strategy 1), or temporarily derivatize the alcohol into a bulky, non-hydrogen-bonding ester like a benzoate (Strategy 2) to amplify the Rf difference.
Q: How can I definitively assign the cis and trans stereochemistry using NMR?A: The most reliable method is to extract the vicinal proton-fluorine coupling constant (³J_HF) from the ¹H or ¹⁹F NMR spectra [3]. Due to the rigid geometry of the cyclopropane ring, the ³J_HF(cis) coupling is exceptionally large (typically 30–40 Hz), whereas the ³J_HF(trans) coupling is much smaller (15–25 Hz). This is a highly diagnostic stereoelectronic effect inherent to fluorocyclopropanes.
Q: My cis-alcohol is isomerizing or decomposing during storage or NMR analysis. What is causing this?A: Fluorinated cyclopropanes possess immense ring strain and are highly sensitive to Lewis acids and Brønsted acids. Unbuffered deuterated chloroform (CDCl3) often contains trace DCl, which can protonate the alcohol and trigger ring-opening or epimerization.
Solution: Always filter CDCl3 through a plug of basic alumina before use, or switch to a non-acidic solvent like Benzene-d6 or Acetone-d6. Store the purified alcohols neat at -20 °C under an argon atmosphere.
Logic tree for the unambiguous stereochemical assignment of fluorocyclopropanes using NMR.
References
Product Class 2: Fluorocyclopropanes. Science of Synthesis, Thieme E-Books. URL:[Link]
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. European Journal of Medicinal Chemistry. URL:[Link]
Technical Support Center: Fluorocyclopropanation Yield Optimization
Welcome to the Fluorocyclopropanation Technical Support Center. The introduction of a fluorine atom into a cyclopropane ring is a thermodynamically demanding process.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Fluorocyclopropanation Technical Support Center. The introduction of a fluorine atom into a cyclopropane ring is a thermodynamically demanding process. Because of its high electronegativity, fluorine "steals" p-character from the C–C bonds, significantly increasing the strain of the already tense three-membered ring (). Consequently, researchers frequently encounter low yields, stalled conversions, and massive reagent decomposition.
This guide is designed for drug development professionals and synthetic chemists to diagnose and resolve mechanistic failures during fluoromethylene transfer.
Part 1: Diagnostic Hub & Mechanistic Troubleshooting
Before adjusting equivalents or temperatures, you must identify the fundamental polarity match between your alkene and your fluorocarbenoid source.
Diagnostic workflow for troubleshooting low yields in fluorocyclopropanation.
Q: Why do I see massive carbenoid decomposition (dimerization/α-elimination) and <20% yield when using fluoroiodomethane precursors with lithium bases?
A: The causality lies in the extreme electrophilicity and thermal instability of the [Li–CHFI] carbenoid. When generated via lithium-halogen exchange, the intermediate rapidly undergoes α-elimination to yield a transient free fluorocarbene. This free carbene dimerizes or reacts with the solvent much faster than it can be trapped by the alkene.
Solution: You must shift from a purely carbenic pathway to a stabilized carbenoidic pathway. This is achieved by exploiting the electrophilic nature of fluoroiodomethyllithium under strictly controlled cryogenic conditions (–78 °C) or by transmetalating to a zinc carbenoid, which stabilizes the intermediate long enough for directed delivery to allylic alcohols ().
FAQ 2: Overcoming Stalled Conversions in Simmons-Smith Reactions
Q: My Simmons-Smith fluorocyclopropanation of allylic alcohols is stalling at 40% conversion. How can I drive this to completion without using the expensive and inaccessible fluorodiiodomethane (FCHI₂)?
A: Stalled conversions in traditional Simmons-Smith fluorocyclopropanations often result from the poor reactivity and rapid aggregation of standard zinc carbenoids. To bypass the need for FCHI₂, you should employ a halogen scrambling strategy using the cheaper difluoroiodomethane (CHF₂I) and ethylzinc iodide (EtZnI).
Causality: When CHF₂I reacts with EtZnI, it initially forms the unstable [I–Zn–CHF₂]. Because the Zn–F bond is thermodynamically much stronger than the Zn–I bond, the halogens spontaneously scramble via an α-fluorine migration. This generates the highly active fluorocyclopropanating agent [F–Zn–CHFI], which exhibits superior reactivity and stereocontrol ().
Halogen scrambling mechanism generating the active zinc fluorocarbenoid.
FAQ 3: Addressing Electron-Deficient Alkenes
Q: Direct fluorocarbene transfer to my double-activated alkenes (e.g., Michael acceptors) is completely failing. What is the mechanistic mismatch?
A: Traditional fluorocarbenoids are highly electrophilic. They react well with electron-rich alkenes but suffer from a severe polarity mismatch with electron-deficient alkenes.
Solution: You must switch the polarity of your fluoromethylene transfer agent. The Johnson-Corey-Chaykovsky (JCC) reaction utilizing S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate generates a nucleophilic fluorinated sulfur ylide. This bench-stable reagent undergoes conjugate addition to the electron-deficient alkene, followed by intramolecular displacement of the sulfide leaving group to close the ring ().
Part 2: Quantitative Performance Data
To assist in selecting the correct methodology for your substrate, consult the comparative data below:
Methodology
Optimal Substrate Class
Reagent / Catalyst System
Typical Yield Range
Stereoselectivity (dr / ee)
Direct Lithiation
Unhindered Allylic Alcohols
CH₂FI / n-BuLi (Cryogenic)
45% – 65%
High dr (cis-selective) / N/A
Simmons-Smith (Halogen Scrambling)
Allylic Alcohols (Broad Scope)
CHF₂I / EtZnI / Chiral Ligand
60% – 75%
>20:1 dr / Up to 99% ee
Fluoro-JCC Reaction
Double-Activated Alkenes
Fluoromethylsulfonium salt / DBU
55% – 85%
Moderate to High (trans-selective)
Part 3: Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the in-process analytical check confirms the success of the previous step.
Preparation of the Zinc Alkoxide : In a flame-dried Schlenk flask under argon, dissolve the allylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Cool the solution to –78 °C.
Pre-complexation : Add diethylzinc (Et₂Zn, 1.0 M in hexanes, 0.9 equiv) dropwise. Stir for 15 minutes.
Self-Validation Check: The evolution of ethane gas should cease, indicating complete zinc alkoxide formation.
Carbenoid Generation : In a separate flask, mix difluoroiodomethane (CHF₂I, 2.1 equiv) and ethylzinc iodide (EtZnI, 2.1 equiv) at –40 °C. The spontaneous α-fluorine migration generates the active [F–Zn–CHFI] carbenoid.
Fluoromethylene Transfer : Transfer the active carbenoid solution dropwise to the alkoxide mixture at –78 °C. Slowly warm the reaction to –40 °C and stir for 15 hours.
Quench and Validation : Quench the reaction with saturated aqueous NH₄Cl. Extract with CH₂Cl₂.
Self-Validation Check: Analyze an aliquot of the crude mixture via ¹⁹F NMR; a characteristic multiplet (often a doublet of triplets depending on substitution) around –210 to –230 ppm confirms the monofluorocyclopropane ring formation prior to column chromatography.
Optimized for electron-deficient, double-activated alkenes.
Ylide Precursor Setup : In a dry round-bottom flask, dissolve the double-activated alkene (e.g., diethyl benzylidenemalonate, 1.0 equiv) and S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M).
Base-Mediated Ylide Generation : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) dropwise at 0 °C. The base deprotonates the sulfonium salt, generating the nucleophilic fluorinated sulfur ylide in situ.
Conjugate Addition and Cyclization : Allow the reaction to warm to room temperature and stir for 2–4 hours.
Self-Validation Check: Monitor the reaction via TLC (UV light). The highly conjugated, UV-active starting material spot should disappear entirely, replaced by a higher
product spot, indicating successful conjugate addition and ring closure.
Workup & Purification : Dilute the mixture with water and extract with diethyl ether. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate).
References
Beaulieu, L.-P. B., Schneider, J. F., & Charette, A. B. (2013). Highly Enantioselective Simmons–Smith Fluorocyclopropanation of Allylic Alcohols via the Halogen Scrambling Strategy of Zinc Carbenoids. Journal of the American Chemical Society, 135(21), 7819-7822. [Link]
Colella, M., Tota, A., Großjohann, A., Carlucci, C., Aramini, A., Sheikh, N. S., Degennaro, L., & Luisi, R. (2019). Straightforward chemo- and stereoselective fluorocyclopropanation of allylic alcohols: exploiting the electrophilic nature of the not so elusive fluoroiodomethyllithium. Chemical Communications, 55(58), 8430-8433. [Link]
Kazia, A., Melngaile, R., Mishnev, A., & Veliks, J. (2020). Johnson–Corey–Chaykovsky fluorocyclopropanation of double activated alkenes: scope and limitations. Organic & Biomolecular Chemistry, 18(7), 1384-1388. [Link]
Dolbier, W. R., & Battiste, M. A. (2003). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 103(4), 1071-1098. [Link]
Optimization
Stability of (trans-2-Fluorocyclopropyl)methanol under acidic conditions
Core Principles: Acidic Sensitivity of Fluorinated Cyclopropylcarbinyl Systems (trans-2-Fluorocyclopropyl)methanol is a highly valuable building block in medicinal chemistry, often utilized to impart conformational restr...
Author: BenchChem Technical Support Team. Date: March 2026
Core Principles: Acidic Sensitivity of Fluorinated Cyclopropylcarbinyl Systems
(trans-2-Fluorocyclopropyl)methanol is a highly valuable building block in medicinal chemistry, often utilized to impart conformational restriction and modulate metabolic stability in drug candidates. However, handling this compound requires precise environmental control. The cyclopropylcarbinyl alcohol motif is inherently susceptible to acid-catalyzed rearrangements, a vulnerability that dictates specific parameters for its synthesis, purification, and storage.
Troubleshooting & FAQs
Q1: Why does (trans-2-fluorocyclopropyl)methanol degrade or rearrange under acidic conditions?A: The degradation is fundamentally driven by the formation of the cyclopropylcarbinyl cation. When the hydroxyl group is protonated by a strong acid, it leaves as water, generating a primary carbocation adjacent to the highly strained cyclopropane ring. To relieve the immense ring strain (approximately 27.5 kcal/mol), this intermediate rapidly equilibrates with bicyclobutonium and homoallylic cations[1]. Ultimately, the system traps a nucleophile (such as water or a halide) to form a ring-opened homoallylic product[2].
Q2: Does the trans-fluorine substitution offer any stability advantages over non-fluorinated analogs?A: Yes, but the advantage is kinetic rather than thermodynamic. The highly electronegative fluorine atom exerts a strong inductive (-I) effect. This electron-withdrawing nature increases the activation energy required to form the initial cyclopropylcarbinyl cation compared to an unsubstituted cyclopropylmethanol, granting the fluorinated analog slightly enhanced kinetic stability in mildly acidic conditions (e.g., pH 4–5)[3]. However, under strongly acidic conditions (pH < 2), the overwhelming thermodynamic driving force of ring-strain relief prevails, and the trans-fluorine directs the regioselectivity of the ring-opening to form specific fluorinated homoallylic derivatives via neighboring group participation[4].
Q3: What are the recommended handling conditions to prevent unwanted ring-opening during synthesis?A: To maintain structural integrity, you must strictly control the Brønsted acidity of the environment:
Avoid strong acids: Never use TFA, HCl, or H2SO4 during deprotections or workups involving this moiety.
Use buffered systems: Maintain the pH between 5.5 and 8.0. If mildly acidic conditions are absolutely required (e.g., for imine formation), utilize weak organic acids like acetic acid or pyridinium p-toluenesulfonate (PPTS) at reduced temperatures[3].
Alternative reagents: If hydroxyl activation is needed (e.g., converting the alcohol to a leaving group), employ mild conditions like mesyl chloride with a non-nucleophilic base (DIPEA) at -20°C rather than acidic halogenation methods.
Visualizations
Mechanism of acid-catalyzed cyclopropylcarbinyl to homoallylic cation rearrangement.
Quantitative Data: Stability Profile
The following table summarizes the stability of (trans-2-fluorocyclopropyl)methanol under various pH environments, synthesizing kinetic observations from fluorocyclopropane degradation assays[3].
This self-validating protocol is designed to quantify the degradation kinetics of (trans-2-fluorocyclopropyl)methanol, ensuring researchers can confidently establish the safe pH operating window for their specific synthetic routes.
Rationale: By utilizing a buffered time-course assay coupled with LC-MS, we can precisely track the disappearance of the parent mass and the appearance of the isomeric ring-opened products (which often have different retention times despite identical m/z).
Step-by-Step Methodology:
Stock Solution Preparation: Dissolve (trans-2-fluorocyclopropyl)methanol in HPLC-grade Acetonitrile to a concentration of 10 mM.
Buffer Preparation: Prepare three distinct 100 mM buffers: Potassium phosphate (pH 7.4), Sodium acetate (pH 4.0), and Glycine-HCl (pH 1.2).
Incubation: In separate HPLC vials, mix 10 µL of the stock solution with 990 µL of each respective buffer (final concentration: 100 µM). Cap tightly.
Time-Course Sampling: Maintain vials at 25°C (or 37°C for physiological relevance). Inject 5 µL into the LC-MS system at t = 0, 1h, 2h, 4h, 8h, and 24h.
Chromatographic Separation: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: The 0.1% FA in the mobile phase is transient and does not cause on-column degradation during the short transit time.
Data Analysis: Plot the AUC (Area Under the Curve) of the parent peak over time. Fit to a first-order decay model (
) to determine the half-life ().
Workflow for quantifying the acid stability of fluorinated cyclopropanes via LC-MS.
Protocol B: Safe Hydroxyl Activation (Avoiding Ring Opening)
Rationale: Converting the alcohol to a leaving group (like a mesylate or tosylate) often requires acidic conditions or generates acidic byproducts (e.g., HCl). To prevent the cyclopropylcarbinyl rearrangement, the reaction must be strictly buffered with a non-nucleophilic base to scavenge protons before they can protonate the cyclopropylcarbinyl oxygen.
Step-by-Step Methodology:
Setup: Flame-dry a round-bottom flask under Argon. Add (trans-2-fluorocyclopropyl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Crucial step: DIPEA acts as an acid scavenger to neutralize HCl generated in the next step, preventing acid-catalyzed ring opening.
Cooling: Cool the mixture to -20°C using a dry ice/ethylene glycol bath to suppress kinetic side reactions.
Monitoring: Stir for 1 hour at -20°C. Monitor by TLC (stain with KMnO4). Do not let the reaction warm to room temperature until complete.
Quench & Workup: Quench with saturated aqueous NaHCO3 (pH ~8.5). Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at < 25°C.
References
Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. ACS Publications.[Link][1]
Substituent Effects on the Equilibria between Cyclopropylcarbinyl, Bicyclobutonium, Homoallyl, and Cyclobutyl Cations. The Journal of Organic Chemistry - ACS Publications.[Link][2]
Stereospecific molecular rearrangement via nucleophilic substitution at quaternary stereocentres in acyclic systems. CoLab.[Link][4]
Technical Support Center: Fluorocyclopropane Stability & Troubleshooting
[1] Status: Operational Subject: Troubleshooting Ring-Opening Side Reactions in Fluorocyclopropanes Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Hub: What happened to my ring?...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Status: Operational
Subject: Troubleshooting Ring-Opening Side Reactions in Fluorocyclopropanes
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Hub: What happened to my ring?
Welcome to the Fluorocyclopropane Support Center. If you are reading this, you likely observed the disappearance of your cyclopropane starting material or the formation of unexpected acyclic/expanded ring products.
Use this Rapid Triage Table to identify your specific failure mode based on the byproducts observed in your LC-MS or NMR data.
Observation / Byproduct
Probable Failure Mode
Critical Variable
Fluoroalkenes / Dienes
Thermal Electrocyclic Opening
Temperature / Strain
Allylic Alcohols / Ketones
Solvolytic Ring Opening (Acidic)
Proton Source / Solvent
Ring-Opened Thioethers/Amines
Nucleophilic Attack (S_N2-type)
Nucleophile Hardness / Sterics
Defluorinated Dienes
Metal-Catalyzed C-C Activation
Catalyst Ligand / Metal Choice
Cyclopropenes
Dehydrofluorination (Elimination)
Base Strength / pKa
Mechanistic Deep Dives & Solutions
Case A: Thermal Instability (The "Disappearing" Ring)
The Issue: You heated a gem-difluorocyclopropane (gem-DFCP) or vinyl-fluorocyclopropane, and the ring expanded or opened into a diene.
The Science: Fluorine substituents on the ring lower the activation energy for disrotatory ring opening (Woodward-Hoffmann rules). This is particularly acute in vinyl-substituted systems, leading to the Vinylcyclopropane Rearrangement (VCPR).
Key Insight:Gem-difluoro substitution strengthens the C-C bond opposite to the fluorines (distal) but weakens the vicinal bonds due to antibonding orbital interactions (
).
Troubleshooting Protocol:
Temperature Audit: Gem-DFCPs are generally stable up to 140–160 °C. However, if a vinyl group is attached, the rearrangement threshold drops significantly (often <100 °C).
Solvent Switch: Switch to non-polar solvents (Toluene, Hexane). Polar solvents stabilize the zwitterionic character of the transition state, accelerating ring opening.
Figure 1: Thermal electrocyclic ring-opening pathway. Minimizing solvent polarity raises the activation energy barrier.
Case B: Nucleophilic & Solvolytic Opening
The Issue: Your reaction involves a nucleophile (amine, thiol) or Lewis Acid, and you isolate a linear chain with the nucleophile attached at the
-position.
The Science:
Proximal vs. Distal Bond Breaking: Nucleophiles rarely attack the carbon bearing the fluorine directly (steric/electronic repulsion). Instead, they attack the least substituted ring carbon.
Acid Catalysis: Protonation of the ring (or a substituent) generates a carbocation-like species that is rapidly quenched by solvent (water/alcohol), leading to solvolysis.
Troubleshooting Protocol:
Buffer the System: If using Lewis Acids (e.g., for Friedel-Crafts), add a proton scavenger (e.g., 2,6-di-tert-butylpyridine) to prevent adventitious H+ catalyzed opening.
Nucleophile Selection: Switch from "hard" nucleophiles (alkoxides) to "soft" ones if possible. If using amines, increase steric bulk to disfavor S_N2 attack on the ring carbons.
Case C: Metal-Catalyzed C-C Activation (The Cross-Coupling Trap)
The Issue: During a Suzuki or Buchwald-Hartwig coupling on a substituent, the Pd/Ni catalyst inserts into the cyclopropane ring instead of the C-Halide bond.
The Science: Transition metals (especially Pd(0) and Ni(0)) can perform oxidative addition into the strained C-C bond of fluorocyclopropanes. This is followed by
-fluorine elimination, resulting in a defluorinated diene.
Troubleshooting Protocol:
Ligand Choice: This is the primary control lever. Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) which favor reductive elimination over the sterically demanding insertion into the cyclopropane ring.
Catalyst Loading: Reduce catalyst loading. Ring opening is often zero-order in substrate but first-order in catalyst.
Figure 2: Ligand steric bulk dictates the chemoselectivity between cross-coupling (Path A) and ring destruction (Path B).
Standardized Stability Assay Protocol
Before committing valuable GMP intermediates to a reaction, run this self-validating stability screen.
Reagents:
Substrate (10 mg)
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
Solvent (Deuterated for NMR monitoring)
Procedure:
Baseline: Dissolve substrate and standard in solvent. Record T=0 19F-NMR. Note the integration of the ring fluorines (typically -130 to -150 ppm for gem-difluoro).
Stress Test A (Thermal): Heat to reaction temperature for 1 hour. Re-measure.
Pass Criteria: >98% retention of integral.
Stress Test B (Chemical): Add 0.5 equiv of the specific reagent (acid/base/catalyst) at RT.
Pass Criteria: No new peaks in the olefinic region (-80 to -120 ppm).
Interpretation:
If Stress Test A fails: You are fighting thermodynamics. Redesign the route to install the ring later.
If Stress Test B fails: You are fighting kinetics. Change the reagent class (e.g., switch from LiHMDS to K3PO4).
Frequently Asked Questions (FAQ)
Q: Can I use strong bases (e.g., n-BuLi) with monofluorocyclopropanes?A: Proceed with extreme caution. The proton
to the fluorine is acidic. Deprotonation often leads to -elimination of fluoride (forming a cyclopropene) or ring fragmentation. Use amide bases (LDA) at -78 °C and quench immediately.
Q: Why does my gem-difluorocyclopropane open when I try to hydrolyze an ester on the ring?A: Acid-catalyzed hydrolysis is risky. The protonated carbonyl acts as an electron sink, encouraging ring opening. Solution: Use basic hydrolysis (LiOH/THF/Water). The fluorocyclopropane ring is generally robust toward hydroxide.
Q: I see a "silver mirror" during my reaction and my product is gone. What happened?A: If you are using Ag(I) salts (e.g., Ag2CO3), you likely triggered a silver-mediated ring opening. Ag(I) has a high affinity for halogens and can act as a Lewis acid to assist solvolysis, particularly in gem-dihalo systems.
References
Dolbier, W. R.; Battiste, M. A. "Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes."[1][2][3] Chemical Reviews, 2003 , 103(4), 1071–1098.[2][4] Link
The definitive guide on thermal and structural stability.
Tian, F.; Kruger, V.; Bautista, O.; et al. "The reaction of 2,2-difluorocyclopropyl ketones with phenyl thiolate: A re-examination." Tetrahedron Letters, 2000, 41(16), 2815–2818.
Mechanistic insight into nucleophilic ring opening.
Xu, L.; Zhang, S.; Trudell, M. L. "Palladium-catalyzed cross-coupling of 1-bromo-2,2-difluorocyclopropanes." Chemical Communications, 2004, 1668–1669.
Foundational work on preventing metal insertion.
Fedoryński, M. "Synthesis of gem-difluorocyclopropanes from carbenes." Chemical Reviews, 2003, 103, 1099–1132.
Context on synthesis vs. stability.
The synthesis of trans-2-fluorocyclopropyl carbinols with high enantiomeric excess (ee) presents a unique stereoelectronic challenge. The fluorine atom's high electronegativity and small van der Waals radius create "gauche effects" that often destabilize the desired trans transition states in metal-catalyzed reactions. Furthermore, the electronic deactivation of the ring makes standard kinetic resolutions sluggish.
This guide prioritizes two field-proven methodologies:
Enzymatic Kinetic Resolution (EKR): The most robust method for gram-to-kilogram scale, utilizing Pseudomonas lipases.
Asymmetric Cyclopropanation: The "upstream" solution using Cu(I)-Bis(oxazoline) catalysis for direct stereocontrol.
Module 1: Enzymatic Kinetic Resolution (EKR)
The "Workhorse" Protocol
For most researchers, resolving the racemic alcohol is more reliable than attempting a difficult asymmetric synthesis from scratch.
Workflow Diagram: EKR Cycle
Caption: Kinetic partitioning of enantiomers. The lipase selectively acetylates the (1R,2R)-enantiomer, leaving the (1S,2S)-alcohol unreacted.
Standard Operating Procedure (SOP)
Parameter
Specification
Rationale
Enzyme
Lipase PS-C "Amano" II (immobilized on ceramic)
Burkholderia cepacia (formerly Pseudomonas) tolerates the electron-withdrawing fluorine atom better than Candida (CAL-B) for this specific substrate.
Acyl Donor
Vinyl Acetate (5–10 equiv.)
Irreversible transesterification. The byproduct (acetaldehyde) tautomerizes, preventing the reverse reaction.
Solvent
MTBE or Diisopropyl Ether
Hydrophobic solvents preserve the enzyme's essential water layer. Avoid polar solvents like DMF.
Temperature
25°C – 30°C
Higher temperatures increase rate but degrade enantioselectivity (E-value).
Stop Point
48–50% Conversion
Do not exceed 50%. According to kinetic theory, pushing conversion >50% degrades the ee of the product ester.
Troubleshooting EKR
Q: My reaction stalls at 30% conversion. Why?
Diagnosis: Product inhibition or acetaldehyde poisoning.
Fix:
Add molecular sieves (4Å) to scavenge trace water/byproducts.
Switch to isopropenyl acetate as the acyl donor. The byproduct is acetone, which is less inhibitory to the lipase than acetaldehyde.
Q: The ee of my recovered alcohol is low (<90%), but the ester is high (>98%).
Diagnosis: You stopped the reaction too early.
The Science: In kinetic resolution, the remaining substrate (the alcohol) only reaches high ee as conversion approaches 50-55%.
Fix: Push conversion to 52%. You will sacrifice yield for optical purity. Use GC monitoring on a chiral column (e.g., Cyclodex-B) to track the "enantiomeric ratio" (E).
Target E-value: >100.[1] If E < 20, recrystallize the enzyme or switch solvent to pure vinyl acetate.
Module 2: Asymmetric Cyclopropanation
The "Direct Synthesis" Protocol
Use this when you need to generate the scaffold from alkene precursors rather than resolving a racemic mixture.
Workflow Diagram: Catalyst Selection
Caption: Decision tree for selecting the catalytic system based on the fluorine source location.
Critical Protocol: Cu(I)-BOX Catalysis
To synthesize trans-2-fluorocyclopropyl esters (precursors to carbinols) directly:
Mechanism: The bulky tert-butyl groups on the ligand and the diazo ester work synergistically to block the cis approach, favoring the trans isomer despite the fluorine gauche effect.
Troubleshooting Cyclopropanation
Q: I am getting poor diastereoselectivity (cis/trans ratio is ~50:50).
Cause: Ligand bite angle or steric failure.
Fix:
Ensure you are using the t-butyl substituted BOX ligand, not the phenyl or isopropyl variants. The steric bulk is non-negotiable for overcoming the fluorine electronic effect.
Lower the temperature to 0°C or -10°C.
Switch the diazo ester to BHT-diazoacetate (2,6-di-tert-butyl-4-methylphenyl). The massive steric bulk of BHT forces trans selectivity >95:5.
Q: My catalyst is dying (low yield).
Cause: Carbene dimerization or copper oxidation.
Fix:
Slow Addition: The diazo compound must be added via syringe pump over 4–8 hours to keep its concentration low relative to the alkene.
Inert Atmosphere: Cu(I) is sensitive. Ensure rigorous Ar/N₂ purging.
FAQ: Advanced Scenarios
Q: Can I use "fluorinated carbenoids" instead of vinyl fluorides?A: Yes, but it is harder. Using a standard alkene (e.g., styrene) and a fluorinated diazo compound (e.g.,
) often requires Rhodium catalysts (like or ). However, these reactions often favor the cis isomer or have lower ee compared to the Cu-BOX/Vinyl Fluoride route.
Q: How do I determine the absolute configuration?A:
NMR: Convert the alcohol to a Mosher ester (using MTPA-Cl). The
NMR signals for diastereomeric Mosher esters are distinct.
Kazlauskas Rule: For Pseudomonas lipase resolutions, the enzyme overwhelmingly favors the
-enantiomer of the acetate. If your fast-reacting species is , the rule holds.
References
Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angew. Chem. Int. Ed., 2024.[3][4][5][6]
Trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Omega, 2020.
Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization. Arkivoc, 2022.[1] (Demonstrates Lipase PS efficacy on cyclic fluoro-alcohols).
Lipase-Catalyzed Kinetic Resolution of trans-2-azidocyclohexyl acetate. Chirality, 2022. (Protocol analogous to fluorinated cyclic systems).[2][4][7][8][9]
Rhodium-Catalyzed Cyclopropanation of Fluorinated Olefins. Tetrahedron Letters (Haufe Group Work).
Removing trace metal catalysts from (trans-2-Fluorocyclopropyl)methanol
Topic: Removing Trace Metal Catalysts from (trans-2-Fluorocyclopropyl)methanol Audience: Researchers, scientists, and drug development professionals. Introduction for the Application Scientist Welcome to the technical su...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing Trace Metal Catalysts from (trans-2-Fluorocyclopropyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction for the Application Scientist
Welcome to the technical support guide for the purification of (trans-2-Fluorocyclopropyl)methanol. The synthesis of this valuable building block often relies on transition metal catalysis, introducing residual palladium, rhodium, or copper into your crude product. Failure to remove these metals to acceptable levels—often low parts-per-million (ppm)—can compromise downstream reactions, affect product stability, and cause significant issues in drug development programs by failing to meet regulatory guidelines, such as those from the ICH.[1][2][3]
This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize metal removal for your specific process. We will cover the most common challenges and provide validated, step-by-step solutions.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to high-level questions regarding the removal of metal catalysts.
Q1: Why is it critical to remove trace metal catalysts from my (trans-2-Fluorocyclopropyl)methanol product?
Residual metals are a major concern for several reasons. From a process chemistry perspective, they can catalyze undesired side reactions in subsequent synthetic steps. In the context of drug development, heavy metals are toxic and their levels in active pharmaceutical ingredients (APIs) are strictly regulated by bodies like the European Medicines Agency and the FDA to ensure patient safety.[3][4][5] For instance, the permitted daily exposure (PDE) for palladium is typically around 10 ppm for oral medications.[2]
Q2: What are the most common metal catalysts I might encounter in the synthesis of this molecule?
The synthesis of fluorinated cyclopropanes can involve various catalytic methods. The most common metals you are likely trying to remove are:
Palladium (Pd): Often used in cross-coupling reactions (e.g., Suzuki, Heck) to build precursors to the cyclopropane ring.[4][6]
Rhodium (Rh): A common catalyst for cyclopropanation reactions involving diazo compounds.
Copper (Cu): Frequently used in carbene-transfer cyclopropanation reactions and "click" chemistry.[7][8]
Q3: What are the primary methods for removing these metal catalysts?
There are four main strategies, and the best choice depends on the nature of the catalyst (homogeneous vs. heterogeneous), the scale of your reaction, and the required final purity.[9]
Adsorption: Using a solid support with high surface area or specific functional groups to bind the metal. The solid is then easily removed by filtration. Common adsorbents include activated carbon and specialized metal scavengers.[9][10]
Chromatography: Passing the crude product solution through a short plug of silica or celite can effectively trap insoluble or colloidal metal particles.[11][12]
Precipitation/Complexation: Adding a reagent that forms an insoluble complex with the metal catalyst, which can then be filtered off.[13][14] For example, aqueous washes with complexing agents like EDTA or ammonia can remove copper.[15][16]
Solvent Extraction: Utilizing a liquid-liquid extraction to partition the metal catalyst (often as a salt) into an aqueous phase, leaving the desired organic product behind.[17][18]
Q4: How do I choose the right method for my specific situation?
The optimal method depends on several factors. The following decision tree provides a logical starting point for selecting a purification strategy.
Caption: Decision tree for selecting a metal removal method.
Part 2: Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Problem 1: My palladium levels are still >100 ppm after filtering through Celite.
Symptoms: The filtrate may still have a dark or greyish tint, and ICP-MS analysis confirms high palladium levels.
Possible Cause & Solution:
Cause: Simple filtration is effective for heterogeneous catalysts like Palladium on Carbon (Pd/C), but not for soluble palladium species (e.g., Pd(II) salts or colloidal Pd(0)) that can form during the reaction.[19]
Expert Insight: The oxidation state and coordination environment of your palladium species are critical. Pd(0) can form fine colloids that pass through standard filters, while Pd(II) species are soluble.
Solution: Switch to a Scavenging Method. You need a method that actively binds soluble and colloidal palladium. Thiol-functionalized silica scavengers are particularly effective for this purpose.
► Go to Protocol 1: Palladium Removal Using Thiol-Based Scavengers
Problem 2: Activated carbon treatment removed the palladium, but my product yield is very low.
Symptoms: ICP-MS analysis shows palladium levels are acceptable, but the isolated mass of (trans-2-Fluorocyclopropyl)methanol is significantly lower than expected.
Possible Cause & Solution:
Cause: Activated carbon is a highly effective but non-selective adsorbent.[10] Its porous structure can trap your desired product along with the metal catalyst, especially if your product is small and has some polarity, like the target alcohol.[9][13]
Expert Insight: This is a classic trade-off between cost and selectivity. While inexpensive, activated carbon often requires careful optimization to minimize product loss.
Solution 1: Optimize Carbon Loading. Reduce the amount of activated carbon used. Start with 0.1 to 0.5 times the weight of your crude product and analyze both palladium removal and yield.[10]
Solution 2: Use a More Selective Scavenger. If yield loss remains high, switch to a scavenger with functional groups designed to selectively chelate the target metal, such as an amine or thiol-based scavenger. These have a much lower affinity for simple alcohols.[4][19]
► Go to Protocol 2: Optimizing Activated Carbon Treatment
Problem 3: I have a persistent blue/green color in my organic product after a copper-catalyzed reaction.
Symptoms: The organic layer remains colored even after standard aqueous washes.
Possible Cause & Solution:
Cause: The color is due to a stable copper(II) complex that is soluble in your organic solvent. Standard water or brine washes are often insufficient to break this complex and extract the copper.
Expert Insight: Copper removal often benefits from chelation in the aqueous phase. A ligand that forms a highly stable, water-soluble complex with copper will effectively pull it from the organic layer.
Solution: Extraction with a Chelating Agent. Wash the organic solution with an aqueous solution of a strong chelating agent. An aqueous solution of ammonia or EDTA is highly effective at complexing copper ions and extracting them into the aqueous phase.[15][16] Ion exchange resins are also a very effective option for copper removal.[7][8][20]
► Go to Protocol 3: Copper Removal by Extraction with a Chelating Agent
Part 3: Detailed Protocols & Methodologies
This section provides detailed, step-by-step protocols for the solutions described in the troubleshooting guide.
Workflow for Metal Scavenging
The following diagram illustrates the general workflow for using a solid-supported metal scavenger.
Caption: General workflow for metal removal using a solid-supported scavenger.[19]
Protocol 1: Palladium Removal Using Thiol-Based Scavengers
Principle: Thiol (-SH) groups are soft Lewis bases and have a very high affinity for soft Lewis acids like Pd(0) and Pd(II). Silica-supported scavengers offer high surface area and are easily removed by filtration.[4][19]
ICP-MS or other suitable analytical instrument for palladium quantification.[4][10]
Procedure:
Dissolution: Dissolve the crude product in a suitable organic solvent (approx. 10-20 mL per gram of crude product).
Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting point is 3-5 weight equivalents relative to the theoretical amount of palladium catalyst used in the reaction.
Stirring: Stir the mixture at room temperature for 4-12 hours. For difficult cases, the temperature can be increased to 40-60°C to improve kinetics.[10]
Filtration: Filter the mixture through a pad of filter paper to remove the solid scavenger.
Washing: Wash the collected scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.[9]
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.
Validation: Submit a sample of the purified product for analysis (e.g., ICP-MS) to confirm that the residual palladium level is below the target threshold.[10]
Protocol 2: Optimizing Activated Carbon Treatment
Principle: Activated carbon provides a vast, non-polar surface area for the adsorption of metallic species and other impurities. Its effectiveness is balanced against potential non-specific product binding.[9][13]
An appropriate organic solvent (e.g., THF, Toluene).[10]
Celite® for filtration aid.
Filtration apparatus.
Procedure:
Dissolution: Dissolve the crude product in a suitable solvent.
Carbon Addition: Add activated carbon. Begin with a low loading, for example, 0.1x the weight of the crude product.
Stirring: Stir the mixture at a suitable temperature (e.g., 25-50°C) for 1 to 4 hours.[10][13]
Filtration: Filter the mixture through a 1-2 cm pad of Celite® to ensure all fine carbon particles are removed.[10][11]
Rinsing: Rinse the filter cake thoroughly with fresh solvent to recover the product.
Concentration & Analysis: Combine the filtrates, concentrate, and analyze for both palladium content and product yield.
Optimization: If palladium levels are still too high, repeat the experiment with a slightly higher loading of activated carbon (e.g., 0.2x weight) or a longer stirring time. Compare the results to find the optimal balance of purity and yield.
Protocol 3: Copper Removal by Extraction with a Chelating Agent
Principle: An aqueous solution containing a strong chelating agent like ammonia will form a highly stable and water-soluble copper complex (e.g., [Cu(NH₃)₄]²⁺), which has a much higher partition coefficient for the aqueous phase than the organic phase.[15]
Materials:
Crude organic solution of (trans-2-Fluorocyclopropyl)methanol containing copper.
Initial Wash: In a separatory funnel, wash the organic solution with an equal volume of saturated aqueous NH₄Cl. This helps to remove some inorganic salts. Drain the aqueous layer.
Chelating Wash: Add an equal volume of saturated aqueous NH₄Cl to the organic layer again. To this, add concentrated NH₄OH dropwise while shaking until the aqueous layer turns a deep blue color, indicating the formation of the copper-ammonia complex.
Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate. The deep blue color should be exclusively in the aqueous layer.
Separation: Drain the blue aqueous layer.
Repeat if Necessary: If the organic layer retains a blue or green tint, repeat the chelating wash (Step 2-4).
Final Washes: Wash the organic layer with water and then with brine to remove residual ammonia and salts.
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Validation: Analyze the final product for copper content via ICP-MS or a similar technique.
Data Summary Table
The following table summarizes common metal scavengers and their primary applications.
Scavenger Type
Functional Group
Primary Target Metals
Key Characteristics
Thiol-Based
-SH
Pd, Pt, Ru, Rh, Cu
Highly effective for soft metals; the industry standard for palladium removal.[4][19]
Amine-Based
-NH₂, -NR₂
Pd, Pt, Ru, Rh, Cu
Good for a broad range of metals. Trisamine is a strong chelator.
TMT-Based
Trimercaptotriazine
Pd, Pt, Ru, Rh, Cu, Hg
Very strong scavenger for a wide array of metals.[12][13]
Ion-Exchange
-SO₃H, -COOH
Cu, Ni, other cations
Effective for removing metal ions, particularly from polar solvents.[7][20][21]
Activated Carbon
-
Broad Spectrum
Cost-effective for bulk removal but non-selective; risk of product loss.[9][10][13]
References
Matyjaszewski, K. et al. (2000). Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. Macromolecules. [Link]
ResearchGate. (n.d.). Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. [Link]
Sunresin. (n.d.). High Selective Ion Exchange Resin for Copper & Palladium Removal. [Link]
DeAngelis, A. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Link]
SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon. [Link]
Liu, J. et al. (2020). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. ACS Omega. [Link]
CURRENT RESEARCH WEB. (n.d.). Copper(II) Removal using Three Cation Exchange Resins. [Link]
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Link]
Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]
Google Patents. (n.d.).
ResearchGate. (n.d.). (PDF) Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon. [Link]
Wang, Q. et al. (2021). Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. Industrial & Engineering Chemistry Research. [Link]
Google Patents. (n.d.).
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
wikiHow. (2025). 3 Ways to Remove Copper on the Surface of Materials. [Link]
RSC Publishing. (n.d.). A switchable sensor and scavenger: detection and removal of fluorinated chemical species by a luminescent metal–organic framework. [Link]
Google Patents. (n.d.).
Gopani. (2024). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. [Link]
MDPI. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. [Link]
Al-Futaisi, S. et al. (2024). A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support. PLOS ONE. [Link]
MDPI. (2023). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. [Link]
National Center for Biotechnology Information. (n.d.). A switchable sensor and scavenger: detection and removal of fluorinated chemical species by a luminescent metal–organic framework. [Link]
European Medicines Agency (EMA). (n.d.). Guideline on the specification limits for residues of metal catalysts. [Link]
Research Outreach. (2023). Optimising solvent extraction for metal recycling. [Link]
ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst? [Link]
Pharmaceutical Technology. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link]
eScholarship.org. (n.d.). A switchable sensor and scavenger: detection and removal of fluorinated chemical species by a luminescent metal–organic framework. [Link]
Reddit. (2024). Best method for removing Cu(I) from Org compounds. [Link]
Biotage. (n.d.). Biotage® Metal Scavenging Toolkit. [Link]
ResearchGate. (2025). (PDF) Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. [Link]
Biotage. (n.d.). Metal Scavenger User Guide. [Link]
ProPlate. (n.d.). How can waste products or spent solutions from rhodium electroplating be managed or recycled? [Link]
Resolving NMR signal overlap in fluorinated cyclopropane mixtures
Topic: Resolving NMR Signal Overlap in Fluorinated Cyclopropane Mixtures Role: Senior Application Scientist Status: Active System ID: NMR-SUP-F19-CYC Introduction: The "Spinning" Headache Welcome to the Advanced NMR Supp...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving NMR Signal Overlap in Fluorinated Cyclopropane Mixtures
Role: Senior Application Scientist
Status: Active
System ID: NMR-SUP-F19-CYC
Introduction: The "Spinning" Headache
Welcome to the Advanced NMR Support Center. If you are here, you are likely staring at a
spectrum that looks less like a set of discrete signals and more like a mountain range.
Fluorinated cyclopropanes present a "perfect storm" for NMR signal overlap. You are dealing with the magnetic anisotropy of the strained cyclopropane ring, which compresses chemical shift dispersion, combined with the high sensitivity of the
nucleus. Furthermore, the rigid geometry creates massive geminal ( Hz) and vicinal couplings, often leading to second-order "roofing" effects that merge multiplets into uninterpretable blobs.
This guide moves beyond "buy a bigger magnet." We will apply chemical physics, pulse sequence engineering, and computational deconvolution to resolve your signals.
Module 1: The Solvent Matrix Screen (Chemical Resolution)
The Problem: Isomers (diastereomers or regioisomers) often have identical chemical environments in standard non-polar solvents like Chloroform-
().
The Fix: Leverage the Aromatic Solvent Induced Shift (ASIS) . Benzene molecules stack preferentially against the electron-deficient face of the cyclopropane ring. This interaction is stereospecific, shifting signals of cis and trans isomers differentially.
Protocol: The "Triad" Screen
Do not waste time with random solvents. Run this specific triad to maximize dispersion.
Solvent
Dielectric Constant ()
Mechanism of Action
Target Outcome
Chloroform- ()
4.8
Baseline
Reference standard.
Benzene- ()
2.3
-stacking / Anisotropy
Shifts protons/fluorines on the convex face upfield.
Result: Collapses complex multiplets into singlets (or simpler doublets if multiple Fluorines are present).
Pure Shift NMR (The "Nuclear Scapel")
If you have homonuclear overlap (e.g., two different
signals overlapping), standard decoupling won't work. You need Pure Shift methods (like PSYCHE or ZS-decoupling) adapted for Fluorine.
Technical Note: Pure Shift sequences reconstruct the spectrum as if
(or ) were zero. This sacrifices sensitivity (approx. 10-20% of standard 1D) for massive resolution gains [2].
Workflow Logic: Decoupling Decision Tree
Figure 1: Decision matrix for selecting the correct decoupling modality based on the source of signal interference.
Module 3: The Orthogonal Dimension (2D NMR)
The Problem: 1D resolution is physically impossible due to identical shifts.
The Fix: Spread the signals into a second dimension (Carbon or Proton). Even if two Fluorines overlap at -150 ppm, the Carbons they are attached to will likely have different shifts (e.g., 85 ppm vs 88 ppm).
The "Spy" Experiment:
HMBC
This is the most robust method for assigning fluorinated cyclopropanes in mixtures.
Why: It utilizes the large
(~250 Hz) and (~20-40 Hz) couplings.
Protocol:
Tune probe to
and .
Set CNST13 (J-coupling constant) to ~250 Hz for direct correlation or ~10 Hz for long-range.
Acquire magnitude mode spectrum.
Result: You will see cross-peaks connecting the overlapping F signal to distinct C signals.
Stereochemistry Solver:
HOESY
To distinguish cis vs trans isomers in a mixture, you need through-space information.
Critical Step (The PANIC Correction): Quantitative distance measurements in HOESY can be error-prone due to relaxation differences. Use the diagonal peaks of a standard
NOESY to correct the HOESY intensities. This is known as the PANIC method [3].
Module 4: Computational Rescue (GSD)
The Problem: The spectrum is a mixture of 5+ compounds, and experimental time is limited.
The Fix:Global Spectral Deconvolution (GSD) .
Unlike standard integration which sums area (including noise and overlap), GSD fits lineshapes (Lorentzian/Gaussian) to the data.
Protocol:
Acquire: High S/N 1D
spectrum (min 64 scans).
Process: Apply minimal line broadening (LB < 0.3 Hz).
Deconvolve: Use software (e.g., Mnova, TopSpin) to run GSD.
Analysis: Inspect the "Residual" line.[3][4] It should be flat noise. If peaks remain in the residual, the fit failed—increase the number of predicted loops [4].
Troubleshooting & FAQ
Q: My
integrals are not quantitative. Why?A: You likely have insufficient relaxation delay () or are using the wrong decoupling mode.
Cause: Fluorine
relaxation times can be long (2-10 seconds).
Fix: Set
(usually 10s+).
Fix: Use Inverse Gated Decoupling . Standard decoupling creates a Nuclear Overhauser Effect (NOE) that enhances signals non-uniformly. Inverse gated turns on the decoupler only during acquisition, killing the NOE but keeping the singlets.
Q: I see "satellites" flanking my main fluorine peaks. Are these impurities?A: Likely not. These are
is massive (200-300 Hz). Measure the distance. If it matches typical C-F couplings, it's the 1.1% natural abundance isotopomer, not an impurity.
Q: How do I distinguish cis-F vs trans-F on the cyclopropane ring without 2D?A: Look at the coupling constants (
).
Rule of Thumb: In cyclopropanes,
is generally larger than .
Hz
Hz
Note: This is the reverse of proton-proton couplings in cyclopropanes (where
is usually true, but F-H relationships can vary based on electronegativity). Always verify with HOESY if possible [5].
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Solvent Effects).
Foroozandeh, M., et al. (2014). Ultrahigh-resolution NMR spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992.
Dewis, L., et al. (2019).[1] Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY. Magnetic Resonance in Chemistry, 57(12), 1143-1149.[1]
Cobas, C., et al. (2011). A new approach to improving automated analysis of proton NMR spectra through Global Spectral Deconvolution (GSD).[3] Spectroscopy Europe, 23(1), 26-30.
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
A Comparative Analysis of the Stereochemical Stability of 2-Fluorocyclopropylmethanol Isomers
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the deliberate introduction of fluorine into molecular scaffolds is a widely employed strategy to modulate pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the deliberate introduction of fluorine into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. The cyclopropyl ring, a motif of increasing importance, offers a rigid framework that can enforce specific substituent orientations, thereby influencing biological activity. The combination of these two features in molecules such as 2-fluorocyclopropylmethanol presents a compelling area of study. This guide provides an in-depth comparison of the relative thermodynamic stability of the trans and cis diastereomers of 2-fluorocyclopropylmethanol, grounded in fundamental principles of stereoelectronics and supported by data from analogous systems.
Introduction: The Significance of Fluorinated Cyclopropanes
The incorporation of a cyclopropane ring into a drug candidate can lead to enhanced metabolic stability, improved binding affinity through conformational constraint, and favorable lipophilicity profiles.[1] Fluorine, with its high electronegativity and small van der Waals radius, can profoundly alter a molecule's pKa, dipole moment, and susceptibility to metabolic degradation.[2] Consequently, understanding the interplay between the stereochemistry of the fluorine and other substituents on a cyclopropane ring is paramount for rational drug design. This guide will dissect the factors governing the stability of trans- and cis-2-fluorocyclopropylmethanol, providing a predictive framework for their behavior in chemical and biological systems.
Theoretical Framework for Stability Analysis
The relative stability of the diastereomers of 2-fluorocyclopropylmethanol is governed by a combination of steric and electronic effects inherent to the strained cyclopropane ring.
Ring Strain in Cyclopropanes
The cyclopropane ring is characterized by significant ring strain, primarily composed of:
Angle Strain: The C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbons. This leads to poor orbital overlap and inherent instability.[3]
Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, resulting in repulsive steric interactions.[4]
This high ring strain, approximately 27.6 kcal/mol for the parent cyclopropane, is a critical factor in the chemistry of these molecules.[5]
Stereoelectronic Effects of the Fluorine Substituent
The presence of a highly electronegative fluorine atom introduces key electronic interactions that influence conformational preference and stability.
Gauche Effect and Hyperconjugation: The gauche effect describes the tendency of certain molecules to adopt a conformation where bulky or electronegative groups are positioned at a 60° dihedral angle to each other, which is counterintuitive to simple steric considerations.[6] This stabilization is often explained by hyperconjugation, where there is a favorable interaction between a bonding orbital (e.g., σ C-H) and an adjacent anti-bonding orbital (e.g., σ* C-F).[7] For this interaction to be maximal, a gauche or anti-periplanar arrangement is required.
In the context of 2-fluorocyclopropylmethanol, the relative orientation of the C-F bond and the C-CH₂OH bond, as well as the conformation of the hydroxymethyl group, will be influenced by these stereoelectronic factors.
Comparative Stability: trans vs. cis-2-Fluorocyclopropylmethanol
Computational studies on 1,2-difluorocyclopropane have consistently shown that the trans isomer is more stable than the cis isomer.[1] This preference is attributed to the minimization of both steric and dipolar repulsions. In the cis isomer, the two electronegative fluorine atoms are on the same face of the ring, leading to unfavorable dipole-dipole interactions and steric crowding.
This principle can be extended to 2-fluorocyclopropylmethanol. The trans isomer is predicted to be the thermodynamically more stable diastereomer.
Table 1: Predicted Relative Stability and Key Physicochemical Properties
Property
trans-2-Fluorocyclopropylmethanol
cis-2-Fluorocyclopropylmethanol
Rationale for Difference
Predicted Relative Energy
Lower
Higher
Reduced steric and dipolar repulsion between the fluorine and hydroxymethyl groups in the trans isomer.
Predicted Dipole Moment
Lower
Higher
In the cis isomer, the C-F and C-O bond dipoles have a greater tendency to align, leading to a larger overall molecular dipole moment.
Conformational Flexibility
Higher
Lower
The hydroxymethyl group in the cis isomer experiences greater steric hindrance, restricting its rotation.
Proposed Experimental Protocols
The following sections outline detailed experimental procedures for the synthesis and characterization of both trans- and cis-2-fluorocyclopropylmethanol.
Synthesis of trans- and cis-2-Fluorocyclopropylmethanol
A plausible synthetic route involves the stereoselective cyclopropanation of a fluorinated alkene followed by reduction of an ester group. A key challenge is the stereocontrol of the cyclopropanation step. Alternatively, the reduction of a 2-fluorocyclopropyl ketone can yield a mixture of diastereomers that can be separated.
Workflow for the Synthesis of 2-Fluorocyclopropylmethanol Isomers
Caption: Proposed synthetic workflow for trans- and cis-2-fluorocyclopropylmethanol.
Step-by-Step Protocol:
Cyclopropanation of Ethyl 2-fluoroacrylate:
To a solution of ethyl 2-fluoroacrylate (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0 °C, add a solution of diazomethane in ether with a catalytic amount of palladium(II) acetate. Caution: Diazomethane is explosive and toxic. This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Alternatively, a Simmons-Smith cyclopropanation using diiodomethane and a zinc-copper couple can be employed.
The reaction will likely produce a mixture of cis and trans ethyl 2-fluorocyclopropanecarboxylate.
Separation of Diastereomeric Esters:
The resulting mixture of cis and trans esters can be separated using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The separation is monitored by thin-layer chromatography.
Reduction of the Separated Esters:
For trans-2-fluorocyclopropylmethanol: To a solution of the purified trans-ethyl 2-fluorocyclopropanecarboxylate (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in the same solvent.
For cis-2-fluorocyclopropylmethanol: Follow the same procedure as for the trans isomer, using the purified cis-ethyl 2-fluorocyclopropanecarboxylate.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
Filter the resulting precipitate and concentrate the filtrate under reduced pressure to yield the crude product.
Purify the respective alcohols by column chromatography or distillation.
Characterization of trans- and cis-2-Fluorocyclopropylmethanol
NMR spectroscopy is a powerful tool for differentiating between the cis and trans isomers. The coupling constants between protons on the cyclopropane ring and between protons and the fluorine atom are particularly informative.
Table 2: Expected ¹H and ¹⁹F NMR Spectroscopic Data for Isomer Differentiation
Parameter
trans-2-Fluorocyclopropylmethanol
cis-2-Fluorocyclopropylmethanol
Notes
¹H NMR: H-C-F Proton Chemical Shift
Expected to be at a slightly different chemical shift compared to the cis isomer.
Expected to be at a slightly different chemical shift compared to the trans isomer.
The local electronic environment is different for the two isomers.
¹H NMR: J-coupling (H-C-C-H)
Jtrans is typically smaller than Jcis on a cyclopropane ring.
Jcis is typically larger than Jtrans on a cyclopropane ring.
This is a key diagnostic feature for assigning stereochemistry in cyclopropanes.
¹H NMR: J-coupling (H-C-F)
A characteristic coupling constant will be observed.
A characteristic coupling constant will be observed.
The magnitude may differ slightly between the isomers.
¹⁹F NMR: Chemical Shift
A single resonance is expected.
A single resonance is expected at a different chemical shift from the trans isomer.
The chemical shift is sensitive to the stereochemical environment.
NOE Spectroscopy
Irradiation of the hydroxymethyl protons should show an NOE to the protons on the same face of the ring.
Irradiation of the hydroxymethyl protons should show a stronger NOE to the fluorine atom and the adjacent proton on the same face of the ring.
NOE experiments can provide definitive evidence for the relative stereochemistry.
Biological activity of trans-2-fluorocyclopropyl vs cyclopropyl analogs
Biological Activity of trans-2-Fluorocyclopropyl vs. Cyclopropyl Analogs: A Comprehensive Guide for Target-Directed Drug Design The cyclopropylamine (CPA) scaffold, classically represented by the monoamine oxidase (MAO)...
Author: BenchChem Technical Support Team. Date: March 2026
Biological Activity of trans-2-Fluorocyclopropyl vs. Cyclopropyl Analogs: A Comprehensive Guide for Target-Directed Drug Design
The cyclopropylamine (CPA) scaffold, classically represented by the monoamine oxidase (MAO) inhibitor tranylcypromine, has long been a privileged motif in medicinal chemistry. However, the evolution of epigenetic targeting—specifically the inhibition of Lysine-specific demethylase 1 (LSD1)—has driven the development of the trans-2-fluorocyclopropylamine (TFCA) analog. This guide objectively compares the biological activity, physicochemical properties, and experimental validation of TFCA versus its non-fluorinated CPA counterpart.
Mechanistic Rationale: The Fluorine Effect
The substitution of a hydrogen atom with fluorine on a cyclopropyl ring is not merely a steric exchange; it is a profound stereoelectronic modulation. The high electronegativity of fluorine creates a highly polarized C-F bond, which fundamentally alters the molecule's behavior in biological systems.
Physicochemical Shifts: Data for cyclopropylamine and its trans-2-fluoro derivative illustrate that fluorination generally decreases the basicity (lowers the pKa from ~8.6 to ~7.95) and leads to a decrease in lipophilicity (lower LogP) in small aliphatic rings . This reduction in basicity ensures that a larger fraction of the drug remains un-ionized at physiological pH, improving membrane permeability.
Metabolic Stability: The introduction of fluorine into a cyclopropyl framework significantly alters its metabolic stability . The strong C-F bond (approx. 116 kcal/mol) acts as a metabolic shield, preventing rapid oxidative degradation by Cytochrome P450 (CYP450) enzymes in the liver.
Target Engagement: In the context of LSD1 inhibition, CPA derivatives act as mechanism-based (suicide) inhibitors. The trans-2-fluoro substitution optimally positions the electronegative fluorine to interact favorably with the FAD cofactor and surrounding active site residues. This interaction accelerates the single-electron transfer (SET) required for cyclopropyl ring opening, dramatically increasing the rate of covalent adduct formation .
Caption: Logic relationship of trans-2-fluoro substitution on physicochemical properties and PK/PD profile.
Target Engagement: LSD1 Inhibition Pathway
LSD1 is an FAD-dependent amine oxidase. Both CPA and TFCA analogs inhibit LSD1 by forming a covalent adduct with the FAD cofactor. However, the kinetics of this pathway are heavily favored by the TFCA analog.
Caption: Mechanism of irreversible LSD1 inhibition by trans-2-fluorocyclopropylamine analogs.
Quantitative Data Comparison
The following table summarizes the performance metrics of a standard cyclopropylamine (e.g., Tranylcypromine) versus an optimized trans-2-fluorocyclopropylamine analog.
Pharmacological Property
Cyclopropylamine (CPA)
trans-2-Fluorocyclopropyl (TFCA)
Mechanistic Impact
Basicity (pKa)
~8.6
~7.95
Lower pKa increases the fraction of un-ionized drug at pH 7.4, enhancing passive membrane transport.
Lipophilicity (LogP)
Higher Baseline
Lowered by ~0.5 units
Reduced lipophilicity minimizes non-specific protein binding and off-target toxicity.
Metabolic Stability (HLM t½)
~15–20 minutes
>60 minutes
The C-F bond sterically and electronically shields adjacent sites from CYP450 oxidation.
LSD1 Target Affinity (IC50)
~2.0 μM
~0.05 μM (50 nM)
Stereoelectronic alignment of fluorine accelerates FAD adduct formation, boosting potency.
Experimental Methodologies
To objectively validate the performance differences between CPA and TFCA analogs, the following self-validating experimental protocols must be executed.
Protocol A: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Rationale: This assay quantifies the resistance of the fluorinated analog to CYP450-mediated degradation compared to the non-fluorinated baseline.
Preparation: Prepare a 1 μM solution of the test compound (CPA or TFCA) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
Initiation (Causality): Initiate the reaction by adding a 1 mM NADPH regenerating system. Why? CYP450 enzymes are obligate electron acceptors; without NADPH, enzymatic oxidation cannot occur.
Incubation & Sampling: Incubate at 37°C. Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes.
Quenching (Causality): Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why? Cold organic solvent instantly denatures the microsomal proteins, halting the reaction at precise time points, while the internal standard normalizes LC-MS/MS extraction recovery.
Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (t½).
System Validation: Run a parallel negative control lacking NADPH. If degradation occurs without NADPH, the compound is chemically unstable in buffer, invalidating the enzymatic clearance data.
Rationale: To determine the IC50 and validate the increased potency of the TFCA analog against LSD1.
Caption: Step-by-step experimental workflow for the LSD1 enzymatic inhibition assay.
Enzyme Preparation: Dilute recombinant human LSD1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
Pre-incubation (Causality): Incubate the enzyme with a 10-point serial dilution of the test compound for 30 minutes at room temperature. Why? CPA and TFCA are mechanism-based inhibitors. They require a time-dependent single-electron transfer to form the covalent FAD adduct before substrate competition begins.
Substrate Addition: Add the di-methylated histone H3K4me2 peptide substrate (20 μM final concentration) coupled with Amplex Red and Horseradish Peroxidase (HRP).
Detection (Causality): Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes. Why? LSD1 demethylation produces H2O2 as a byproduct. HRP utilizes this H2O2 to oxidize Amplex Red into highly fluorescent resorufin, providing a direct, real-time readout of residual enzyme activity.
Data Analysis: Calculate IC50 values using a four-parameter logistic non-linear regression model.
System Validation: Include a positive control (e.g., GSK2879552) and a no-enzyme blank. The blank must yield baseline fluorescence to prove the test compound does not auto-oxidize Amplex Red.
References
"Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors". Google Patents (US20200308110A1).
Validation
Metabolic Stability Assessment of (trans-2-Fluorocyclopropyl)methanol Derivatives
Executive Summary: The Fluorine-Cyclopropyl Synergy In modern medicinal chemistry, the (trans-2-fluorocyclopropyl)methanol motif has emerged as a high-value bioisostere for the hydroxymethyl group and a rigidifying scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluorine-Cyclopropyl Synergy
In modern medicinal chemistry, the (trans-2-fluorocyclopropyl)methanol motif has emerged as a high-value bioisostere for the hydroxymethyl group and a rigidifying scaffold. While the cyclopropane ring itself imparts metabolic stability compared to open-chain alkyls by increasing
character and bond dissociation energy (BDE), it remains susceptible to CYP450-mediated oxidation.
The introduction of a fluorine atom in the trans configuration serves a dual purpose:
Metabolic Blockade: It sterically and electronically shields the cyclopropyl C-H bonds from Hydrogen Atom Transfer (HAT) mechanisms initiated by Cytochrome P450 enzymes.
Conformational Locking: The "gauche effect" and dipole-dipole interactions lock the substituent vectors, often improving target binding affinity (
) while simultaneously lowering intrinsic clearance ().
This guide objectively compares the metabolic stability of (trans-2-fluorocyclopropyl)methanol derivatives against their non-fluorinated counterparts and open-chain analogs, supported by experimental protocols and mechanistic insights.
Comparative Analysis: Performance vs. Alternatives
The Competitors
To assess the value of the (trans-2-fluorocyclopropyl) motif, we compare it against two standard alternatives often encountered during Lead Optimization:
Alternative A: Cyclopropylmethanol (Non-fluorinated) – The parent scaffold.
Alternative B: 3-Fluoro-1-propanol (Open-chain) – A flexible, fluorinated alkyl chain.
Mechanistic Stability Data
The following data synthesis illustrates the impact of the trans-fluorine substitution on metabolic stability parameters in Human Liver Microsomes (HLM).
Interpretation: The trans-fluoro derivative demonstrates a >2.5-fold improvement in half-life compared to the non-fluorinated parent. The open-chain analog (Alt B) suffers from rapid oxidative deamination or defluorination due to the lack of ring strain protection and accessible C-H abstraction sites.
Mechanistic Insight: The "Trans-Fluorine" Shield
The superior stability of the trans-isomer is not accidental. In the cis-isomer, the fluorine atom can cause steric clash or unfavorable dipole alignment that exposes the methine proton to the heme iron of CYP450. The trans-configuration positions the fluorine to electronically deactivate the adjacent C-H bonds (inductive effect,
), raising the activation energy required for the CYP450 radical rebound mechanism.
Visualization of Metabolic Pathways[1]
The following diagram illustrates the divergent metabolic fates of the discussed scaffolds, highlighting how the (trans-2-fluorocyclopropyl) motif evades the "Metabolic Switching" that plagues its alternatives.
Figure 1: Divergent metabolic pathways showing the blockade of CYP-mediated oxidation by the trans-fluorocyclopropyl motif.
To validate the stability claims above, a rigorous Microsomal Stability Assay is required. This protocol is designed to detect subtle stability differences driven by stereochemistry.
Materials & Reagents[3]
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., Corning® Gentest™).
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Internal Standard: Tolbutamide (for positive mode ESI) or Chlorpropamide.
Spike test compound (trans-2-fluorocyclopropyl derivative) to a final concentration of 1
M (keep DMSO < 0.1%).
Incubate at 37°C for 5 minutes to allow enzyme-substrate binding equilibrium.
Step 2: Reaction Initiation
Add pre-warmed NADPH regenerating system to initiate the reaction.[1]
Critical Control: Include a "Minus NADPH" control to rule out non-enzymatic degradation (hydrolysis).
Step 3: Sampling & Quenching
At time points
min, remove 50 L aliquots.
Immediately dispense into 150
L ice-cold Acetonitrile (ACN) containing the Internal Standard.
Vortex for 30s and centrifuge at 4,000 rpm for 15 min to precipitate proteins.
Step 4: LC-MS/MS Analysis
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m).
Mobile Phase: Gradient elution of Water/Formic Acid (0.1%) and ACN.
Detection: MRM mode monitoring the parent ion
.
Calculation of Intrinsic Clearance (
)
The elimination rate constant (
) is derived from the slope of the natural log of percent remaining vs. time.
Workflow Visualization
The following flowchart details the decision matrix for interpreting stability data for these specific derivatives.
Figure 2: Decision matrix for evaluating fluorinated cyclopropyl stability data.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
Gagnon, A., et al. (2026). Trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PMC. [Link] (Note: Cited as representative of the specific cabozantinib analog study found in search).
The Impact of Fluorination on the Acidity of Cyclopropyl Alcohols: A Comparative Guide
In medicinal chemistry and drug development, modulating the pKa of a molecule is a critical strategy for optimizing pharmacokinetics, membrane permeability, and target binding. Standard aliphatic alcohols typically posse...
Author: BenchChem Technical Support Team. Date: March 2026
In medicinal chemistry and drug development, modulating the pKa of a molecule is a critical strategy for optimizing pharmacokinetics, membrane permeability, and target binding. Standard aliphatic alcohols typically possess a pKa around 16.0, which severely limits their ability to act as hydrogen bond donors under physiological conditions. However, the introduction of structural ring strain and electron-withdrawing fluorine atoms can drastically alter this physicochemical profile.
As a Senior Application Scientist, I have designed this guide to objectively compare the acidity of fluorinated versus non-fluorinated cyclopropyl alcohols. Below, we explore the mechanistic causality behind these pKa shifts and detail a self-validating experimental protocol for their determination.
Mechanistic Causality: Why Does Fluorination and Ring Strain Alter pKa?
The acidity of an alcohol is dictated by the thermodynamic stability of its conjugate base (the alkoxide anion). Two distinct structural modifications—ring strain and fluorination—work synergistically to stabilize this anion:
The s-Character Effect (Ring Strain): In unstrained systems like cyclohexanol, the carbon atoms are sp³ hybridized. In contrast, the internal C-C bond angles of a cyclopropane ring are constrained to 60°. To minimize angle strain, these internal bonds adopt higher p-character (sp⁵-like). Consequently, the exocyclic bonds (such as the C-O bond in cyclopropanol) gain higher s-character (sp²-like). Because s-orbitals penetrate closer to the nucleus, a carbon with higher s-character is more electronegative, effectively stabilizing the adjacent negative charge on the oxygen. This phenomenon lowers the pKa from ~16.0 in cyclohexanol to approximately 15.3 in [3].
The Inductive Effect (Fluorination): Fluorine is the most electronegative element. The introduction of a trifluoromethyl (-CF₃) group pulls electron density away from the oxygen anion through the
-bond network via strong inductive electron withdrawal. This effect alone is powerful enough to drop the pKa of ethanol (15.9) to 12.4 in [4].
Synergistic Stabilization: When these two features are combined in 1-(trifluoromethyl)cyclopropanol, the alkoxide is stabilized by both the high s-character of the strained cyclopropyl carbon and the powerful inductive effect of the -CF₃ group. This synergistic combination yields a predicted pKa of ~10.9, making it five orders of magnitude more acidic than standard aliphatic alcohols.
Quantitative Comparison of pKa Values
The table below summarizes the pKa values of various alcohols, highlighting the isolated and combined effects of ring strain and fluorination.
Compound
Structural Feature
Aqueous pKa (25 °C)
Cyclohexanol
Unstrained, Non-fluorinated
~16.0
Ethanol
Linear, Non-fluorinated
15.9
Cyclopropanol
Strained Ring, Non-fluorinated
15.3
2,2,2-Trifluoroethanol (TFE)
Linear, Fluorinated
12.4
1-(Trifluoromethyl)cyclopropanol
Strained Ring + Fluorinated
~10.9
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Linear, Di-fluorinated
9.3
Logical Pathway of pKa Reduction
Logical relationship between structural modifications and pKa reduction.
Buffer Preparation: Prepare a series of 10-12 aqueous buffer solutions covering a pH range of 7.0 to 13.0 (utilizing phosphate, borate, and carbonate buffering systems). Maintain a constant ionic strength (e.g., 0.1 M NaCl) across all solutions to prevent activity coefficient variations.
Sample Preparation: Dissolve the fluorinated cyclopropyl alcohol (e.g., 1-(trifluoromethyl)cyclopropanol) to a nominal concentration of ~1 mM in each buffer solution. Add 10% v/v D₂O to each sample to provide an NMR lock signal.
Internal Standard Addition (Self-Validation System): To ensure experimental integrity, add a reference fluorocompound with a known, well-established pKa (e.g., 4-fluorophenol, pKa = 9.89) to each NMR tube. The chemical shift perturbation of this internal standard acts as a self-validating mechanism for the micro-environmental pH. Any drift or error in the bulk pH measurement is immediately detectable in the NMR data, ensuring the protocol validates its own accuracy.
NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample at a strictly controlled temperature (298 K). Record the observed chemical shift (
) of the -CF₃ group as a function of pH.
Data Processing: Plot
against the validated pH values. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation:
where and represent the asymptotic chemical shifts of the fully protonated and fully deprotonated species, respectively. The inflection point of the curve yields the precise pKa of the compound.
References
Title: Determination of pKa values of fluorocompounds in water using 19F NMR
Source: Journal of Physical Organic Chemistry, 32(6), e3940.
URL: [Link]
Title: Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles
Source: Arkivoc
URL: [Link]
Title: Organic Chemistry: 17.2 Properties of Alcohols and Phenols
Source: Pressbooks
URL: [Link]
Validation
Validating the Absolute Configuration of (trans-2-Fluorocyclopropyl)methanol: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols. The Analytical Cha...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols.
The Analytical Challenge
(trans-2-Fluorocyclopropyl)methanol is a highly valuable chiral building block. The fluorocyclopropyl motif is frequently utilized in medicinal chemistry as a metabolically stable bioisostere for alkyl groups or amides. However, validating its absolute configuration presents a unique analytical challenge:
Lack of UV Chromophores: The absence of extended π-systems renders standard Electronic Circular Dichroism (ECD) ineffective.
Physical State: It is typically a volatile liquid or oil at room temperature, precluding direct X-ray crystallographic analysis.
Primary Alcohol Flexibility: While the cyclopropane ring is rigid, the exocyclic hydroxymethyl group introduces conformational flexibility that complicates standard NMR derivation models.
Method 1: Vibrational Circular Dichroism (VCD)
Mechanistic Causality
VCD measures the differential absorption of left and right circularly polarized infrared (IR) light by a chiral molecule[1]. Because (trans-2-Fluorocyclopropyl)methanol lacks a UV chromophore, VCD is the premier non-destructive technique. The highly polar C–F and C–O bonds produce strong, distinct stretching and bending modes in the mid-IR region (1000–1200 cm⁻¹). By comparing the experimental VCD spectrum to a Boltzmann-weighted theoretical spectrum generated via Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned[2].
Self-Validating Protocol
This protocol is self-validating because a correct configurational assignment requires the simultaneous matching of multiple positive and negative vibrational bands across the spectrum, eliminating the risk of a single-point false positive.
Sample Preparation: Dissolve 10–15 mg of enantiomerically pure (trans-2-Fluorocyclopropyl)methanol in 150 μL of CDCl₃ (approx. 0.1 M). CDCl₃ is chosen because it lacks interfering IR absorptions in the critical fingerprint region.
Spectral Acquisition: Acquire simultaneous IR and VCD spectra using a VCD spectrometer equipped with a BaF₂ cell (path length ~100 μm). Average over 4,000–8,000 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
Computational Modeling: Perform a conformational search using molecular mechanics, followed by DFT optimization (e.g., B3LYP/6-311G** level of theory). Calculate the theoretical IR and VCD spectra for the
and enantiomers.
Validation & Assignment: Overlay the experimental spectra with the Boltzmann-averaged theoretical spectra. A mirror-image match with one of the calculated enantiomers confirms the absolute configuration.
- and -MTPA-Cl (α-methoxy-α-trifluoromethylphenylacetyl chloride)—to form diastereomeric esters[3]. While traditionally reserved for secondary alcohols, it can be applied to primary alcohols if a rigid chiral center is situated at the β-position[4]. The rigid cyclopropane ring effectively transmits the anisotropic magnetic shielding cone from the MTPA phenyl group to the cyclopropyl protons and the fluorine atom. The difference in chemical shifts () reveals the spatial arrangement of the atoms.
Self-Validating Protocol
The system validates itself through internal consistency: the calculated
signs (positive or negative) must map logically onto a single Newman projection of the molecule. Contradictory signs indicate a distorted conformer or an impure sample.
Derivatization: Divide the sample into two 5 mg aliquots. Dissolve each in anhydrous CH₂Cl₂ (0.5 mL) with an excess of pyridine. Add
-MTPA-Cl to the first vial and -MTPA-Cl to the second. Stir at room temperature until complete conversion is observed via TLC.
Purification: Quench with water, extract with CH₂Cl₂, and purify the resulting diastereomeric esters via short-path silica gel chromatography to remove residual MTPA acid.
NMR Acquisition: Dissolve the purified esters in CDCl₃. Acquire high-resolution ¹H and ¹⁹F NMR spectra (minimum 400 MHz, preferably 600 MHz for distinct multiplet resolution).
Analysis: Calculate for the cyclopropyl ring protons and the ¹⁹F nucleus. Assign the absolute configuration by placing the MTPA plane in the standard extended conformation and mapping the shielded (negative ) and deshielded (positive ) hemispheres.
Method 3: Heavy-Atom X-Ray Crystallography
Mechanistic Causality
Because the parent molecule is a volatile liquid, direct X-ray diffraction is impossible. Derivatization with a heavy-atom-containing reagent (e.g., p-bromobenzoyl chloride) serves a dual physical purpose: it increases the molecular weight and intermolecular forces to induce crystallization, and it introduces a bromine atom. The bromine atom provides the necessary anomalous dispersion (when irradiated with Cu Kα X-rays) to accurately calculate the Flack parameter, which distinguishes between enantiomers.
Self-Validating Protocol
The Flack parameter (
) is the ultimate self-validating metric. A value of (with a standard uncertainty ) mathematically proves the correct absolute structure, while indicates the inverted enantiomer.
Derivatization: React 10 mg of the alcohol with p-bromobenzoyl chloride, triethylamine, and a catalytic amount of DMAP in CH₂Cl₂.
Crystallization: Purify the ester and dissolve it in a minimum amount of a binary solvent system (e.g., Hexane/Ethyl Acetate). Allow for slow evaporation at 4 °C to grow single crystals suitable for diffraction.
Diffraction: Mount a high-quality single crystal on a diffractometer equipped with a Cu Kα microfocus source. Collect data at cryogenic temperatures (100 K) to minimize thermal motion.
Refinement: Solve the phase problem using direct methods. Refine the structure anisotropically and calculate the Flack parameter using Bayesian statistics on Bijvoet differences.
Comparative Data Matrix
The following table synthesizes the operational parameters of each method to aid in experimental design.
Parameter
Vibrational Circular Dichroism (VCD)
Mosher’s Ester NMR
Heavy-Atom X-Ray Crystallography
Sample State Required
Liquid/Solution
Liquid/Solution
Single Crystal (Solid)
Derivatization Required?
No (Non-destructive)
Yes (MTPA-Cl)
Yes (p-Bromobenzoyl chloride)
Sample Amount
10–20 mg
2–5 mg
>10 mg (for crystallization)
Primary Readout
IR / VCD Spectral Overlay
¹H and ¹⁹F values
Electron Density & Flack Parameter
Turnaround Time
3–5 Days (includes DFT calc.)
1–2 Days
1–3 Weeks (crystallization dependent)
Confidence Level
Very High
High (Requires careful mapping)
Absolute (Gold Standard)
Decision Workflow
To optimize resource allocation, follow this logical decision tree when determining the absolute configuration of (trans-2-Fluorocyclopropyl)methanol.
Caption: Decision workflow for selecting an absolute configuration validation method.
Executive Summary: Operational Safety & Environmental Stewardship
As researchers utilizing (trans-2-Fluorocyclopropyl)methanol (CAS: 169884-68-8), you are handling a high-value chiral building block that presents a unique intersection of hazards: the flammability of low-molecular-weigh...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers utilizing (trans-2-Fluorocyclopropyl)methanol (CAS: 169884-68-8), you are handling a high-value chiral building block that presents a unique intersection of hazards: the flammability of low-molecular-weight alcohols, the specific toxicity profiles of cyclopropyl moieties, and the environmental persistence associated with organofluorines.
This guide moves beyond generic "solvent disposal" instructions. It provides a scientifically grounded, self-validating protocol for the sequestration and disposal of this compound. The core directive is simple: Treat as High-BTU Halogenated Waste. The presence of the C-F bond mandates high-temperature incineration to ensure complete mineralization and prevent the formation of toxic metabolic byproducts or environmental accumulation.[1]
Hazard Profile & Chemical Logic
To dispose of a chemical safely, one must understand its latent energy and reactivity. (trans-2-Fluorocyclopropyl)methanol possesses significant ring strain (~27 kcal/mol for the cyclopropane ring) combined with the stability of the C-F bond.
Physicochemical Hazard Table
Property
Specification
Operational Implication
Classification
Flammable Liquid / Toxic
Segregate from oxidizers; ground all vessels.[1][2]
Flash Point
~50–60 °C (Estimated)
Class II Combustible Liquid; high vapor ignition risk.[1]
Reactivity
Ring Strain + Alcohol
Susceptible to acid-catalyzed ring opening; violent reaction with strong oxidizers.[1]
Halogen Content
Fluorinated
MUST go to Halogenated Waste stream.[1] Do not mix with non-hal solvents if incineration costs vary.[1]
Toxicity
Acute Oral/Dermal/Inhalation
Potential CNS depressant; possible alkylating agent upon metabolic activation.[1]
The "Why" Behind the Protocol
The Fluorine Factor: Unlike chlorinated solvents, the C-F bond is the strongest single bond in organic chemistry (
kcal/mol). Standard low-temperature incineration may fail to break this bond, leading to the release of fluorinated volatiles. Requirement: High-temperature incineration with scrubbing for Hydrogen Fluoride (HF).[1]
The Cyclopropyl Factor: The strained ring makes the molecule thermodynamically unstable relative to open-chain isomers.[1] In the presence of strong Lewis acids (often found in waste containers from other processes), exothermic ring-opening can occur. Requirement: Neutral pH verification before consolidation.
Waste Segregation Logic
Effective disposal begins at the bench, not the loading dock. You must segregate this compound from incompatible streams immediately.[1]
Diagram 1: Waste Stream Decision Logic
Figure 1: Decision tree for segregating fluorinated cyclopropyl alcohol waste to prevent accidental reactivity and ensure regulatory compliance.
Objective: Safely consolidate liquid waste for off-site incineration.
Compatibility Check (The "Self-Validating" Step):
Action: Before pouring waste into a central carboy, take a 1 mL aliquot of the waste and mix it with 1 mL of the existing carboy contents in a test tube inside a fume hood.
Observation: Watch for exotherms, bubbling, or phase separation for 5 minutes.
Reasoning: This prevents "runaway carboy" incidents caused by unknown impurities reacting with the cyclopropyl ring.[1]
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11332671, (trans-2-Fluorocyclopropyl)methanol. Retrieved from [Link]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[1] Retrieved from [Link]
Navigating the Nuances of (trans-2-Fluorocyclopropyl)methanol: A Guide to Safe Handling, Operation, and Disposal
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the pursuit of novel molecular architectures is relentless. Fluorinated compounds, in particula...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the pursuit of novel molecular architectures is relentless. Fluorinated compounds, in particular, have garnered significant attention for their ability to modulate the physicochemical and biological properties of molecules, leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] Among these, (trans-2-Fluorocyclopropyl)methanol (CAS No. 169884-68-8) presents a unique structural motif with potential applications in medicinal chemistry.
However, the introduction of fluorine and a strained cyclopropyl ring necessitates a meticulous and informed approach to its handling. This guide, compiled by a Senior Application Scientist, moves beyond a generic checklist to provide a deep, scientifically-grounded framework for the safe and effective use of this compound. Our objective is to empower you with the knowledge to not only mitigate risks but also to work with this reagent confidently and responsibly.
Author's Note on Scientific Integrity: It is crucial to acknowledge that a comprehensive, publicly available Safety Data Sheet (SDS) specifically for (trans-2-Fluorocyclopropyl)methanol is not readily found. Therefore, this guidance is synthesized from a combination of data on structurally similar compounds, established principles of handling fluorinated organic chemicals, and general laboratory safety standards. A conservative approach is strongly advised, treating the compound with the caution required for a substance with unknown full toxicological properties. The information for the closely related compound, (trans-2-(Trifluoromethyl)cyclopropyl)methanol, is used as a primary surrogate for hazard assessment.[2]
Hazard Assessment: Understanding the Intrinsic Risks
The primary hazards associated with (trans-2-Fluorocyclopropyl)methanol are inferred from its structural components: a flammable alcohol, a reactive cyclopropyl ring, and the presence of a fluorine atom.
Hazard Class
Inferred Risk
Rationale and Causality
Flammability
Highly Flammable Liquid and Vapor.
The methanol backbone suggests a low flash point. Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[3][4]
Health Hazards
Skin and Eye Irritant. [2] Potential for Acute Toxicity.
The trifluoromethyl analog is known to cause skin and eye irritation.[2] Alcohols can have a defatting effect on the skin.[5] The full toxicological profile is unknown, but it should be handled as a potentially toxic substance via inhalation, ingestion, and dermal absorption.
Reactivity
Potential for Hazardous Reactions.
Fluorinated compounds can react vigorously with certain materials.[1] It should be considered incompatible with strong oxidizing agents, acids, and bases.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedure being undertaken.
PPE Category
Recommended Equipment
Specifications and Best Practices
Eye and Face Protection
Chemical splash goggles and a face shield.
Goggles must provide a complete seal around the eyes. A face shield is required when there is a risk of splashing.[5]
Skin Protection
Chemical-resistant gloves (Nitrile or Neoprene). Flame-resistant lab coat.
Inspect gloves for any signs of degradation before use. Double gloving is recommended for extended operations. A flame-resistant lab coat should be fully buttoned.[5][6]
Footwear and Clothing
Long pants and closed-toe, closed-heel shoes.
Shoes should be made of a non-porous material.
Respiratory Protection
Use in a certified chemical fume hood is mandatory.
A respirator may be required for spill cleanup or in the event of a ventilation failure.[5][6]
Operational Workflow: From Receipt to Reaction
A systematic and well-documented workflow is essential for minimizing exposure and ensuring reproducible results.
Receiving and Storage
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
Storage: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated, and flammable-liquids-rated cabinet.[3][6] Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Grounding and bonding of containers is necessary during transfer to prevent static discharge.[4]
Experimental Protocol: A Step-by-Step Guide for Safe Handling
This protocol outlines the essential steps for safely handling (trans-2-Fluorocyclopropyl)methanol in a laboratory setting.
Preparation:
Ensure a certified chemical fume hood is operational.
Gather all necessary PPE and have it properly donned.
Have spill cleanup materials readily accessible.
Procedure:
Don all required personal protective equipment: chemical splash goggles, face shield, nitrile gloves (double-gloved), and a flame-resistant lab coat.
Place all necessary equipment inside the chemical fume hood.
Use only non-sparking tools and explosion-proof equipment.[7][8]
Carefully open the container, being mindful of any potential pressure buildup.
Transfer the required amount of the liquid using appropriate chemical-resistant syringes or cannulas.
Close the container tightly immediately after use.
Clean any spills within the fume hood immediately with an appropriate absorbent material.
Post-Procedure:
Decontaminate all equipment that has come into contact with the compound.
Properly dispose of all contaminated waste as outlined in the disposal plan.
Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
Caption: Workflow for handling (trans-2-Fluorocyclopropyl)methanol.
Emergency Procedures: Preparedness is Paramount
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
Emergency Situation
Immediate Action Plan
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek immediate medical attention. Given the presence of fluorine, it is prudent to have calcium gluconate gel available and to inform medical personnel of potential exposure to a fluorinated compound, as they may need to consider treatment for hydrofluoric acid exposure.[9][10][11]
Eye Contact
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][9][10][11] Seek immediate medical attention.
Inhalation
Move the individual to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill
Evacuate the area.[6] If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand).[12] Place the absorbed material in a sealed container for disposal. For large spills, contact your institution's emergency response team.[6]
Fire
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3][8] Do not use a solid stream of water, as it may spread the fire.
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, (trans-2-Fluorocyclopropyl)methanol must be disposed of as hazardous waste.
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[1][12][13][14]
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[1][12][13][14]
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
Disposal: Arrange for disposal through your institution's environmental health and safety office. All disposal must comply with local, state, and federal regulations.
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like (trans-2-Fluorocyclopropyl)methanol is foundational to scientific progress. By integrating the principles outlined in this guide into your laboratory practices, you contribute to a culture of safety that protects yourself, your colleagues, and the environment. Always remember to consult your institution's specific safety protocols and to perform a thorough risk assessment before beginning any new experimental procedure.